4-(Chloromethyl)benzyl alcohol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGALXJIOJZXBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408409 | |
| Record name | 4-(Chloromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16473-35-1 | |
| Record name | 4-(Chloromethyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloromethyl benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 4-(Chloromethyl)benzyl alcohol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS Number 16473-35-1, is a para-substituted aromatic compound featuring both a hydroxymethyl and a chloromethyl group.[1] Its bifunctional nature makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of a reactive benzyl chloride moiety and a nucleophilic/hydrogen-bonding alcohol group allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for its characterization, and key synthetic and analytical workflows.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in chemical reactions, designing purification protocols, and ensuring safe handling.
Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 16473-35-1 | [2][3] |
| Molecular Formula | C₈H₉ClO | [1][2][4] |
| Molecular Weight | 156.61 g/mol | [1][2][4] |
| Appearance | White, wooly solid | [5] |
| Melting Point | 58-60 °C | [1][2][5] |
| Boiling Point | 276-285 °C (with decomposition) | [1][5] |
| pKa (Predicted) | 14.27 ± 0.10 | [5] |
| LogP | 1.82 | [1] |
| IUPAC Name | [4-(chloromethyl)phenyl]methanol | [2] |
Solubility Profile
Solubility was determined at standard laboratory conditions.[1]
| Solvent | Solubility ( g/100 mL) |
| Water | 0.12 |
| Ethanol | 22.5 |
| Dichloromethane | 48.9 |
| Hexane | <0.01 |
Spectroscopic Profile
Spectroscopic data is essential for structural confirmation and purity assessment.[1]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 7.35 (d, 2H, aromatic), δ 7.25 (d, 2H, aromatic), δ 4.55 (s, 2H, CH₂Cl), δ 4.45 (s, 2H, CH₂OH) |
| IR Spectroscopy | 3200–3600 cm⁻¹ (Strong, O-H stretch), 750 cm⁻¹ (C-Cl vibration) |
| Mass Spectrometry (GC-MS) | Base peak at m/z 103 (C₇H₇O⁺); secondary fragments at m/z 107 and m/z 43 |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are provided below.
Synthesis via Borane Reduction of 4-(Chloromethyl)benzoic Acid
This is a common and high-yielding laboratory-scale synthesis.[1][4]
-
Dissolution: Dissolve 4-(chloromethyl)benzoic acid (10 g, 58 mmol) in 60 mL of anhydrous tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).
-
Reduction: At room temperature (20°C), add a 1M solution of borane-THF complex (90 mL, 90 mmol) dropwise to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature for 12 hours to ensure the complete reduction of the carboxylic acid.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (50 mL). Vigorous gas evolution (hydrogen) will occur.
-
Concentration: Remove the solvents under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting residue by silica gel column chromatography. Elute with a solvent gradient, starting with a 4:1 mixture of hexane/ethyl acetate and gradually increasing the polarity to 3:1, to yield the final product as a colorless solid (typical yield: 96%).[4]
Melting Point Determination via Differential Scanning Calorimetry (DSC)
DSC is a precise method for determining the melting point and assessing the purity of a crystalline solid.[1]
-
Sample Preparation: Accurately weigh 1-3 mg of the purified this compound into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to approximately 80 °C.
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The sharpness of the peak can provide a qualitative indication of purity.
Purity Assessment by Gas Chromatography (GC)
GC is used to determine the purity of the compound and to detect any volatile impurities.[2]
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC, which is equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar DB-5 or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min.
-
-
Data Analysis: Purity is calculated based on the relative peak areas in the resulting chromatogram. The main peak corresponding to this compound should be integrated, and its area percentage represents the purity.
Mandatory Visualizations
Synthesis and Analytical Workflows
The following diagrams illustrate key processes involving this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Standard analytical workflow for compound characterization.
Role in Drug Intermediate Synthesis
This compound is a key building block for more complex molecules. For example, it serves as a precursor in the synthesis of Plerixafor, a hematopoietic stem cell mobilizer.[1]
Caption: Simplified pathway showing use as a pharmaceutical precursor.
Safety and Handling
This compound is a corrosive substance that requires careful handling to avoid injury.[1][6]
-
GHS Classification: Corrosive (GHS05).
-
Signal Word: Danger.[2]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a face shield, and appropriate protective clothing (e.g., Tyvek® suit).[1][6]
-
Handling: Use only within a chemical fume hood with adequate face velocity (≥100 fpm) to prevent inhalation of dust or vapors.[1]
-
Storage: Store in amber glass bottles under an inert atmosphere (nitrogen) at 2–8 °C to maintain stability.[1][5]
References
- 1. This compound (16473-35-1) for sale [vulcanchem.com]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound [stenutz.eu]
- 4. This compound 99 synthesis - chemicalbook [chemicalbook.com]
- 5. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]
- 6. fishersci.ie [fishersci.ie]
An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol (CAS: 16473-35-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Chloromethyl)benzyl alcohol, a versatile bifunctional organic compound with significant applications in pharmaceutical and agrochemical synthesis. This document details its chemical and physical properties, spectroscopic data, and critically, provides in-depth experimental protocols for its synthesis and key applications. The reactivity of its two functional groups, a primary alcohol and a benzylic chloride, allows for its use as a crucial intermediate in the synthesis of a range of molecules, including the hematopoietic stem cell mobilizer Plerixafor, various antifungal agents, and the insecticide Chlorfenapyr. Furthermore, its structure is well-suited for application as a linker in prodrug design. This guide aims to be a valuable resource for researchers and professionals in organic synthesis and drug development, providing both foundational knowledge and practical methodologies.
Chemical and Physical Properties
This compound, also known as [4-(chloromethyl)phenyl]methanol, is a white to light yellow crystalline solid or powder.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic chloromethyl group, is key to its synthetic utility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16473-35-1 | [1][2][3] |
| Molecular Formula | C₈H₉ClO | [1][2][3] |
| Molecular Weight | 156.61 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 58-60 °C | |
| Boiling Point | 276 °C | |
| Solubility | Soluble in organic solvents, moderately soluble in water. | [1] |
| InChI | InChI=1S/C8H9ClO/c9-5-7-1-3-8(6-10)4-2-7/h1-4,10H,5-6H2 | |
| SMILES | OCc1ccc(CCl)cc1 |
Spectroscopic Data
The structural features of this compound are well-characterized by standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.35 (d, 2H, aromatic), 7.25 (d, 2H, aromatic), 4.55 (s, 2H, CH₂Cl), 4.45 (s, 2H, CH₂OH) | [2] |
| IR Spectroscopy | Strong O-H stretch at 3200–3600 cm⁻¹, C-Cl vibration at 750 cm⁻¹ | [2] |
| Mass Spectrometry (GC-MS) | Base peak at m/z 103 (C₇H₇O⁺), secondary fragments at m/z 107 and m/z 43. | [2] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported, with the reduction of 4-(chloromethyl)benzoic acid being a common laboratory-scale method.
Experimental Protocol: Borane-THF Reduction of 4-(Chloromethyl)benzoic acid
This protocol describes a high-yield synthesis of this compound.[2][3]
Materials:
-
4-(Chloromethyl)benzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
1M Borane-THF solution
-
Methanol
-
Hexane
-
Ethyl acetate
-
Silica gel
Procedure:
-
Dissolve 4-(chloromethyl)benzoic acid (10 g, 58 mmol) in anhydrous THF (60 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 20°C.
-
Slowly add 1M borane-THF solution (90 mL, 90 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
After 12 hours, quench the reaction by the slow addition of methanol (50 mL).
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (from 4:1 to 3:1).
-
Combine the fractions containing the product and remove the solvent under reduced pressure to yield this compound as a colorless solid.
Applications in Synthesis
The dual reactivity of this compound makes it a valuable building block for a variety of important molecules.
Pharmaceutical Intermediate
This compound is a precursor in the synthesis of Plerixafor, a hematopoietic stem cell mobilizer.[1] The synthesis involves the coupling of two cyclam rings with a 1,4-phenylenebis(methylene) linker derived from this compound.
The alcohol moiety of this compound can be utilized in Mitsunobu reactions with triazole moieties to synthesize antifungal agents.[1]
Experimental Protocol: General Mitsunobu Reaction
This protocol outlines the general steps for a Mitsunobu reaction, which can be adapted for the synthesis of triazole-containing antifungal agents using this compound.
Materials:
-
This compound
-
A triazole derivative (nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), the triazole derivative (1.1 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired product.
The structure of this compound is analogous to linkers used in prodrug design, where the benzyl alcohol moiety can be esterified with a drug molecule.[1] The chloromethyl group offers a site for further modification. A common application is the acetylation to form 4-(chloromethyl)benzyl acetate, which can enhance bioavailability.[1]
Experimental Protocol: Synthesis of 4-(Chloromethyl)benzyl Acetate
This protocol describes the esterification of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Agrochemical Synthesis
This compound serves as a foundational molecule for agrochemicals such as the insecticide Chlorfenapyr.[1]
Safety and Handling
This compound is classified as a corrosive substance and can cause severe skin burns and eye damage.
Table 3: Safety Information for this compound
| Hazard Information | Precautionary Measures | Reference(s) |
| GHS Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Store in a cool, dry place away from incompatible materials.
-
Keep under an inert gas atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term storage.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a key component in the production of pharmaceuticals and agrochemicals. The experimental protocols and data presented in this guide provide a solid foundation for its safe and effective use in a research and development setting. As new synthetic methodologies and applications continue to be explored, the importance of this compound in the field of chemical synthesis is likely to grow.
References
Spectroscopic Analysis of 4-(Chloromethyl)benzyl alcohol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectral data for 4-(Chloromethyl)benzyl alcohol (CAS No: 16473-35-1), a key intermediate in pharmaceutical and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a logical workflow for analysis.
Chemical Structure and Properties
-
IUPAC Name: [4-(Chloromethyl)phenyl]methanol
-
Appearance: White, wooly solid[4]
-
Melting Point: 58-60 °C[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data
The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.35 | d | 2H | Aromatic (Ha) |
| 7.25 | d | 2H | Aromatic (Hb) |
| 4.55 | s | 2H | -CH₂Cl |
| 4.45 | s | 2H | -CH₂OH |
Solvent: CDCl₃
¹³C NMR Spectral Data
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 140.5 | C-OH (quaternary) |
| 137.0 | C-CH₂Cl (quaternary) |
| 128.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 64.7 | -CH₂OH |
| 45.9 | -CH₂Cl |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 | O-H stretch (broad) | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (-CH₂) |
| 1610, 1500, 1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Primary alcohol |
| 800-600 | C-Cl stretch | Alkyl halide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Ion | Relative Intensity |
| 158/156 | [M]⁺ | Low |
| 121 | [M-Cl]⁺ | Moderate |
| 107 | [M-CH₂OH]⁺ | High |
| 103 | [C₇H₇O]⁺ | Base Peak |
| 77 | [C₆H₅]⁺ | High |
Ionization Method: Electron Ionization (EI)
The molecular ion peak appears as a doublet at m/z 156 and 158, which is characteristic of a compound containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection of a dilute solution in a suitable solvent (e.g., methanol or dichloromethane) if coupled with a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Separate the resulting ions in a mass analyzer (e.g., quadrupole) and record the mass-to-charge ratio (m/z) and relative abundance of each ion.
Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Solubility Profile of 4-(Chloromethyl)benzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzyl alcohol is a bifunctional organic compound featuring both a hydroxymethyl and a chloromethyl group attached to a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of a variety of pharmaceutical and chemical entities. A thorough understanding of its solubility in different organic solvents is critical for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, details experimental protocols for solubility determination, and presents a logical workflow for assessing its solubility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [1][] |
| Molecular Weight | 156.61 g/mol | [1][] |
| Melting Point | 58-60 °C | [1][3] |
| Boiling Point | 276 °C | [3] |
| Appearance | White, wooly solid | [3] |
Solubility Data
Contradictory information exists regarding its solubility in water. One source describes it as a "colorless, water-soluble organic solvent", while another states it is "not soluble in water". For a structurally related compound, 4-chlorobenzyl alcohol, its solubility in water is reported as 2.5 mg/ml at 20°C[4]. The parent compound, benzyl alcohol, has a solubility of 4 g/100 mL in water and is miscible with alcohols and diethyl ether[5][6].
Based on the principle of "like dissolves like," this compound is expected to be soluble in polar organic solvents. A summary of its expected qualitative solubility is provided in Table 2.
Table 2: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity (Relative) | Expected Solubility | Rationale |
| Methanol | High | Soluble | The presence of the hydroxyl group in this compound allows for hydrogen bonding with methanol. |
| Ethanol | High | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. The related 4-chlorobenzyl alcohol is soluble in ethanol[7]. |
| Acetone | Medium-High | Soluble | Acetone is a polar aprotic solvent that can interact with the polar groups of the solute. Benzyl alcohol is miscible with acetone[5][6]. |
| Ethyl Acetate | Medium | Moderately Soluble | Ethyl acetate is a moderately polar solvent. |
| Dichloromethane | Medium | Moderately Soluble | Dichloromethane is a common solvent for many organic compounds. |
| Toluene | Low | Sparingly Soluble | As a nonpolar solvent, toluene is less likely to effectively solvate the polar functional groups of this compound. Benzyl alcohol is miscible with benzene, a similar aromatic hydrocarbon[5]. |
| Hexane | Low | Insoluble | Hexane is a nonpolar solvent and is not expected to dissolve the polar this compound. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general method for determining the solubility of a solid compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
Record the weight of the filtered solution.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a suitable analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L).
-
Logical Workflow for Solubility Assessment
The process of determining and utilizing solubility information can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key steps from initial assessment to the application of solubility data.
Caption: Workflow for Solubility Assessment and Application.
Signaling Pathways and Experimental Workflows
No specific signaling pathways are directly associated with the solubility of this compound. However, the experimental workflow for determining solubility is a critical logical process for researchers. The following diagram illustrates a typical experimental workflow for determining the solubility of a compound like this compound.
Caption: Experimental Workflow for Solubility Determination.
Conclusion
While precise quantitative solubility data for this compound in various organic solvents is currently lacking in the public domain, its structural features suggest good solubility in polar organic solvents. The provided qualitative assessment and detailed experimental protocol offer a solid foundation for researchers and drug development professionals. The logical workflows presented can guide the systematic determination and application of solubility data, which is essential for optimizing synthetic routes, purification processes, and the development of final formulations. It is recommended that researchers determine the solubility of this compound in their specific solvent systems using the outlined experimental protocol to ensure accurate and reliable results for their applications.
References
- 1. chembk.com [chembk.com]
- 3. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]
- 4. 4-Chlorobenzyl alcohol | 873-76-7 [chemicalbook.com]
- 5. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. Benzyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 7. CAS 873-76-7: 4-Chlorobenzyl alcohol | CymitQuimica [cymitquimica.com]
An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Chloromethyl)benzyl alcohol, a versatile bifunctional organic compound. Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, makes it a valuable intermediate in various synthetic applications, including the development of pharmaceuticals and advanced materials.
Core Molecular and Physical Properties
This compound, with the IUPAC name [4-(chloromethyl)phenyl]methanol, is a para-substituted aromatic compound. The presence of both a hydroxymethyl and a chloromethyl group allows for selective chemical modifications at two distinct sites.
| Property | Value |
| Molecular Formula | C₈H₉ClO[1][2] |
| Molecular Weight | 156.61 g/mol [1][2] |
| CAS Number | 16473-35-1 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 58-60 °C |
| Boiling Point | 276 °C |
| InChI Key | OGALXJIOJZXBBP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CO)CCl[1] |
Experimental Protocols
A common and efficient method for the synthesis of this compound is the reduction of 4-(chloromethyl)benzoic acid.
Synthesis via Borane-THF Reduction of 4-(Chloromethyl)benzoic Acid [1][2][3]
This procedure details the reduction of the carboxylic acid functional group to a primary alcohol using a borane-tetrahydrofuran complex.
Materials:
-
4-(Chloromethyl)benzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
1M Borane-THF solution
-
Methanol
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-(chloromethyl)benzoic acid (e.g., 10 g, 58 mmol) in anhydrous THF (60 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a 1M solution of borane-THF in THF (e.g., 90 mL, 90 mmol) dropwise to the stirred solution at 20°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol (50 mL) at 0°C to decompose the excess borane.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting with a 4:1 ratio and moving to 3:1) to yield this compound as a colorless solid.
Synthetic Applications and Reaction Pathways
This compound is a key building block in the synthesis of more complex molecules. For example, it serves as a precursor for prodrugs, where the alcohol functionality is modified to enhance properties such as bioavailability.[1] A straightforward example is its acetylation to form 4-(chloromethyl)benzyl acetate.
Caption: Acetylation of this compound.
This reaction pathway highlights the utility of this compound in modifying the alcohol group while leaving the chloromethyl group available for subsequent reactions, a common strategy in multi-step organic synthesis. This compound is also a precursor in the synthesis of the stem cell mobilizer, Plerixafor, and various antifungal agents.[1]
References
An In-depth Technical Guide to the Synthesis of 4-(Chloromethyl)benzyl alcohol: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzyl alcohol is a key bifunctional intermediate in organic synthesis, widely utilized in the pharmaceutical and materials science sectors. Its structure, featuring both a reactive chloromethyl group and a hydroxymethyl group on a benzene ring, allows for sequential and selective chemical modifications, making it a valuable building block for complex molecules. This technical guide provides a comprehensive overview of various synthetic routes to this compound, focusing on the selection of starting materials and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and reaction pathways are visualized to provide a clear understanding of the chemical transformations.
Synthetic Pathways and Starting Materials
The synthesis of this compound can be approached from several commercially available starting materials. The choice of a particular route often depends on factors such as the availability and cost of the precursor, the desired scale of the reaction, and the required purity of the final product. The most common synthetic strategies are outlined below.
From 4-(Chloromethyl)benzoic Acid
The reduction of 4-(chloromethyl)benzoic acid is a direct and high-yielding method for the synthesis of this compound. This is one of the most frequently reported and efficient laboratory-scale preparations.
Reaction Scheme:
Figure 1: Synthesis of this compound from 4-(Chloromethyl)benzoic Acid.
Experimental Protocol:
A solution of 4-(chloromethyl)benzoic acid (10 g, 58 mmol) in anhydrous tetrahydrofuran (THF, 60 mL) is prepared in a flask under an inert atmosphere. To this solution, a 1M solution of borane-THF complex in THF (90 mL, 90 mmol) is added dropwise at room temperature (20°C).[1] The reaction mixture is stirred for 12 hours. After completion, the reaction is carefully quenched by the dropwise addition of methanol (50 mL). The solvents are then removed under reduced pressure. The resulting crude product is purified by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient (4:1 to 3:1), to yield this compound as a colorless solid.[1]
From p-Toluic Acid
A two-step synthesis starting from p-toluic acid provides an alternative route. This pathway involves the initial chlorination of the benzylic methyl group followed by the reduction of the carboxylic acid.
Reaction Scheme:
Figure 2: Two-step synthesis from p-Toluic Acid.
Experimental Protocols:
-
Step 1: Synthesis of 4-(Chloromethyl)benzoic Acid from p-Toluic Acid p-Toluic acid (272 parts by weight) is dissolved in chlorobenzene (750 parts by weight) at 100°C. Elemental chlorine is introduced into the solution under UV irradiation. The reaction is monitored by measuring the formation of hydrochloric acid, and is stopped upon the formation of 71 parts by weight of HCl. The reaction mixture is then cooled to approximately 0°C to precipitate the product. The solid is filtered, washed with petroleum ether, and dried to yield 4-(chloromethyl)benzoic acid.
-
Step 2: Reduction of 4-(Chloromethyl)benzoic Acid The 4-(chloromethyl)benzoic acid obtained from Step 1 is then reduced to this compound using the borane-THF complex as described in the previous section.
From 4-Methylbenzyl Alcohol
This synthetic approach involves the direct chlorination of the benzylic methyl group of 4-methylbenzyl alcohol.
Reaction Scheme:
Figure 3: Synthesis from 4-Methylbenzyl Alcohol.
Experimental Protocol:
To a solution of 4-methylbenzyl alcohol (10 mmol) in a suitable solvent such as dichloromethane (20 mL), a chlorinating agent like thionyl chloride (12 mmol) is added dropwise at 0°C, often with a catalytic amount of N,N-dimethylformamide (DMF, 20 µL).[2] The reaction mixture is stirred at room temperature for 1 hour, or until the starting material is consumed as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is then quenched by pouring it into a saturated sodium bicarbonate solution. The organic layer is separated, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by silica gel column chromatography.
From Terephthalaldehyde
A multi-step synthesis starting from terephthalaldehyde is also a viable option. This route involves the selective mono-reduction of one aldehyde group to a hydroxyl group, followed by the conversion of the remaining aldehyde group to a chloromethyl group, and finally, reduction of the second aldehyde. A more direct approach involves selective mono-reduction followed by chlorination of the resulting benzyl alcohol.
Reaction Scheme:
Figure 4: Multi-step synthesis from Terephthalaldehyde.
Experimental Protocols:
-
Step 1: Selective Mono-reduction of Terephthalaldehyde In a pressure vessel, terephthalaldehyde (0.10 mole) is mixed with 5% palladium on carbon (0.200 g), water (60 mL), and ethanol (140 mL). A catalytic amount of sodium hydroxide is added. The vessel is pressurized with hydrogen gas (45 p.s.i.g.) and shaken at 25°C until one molar equivalent of hydrogen is consumed. The catalyst is then removed by filtration.
-
Step 2: Conversion of 4-(Hydroxymethyl)benzaldehyde to this compound The intermediate, 4-(hydroxymethyl)benzaldehyde, would then need to be converted to the final product. This would involve the reduction of the remaining aldehyde group to a hydroxyl group and the chlorination of one of the hydroxyl groups. A more direct, though potentially less selective, route would be the direct chlorination of 4-(hydroxymethyl)benzaldehyde to yield 4-(chloromethyl)benzoyl chloride, followed by reduction. A general procedure for the chlorination of a benzyl alcohol, as described for the synthesis from 4-methylbenzyl alcohol, can be adapted for the conversion of the hydroxyl group of 4-(hydroxymethyl)benzaldehyde to a chloromethyl group, followed by reduction of the aldehyde.
From 4-(Hydroxymethyl)benzoic Acid
Starting from 4-(hydroxymethyl)benzoic acid, the synthesis requires two key transformations: the chlorination of the benzylic alcohol and the reduction of the carboxylic acid. The order of these steps can be varied.
Reaction Scheme (Route A: Chlorination then Reduction):
Figure 5: Synthesis from 4-(Hydroxymethyl)benzoic Acid (Route A).
Experimental Protocols:
-
Route A: Chlorination followed by Reduction
-
Step 1: Chlorination of 4-(Hydroxymethyl)benzoic Acid A general procedure for the conversion of a benzyl alcohol to a benzyl chloride using a reagent like thionyl chloride can be applied.[2]
-
Step 2: Reduction of 4-(Chloromethyl)benzoic Acid The resulting 4-(chloromethyl)benzoic acid is then reduced to the final product using a borane-THF complex, as previously detailed.[1]
-
-
Route B: Reduction followed by Chlorination This would involve the initial reduction of the carboxylic acid group of 4-(hydroxymethyl)benzoic acid to yield 1,4-benzenedimethanol, followed by selective mono-chlorination of one of the hydroxyl groups. Achieving high selectivity in the mono-chlorination step can be challenging.
Quantitative Data Summary
The following table summarizes the quantitative data for the most direct and well-documented synthetic route. Data for multi-step syntheses are often not reported as an overall yield and can vary significantly depending on the efficiency of each step.
| Starting Material | Reagents | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 4-(Chloromethyl)benzoic Acid | 1M Borane-THF in THF | 12 hours | 20 | 96 | [1] |
Conclusion
The synthesis of this compound can be accomplished through various pathways, with the reduction of 4-(chloromethyl)benzoic acid being the most efficient and high-yielding method for laboratory-scale preparations. For larger-scale synthesis or when considering precursor cost and availability, multi-step routes starting from p-toluic acid, 4-methylbenzyl alcohol, terephthalaldehyde, or 4-(hydroxymethyl)benzoic acid are viable alternatives. The selection of the optimal synthetic strategy will depend on a careful evaluation of the factors mentioned, including yield, cost, and scalability, tailored to the specific needs of the research or development project. This guide provides the foundational information required for making an informed decision on the most suitable starting material and methodology.
References
An In-depth Technical Guide to the Electrophilic Reactivity of 4-(Chloromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)benzyl alcohol is a bifunctional organic compound of significant interest in synthetic chemistry, serving as a versatile building block in the pharmaceutical, polymer, and materials science sectors. Its reactivity is characterized by two key functional groups: a primary alcohol and a benzylic chloride. The chloromethyl group, in particular, imparts a pronounced electrophilic character to the benzylic carbon, making it susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the electrophilic reactivity of this compound, detailing its reaction mechanisms, relevant kinetic data for analogous systems, and specific experimental protocols. Furthermore, it visualizes key reaction pathways and logical relationships to provide a clear and practical understanding of its chemical behavior.
Core Concepts of Electrophilic Reactivity
The electrophilic nature of this compound is centered at the benzylic carbon of the chloromethyl group. This reactivity is a consequence of the carbon-chlorine bond's polarity and the ability of the benzene ring to stabilize the transition states and intermediates of nucleophilic substitution reactions. The presence of the electron-withdrawing, yet resonance-stabilizing, phenyl group, and the para-substituted hydroxymethyl group, modulates the reactivity of this electrophilic center.
Nucleophilic Substitution Mechanisms: Sₙ1 vs. Sₙ2
The reaction of this compound with nucleophiles can proceed through two primary mechanisms: bimolecular nucleophilic substitution (Sₙ2) and unimolecular nucleophilic substitution (Sₙ1).
-
Sₙ2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon simultaneously as the chloride leaving group departs. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For primary benzylic halides like this compound, the Sₙ2 pathway is sterically accessible.
-
Sₙ1 Mechanism: This is a two-step reaction involving the initial, rate-determining departure of the leaving group to form a carbocation intermediate. This intermediate is subsequently attacked by the nucleophile. The rate of an Sₙ1 reaction is primarily dependent on the concentration of the substrate. Benzyl carbocations are stabilized by resonance, with the positive charge delocalized into the benzene ring, making the Sₙ1 pathway a viable alternative, especially in polar protic solvents.
The operative mechanism is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature.
Influence of Substituents on Reactivity
The hydroxymethyl (-CH₂OH) group at the para position of this compound influences its electrophilic reactivity. While the hydroxyl group is generally considered weakly electron-withdrawing through induction, its ability to engage in hydrogen bonding and potentially be deprotonated can alter the electronic properties of the benzene ring and, consequently, the reactivity of the benzylic chloride.
Quantitative Reactivity Analysis
While specific kinetic data for the nucleophilic substitution reactions of this compound are not extensively available in the literature, valuable insights can be gleaned from studies on structurally similar substituted benzyl chlorides.
Solvolysis of Substituted Benzyl Chlorides
A study on the solvolysis of a wide range of mono-, di-, and tri-substituted benzyl chlorides in 20% acetonitrile in water at 25°C provides a framework for understanding the electronic effects of substituents on reactivity. The first-order rate constants (kₛₒₗᵥ) for these reactions highlight the significant impact of ring substituents on the stability of the carbocation intermediate in Sₙ1-like processes.[1][2]
Table 1: First-Order Rate Constants for Solvolysis of Substituted Benzyl Chlorides in 20% Acetonitrile/Water at 25°C[1][2]
| Substituent(s) | kₛₒₗᵥ (s⁻¹) |
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.8 x 10⁻³ |
| H | 3.2 x 10⁻⁶ |
| 4-Chloro | 1.1 x 10⁻⁷ |
| 3-Nitro | 1.1 x 10⁻⁸ |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
This data is for analogous compounds and is presented for comparative purposes.
The electron-donating 4-methoxy group dramatically accelerates the reaction by stabilizing the benzylic carbocation, while electron-withdrawing groups like the nitro group significantly retard the reaction. The -CH₂OH group in this compound is expected to have a mild deactivating effect via induction, suggesting its solvolysis rate would be slightly lower than that of unsubstituted benzyl chloride.
Hammett Plot for Benzyl Chloride Solvolysis
The relationship between substituent electronic effects and reaction rates can be visualized using a Hammett plot. By plotting the logarithm of the relative rate constant (log(k/k₀)) against the Hammett substituent constant (σ), a linear relationship is often observed for a given reaction series. For the solvolysis of benzyl chlorides, a negative slope (ρ value) is indicative of a build-up of positive charge in the transition state, consistent with an Sₙ1 mechanism.
Figure 1: Logical relationship for interpreting a Hammett plot in the context of reaction mechanism.
Experimental Protocols for Electrophilic Reactions
The electrophilic nature of this compound makes it a valuable reagent for introducing the 4-(hydroxymethyl)benzyl moiety into various molecules.
Williamson Ether Synthesis
This method is used to synthesize ethers by reacting an alkoxide with a primary alkyl halide.
Protocol: Synthesis of 4-(Phenoxymethyl)benzyl alcohol
-
Materials: this compound, phenol, potassium carbonate (K₂CO₃), acetone, dichloromethane (DCM), deionized water, brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a solution of phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.05 eq) in acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Figure 2: Workflow for the Williamson ether synthesis of 4-(phenoxymethyl)benzyl alcohol.
N-Alkylation of Heterocycles
This compound is an effective alkylating agent for nitrogen-containing heterocycles.
Protocol: N-Alkylation of Pyrazole
-
Materials: this compound, pyrazole, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF), ethyl acetate, saturated aqueous ammonium chloride (NH₄Cl), deionized water, brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0°C under an inert atmosphere, add a solution of pyrazole (1.0 eq) in anhydrous DMF dropwise.[3]
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.[3]
-
Cool the reaction mixture back to 0°C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Applications in Synthesis
The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and polymers.
Role in the Synthesis of Plerixafor
Plerixafor is a hematopoietic stem cell mobilizer used in cancer patients.[4][5][6] Its synthesis involves the dialkylation of two cyclam (1,4,8,11-tetraazacyclotetradecane) macrocycles with a bifunctional linker. While the direct precursor is 1,4-bis(bromomethyl)benzene, this reaction pathway illustrates the core electrophilic substitution reaction that this compound readily undergoes.
References
- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Plerixafor…………..an immunostimulant used to mobilize hematopoietic stem cells in cancer patients. – All About Drugs [allfordrugs.com]
- 5. Plerixafor | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carboxylic Acid Linkers - Solid Phase Synthesis [combichemistry.com]
An In-depth Technical Guide to 4-(Chloromethyl)benzyl alcohol: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(Chloromethyl)benzyl alcohol (CAS No: 16473-35-1), a versatile bifunctional organic compound. Due to its reactive chloromethyl and hydroxymethyl groups, it serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. This document details its commercial availability, physicochemical properties, established synthesis protocols, and key applications, offering valuable information for professionals in research and development.
Commercial Availability
This compound is readily available from several major chemical suppliers. Purity levels are typically high, with most vendors offering 97% to 99% grades. It is commercially available in quantities ranging from milligrams to grams, suitable for laboratory and research purposes.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich (Aldrich) | 99% | 1 g, 5 g |
| Thermo Scientific Chemicals | 97% | 1 g, 5 g[1][2] |
| Vulcanchem | - | Inquire for details[3] |
| Amerigo Scientific | 99% | Inquire for details[4] |
| Biosynth | - | Inquire for details[5] |
| ChemicalBook | 99% | 250 mg[6] |
Physicochemical Properties
The fundamental chemical and physical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| CAS Number | 16473-35-1[2][5][6][7] |
| Molecular Formula | C₈H₉ClO[2][3][5][6][8] |
| Molecular Weight | 156.61 g/mol [2][3][5][6][7][8] |
| Appearance | White to colorless solid[6][9] |
| Melting Point | 58-60 °C[9] |
| Boiling Point | 276 °C[5][9] |
| IUPAC Name | [4-(chloromethyl)phenyl]methanol[2][3] |
| Synonyms | 1-(Chloromethyl)-4-(hydroxymethyl)benzene, p-(Hydroxymethyl)benzyl chloride[7] |
| Storage Conditions | Store at 2°C - 8°C under inert gas (e.g., Nitrogen)[5][9] |
Synthesis Protocols
The most commonly cited method for synthesizing this compound is the reduction of 4-(chloromethyl)benzoic acid using a borane-tetrahydrofuran complex. This procedure offers a high yield and produces a product of high purity.
This protocol is based on a well-established synthetic route yielding this compound with high efficiency.[3][6][9]
-
Dissolution: Dissolve 4-(chloromethyl)benzoic acid (e.g., 10 g, 58 mmol) in anhydrous tetrahydrofuran (THF, 60 mL).
-
Reduction: Slowly add a 1M solution of borane-THF complex in THF (90 mL, 90 mmol) dropwise to the solution at 20°C.
-
Reaction: Stir the resulting mixture at room temperature overnight to ensure the reaction goes to completion.
-
Quenching: Carefully add methanol (50 mL) to the reaction mixture to quench the excess borane complex.
-
Concentration: Remove the solvents by rotary evaporation under reduced pressure.
-
Purification: Purify the resulting residue using silica gel column chromatography. Elute the column with a solvent gradient of hexane/ethyl acetate (from 4:1 to 3:1) to obtain the final product.
This method typically affords this compound as a colorless solid with a yield of approximately 96%.[3][6]
Applications in Research and Development
This compound is a key intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical and agrochemical industries.
-
Pharmaceutical Intermediates: It serves as a precursor for the synthesis of drugs such as Plerixafor, a stem cell mobilizer.[3] It is also utilized in creating novel antifungal agents through Mitsunobu reactions and in the development of prodrugs to enhance bioavailability.[3]
-
Agrochemicals: The compound forms the structural basis for pesticides like the insecticide Chlorfenapyr and is used in the synthesis of herbicide safeners that protect crops.[3]
-
Organic Synthesis: It is also used as a starting material for other valuable reagents, such as 4-(chloromethyl)benzyl acetate.[7]
Safety and Handling
According to its Safety Data Sheet (SDS), this compound is a hazardous substance that requires careful handling.
-
Hazard Classification: It is classified as Skin Corrosive 1B and Eye Damage 1.[8] The primary hazard statement is H314: Causes severe skin burns and eye damage.[7][8]
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[8]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P310: Immediately call a POISON CENTER or doctor/physician.[8]
-
-
First Aid: In case of contact, immediate medical attention is required. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water while removing contaminated clothing. If swallowed, do NOT induce vomiting and seek immediate medical attention.[8]
This guide is intended for informational purposes for qualified professionals. Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional safety protocols.
References
- 1. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 3. This compound (16473-35-1) for sale [vulcanchem.com]
- 4. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 5. This compound | 16473-35-1 | FC171035 [biosynth.com]
- 6. This compound 99 synthesis - chemicalbook [chemicalbook.com]
- 7. 4-(氯甲基)苯甲基醇 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. fishersci.ie [fishersci.ie]
- 9. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]
Stability and Storage of 4-(Chloromethyl)benzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(Chloromethyl)benzyl alcohol. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate. This document outlines the known stability profile, potential degradation pathways, and recommended analytical methodologies for purity assessment.
Core Stability Profile and Storage Conditions
This compound is a solid compound that requires specific storage conditions to maintain its integrity and purity. The primary factors influencing its stability are temperature, moisture, and compatibility with other substances.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Citations |
| Storage Temperature | 2°C - 8°C | To minimize thermal degradation and potential side reactions. | [1] |
| Atmosphere | Under an inert gas (e.g., Nitrogen or Argon) | To prevent oxidation of the benzyl alcohol moiety. | [1] |
| Container | Tightly sealed, amber glass bottles | To protect from moisture and light. | [2] |
| Incompatible Materials | Strong oxidizing agents | Risk of vigorous reaction and degradation. | [3] |
| Handling | In a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE) such as gloves, eye protection, and lab coat. | The compound is classified as corrosive and can cause severe skin burns and eye damage. | [3][4] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Data for this compound
| Property | Value | Citations |
| Molecular Formula | C₈H₉ClO | [5] |
| Molecular Weight | 156.61 g/mol | [5] |
| Melting Point | 58-60 °C | |
| Boiling Point | 276 °C | |
| Decomposition Temperature | 285 °C | [2] |
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains both a benzylic alcohol and a benzylic chloride functional group, several degradation pathways can be anticipated under stress conditions. These pathways are analogous to the known reactivity of benzyl alcohols and benzyl halides.
-
Oxidation: The primary alcohol group is susceptible to oxidation, which can lead to the formation of 4-(chloromethyl)benzaldehyde and subsequently 4-(chloromethyl)benzoic acid. This process can be accelerated by exposure to air (oxygen) and certain metal ions.[6][7]
-
Hydrolysis: The chloromethyl group is a reactive benzylic halide and can undergo hydrolysis to form 4-(hydroxymethyl)benzyl alcohol. This reaction is likely to be accelerated in the presence of water and at non-neutral pH.
-
Etherification (Self-Condensation): In the presence of acidic or basic catalysts, or at elevated temperatures, intermolecular condensation between two molecules of this compound can occur. This can lead to the formation of a dibenzyl ether derivative, bis(4-(hydroxymethyl)benzyl) ether, through the displacement of the chloride. The formation of dibenzyl ether is a known impurity in reactions involving benzyl alcohol.[8]
-
Polymerization: Under certain conditions, such as heating in the presence of acidic or iron contaminants, benzyl alcohol itself has been observed to polymerize.[6] A similar propensity for polymerization may exist for this compound.
-
Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions, potentially leading to radical-mediated processes and the formation of various byproducts.
References
- 1. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]
- 2. This compound 99 synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. scbt.com [scbt.com]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 8. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-(Chloromethyl)benzyl Alcohol in Advanced Polymer Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzyl alcohol is a bifunctional aromatic compound that is emerging as a valuable building block in the field of polymer chemistry. Its unique structure, featuring both a reactive benzylic chloride and a primary alcohol, offers a dual-pronged approach to the synthesis of advanced polymeric materials. The chloromethyl group can act as an efficient initiator for various polymerization techniques or as a site for post-polymerization modification, while the hydroxyl group can initiate ring-opening polymerizations or be used for subsequent chemical transformations. This technical guide provides a comprehensive overview of the potential applications of this compound in polymer synthesis, including detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate its adoption in research and development.
Core Applications in Polymer Chemistry
The strategic placement of two distinct functional groups on a stable benzene ring makes this compound a versatile tool for polymer chemists. Its primary applications can be categorized as follows:
-
Initiator for Controlled/Living Polymerizations: The benzylic chloride moiety can initiate cationic and controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), enabling the synthesis of polymers with well-defined molecular weights and low polydispersity.
-
Chain Transfer Agent: The hydroxyl group can act as a chain transfer agent in certain polymerization reactions, influencing the molecular weight of the resulting polymers.
-
Monomer for Functional Polymers: While less common, the molecule can potentially be used in polycondensation reactions to incorporate its unique functionality into the polymer backbone.
-
Surface Modification of Polymers: this compound can be used to introduce hydroxyl and reactive chloride functionalities onto polymer surfaces, allowing for further derivatization and the tailoring of surface properties.
This compound as an Initiator
Cationic Polymerization
The chloromethyl group of this compound can be activated by a Lewis acid to generate a carbocation, which can then initiate the cationic polymerization of electron-rich monomers like styrenes and vinyl ethers. The presence of the hydroxyl group may require protection depending on the reaction conditions to prevent side reactions.
This protocol is adapted from procedures for benzyl chloride-initiated cationic polymerization.
-
Materials: Styrene (freshly distilled), this compound, Tin(IV) chloride (SnCl₄), Dichloromethane (CH₂Cl₂ - anhydrous), Methanol.
-
Procedure:
-
In a flame-dried, nitrogen-purged flask equipped with a magnetic stirrer, dissolve this compound (e.g., 0.157 g, 1 mmol) in 20 mL of anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add freshly distilled styrene (e.g., 10.4 g, 100 mmol) to the cooled solution.
-
Initiate the polymerization by the dropwise addition of a pre-chilled solution of SnCl₄ in CH₂Cl₂ (e.g., 1 M solution).
-
Allow the reaction to proceed for the desired time (e.g., 1-2 hours).
-
Quench the polymerization by adding 5 mL of pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter and dry the resulting polystyrene in a vacuum oven at 60 °C to a constant weight.
-
Characterize the polymer for molecular weight (Mn), polydispersity index (PDI), and end-group functionality.
-
The following table summarizes typical data obtained from cationic polymerizations initiated by benzyl chloride derivatives.
| Initiator System | Monomer | [M]/[I] Ratio | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Benzyl Chloride / SnCl₄ | Styrene | 100 | -15 | 8,500 | 1.8 | Adapted from[1] |
| 4-Methylbenzyl Chloride / TiCl₄ | Isobutylene | 50 | -78 | 5,600 | 1.5 | [2] |
| 2,4,6-Trimethylbenzyl Chloride / TiCl₄ | Isobutylene | 50 | -78 | 6,200 | 1.3 | [2] |
Atom Transfer Radical Polymerization (ATRP)
The chloromethyl group of this compound can also serve as an initiator for ATRP, a controlled radical polymerization technique. This allows for the synthesis of well-defined polymers from a variety of monomers, including styrenes, acrylates, and methacrylates. The hydroxyl group can be retained for further functionalization of the resulting polymer.
This protocol is adapted from procedures for benzyl chloride-initiated ATRP.
-
Materials: Methyl methacrylate (MMA, inhibitor removed), this compound, Copper(I) bromide (CuBr), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), Anisole (anhydrous).
-
Procedure:
-
To a Schlenk flask, add CuBr (e.g., 14.3 mg, 0.1 mmol).
-
Seal the flask and deoxygenate by three cycles of vacuum and nitrogen backfill.
-
Add MMA (e.g., 10.0 g, 100 mmol), this compound (e.g., 156.6 mg, 1 mmol), and anisole (10 mL) via degassed syringes.
-
Add PMDETA (e.g., 20.8 µL, 0.1 mmol) to the stirred solution.
-
Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 90 °C).
-
Take samples periodically to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
After the desired conversion is reached, cool the flask to room temperature and expose the solution to air to quench the polymerization.
-
Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in methanol.
-
Dry the polymer in a vacuum oven.
-
The following table presents typical data for ATRP initiated by benzyl chloride-type initiators.
| Initiator | Monomer | [M]/[I]/[Cu]/[L] Ratio | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Benzyl Chloride | Styrene | 100/1/1/2 | 110 | 9,500 | 1.15 | Adapted from ATRP literature |
| Ethyl α-bromoisobutyrate | Methyl Acrylate | 200/1/0.5/0.5 | 60 | 10,200 | 1.07 | [3] |
| Benzyl Chloride | n-Butyl Acrylate | 100/1/1/2 | 90 | 11,000 | 1.20 | Adapted from ATRP literature |
This compound in Surface Modification and Grafting
The dual functionality of this compound makes it an excellent candidate for surface modification of various substrates and for creating polymer brushes via "grafting from" techniques. The alcohol group can be used to anchor the molecule to a surface, leaving the chloromethyl group available to initiate polymerization.
Surface-Initiated ATRP (SI-ATRP)
-
Surface Functionalization:
-
Clean a silicon wafer by sonication in acetone and isopropanol, followed by treatment with piranha solution (H₂SO₄/H₂O₂ 7:3 v/v) to generate surface hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive).
-
In a moisture-free environment, immerse the cleaned wafer in a solution of (3-aminopropyl)triethoxysilane (APTES) in dry toluene to create an amine-terminated surface.
-
React the amine-functionalized surface with 4-(chloromethyl)benzoyl chloride (the acid chloride derivative of the alcohol) in the presence of a non-nucleophilic base like triethylamine to immobilize the initiator. Alternatively, the hydroxyl group of this compound can be reacted with a surface isocyanate.
-
-
"Grafting From" Polymerization:
-
Place the initiator-functionalized wafer in a Schlenk flask.
-
Add the monomer (e.g., MMA), solvent (e.g., toluene), CuBr, and ligand (e.g., PMDETA) under an inert atmosphere.
-
Heat the reaction to the desired temperature to initiate the growth of polymer brushes from the surface.
-
After the desired time, remove the wafer, wash thoroughly with a good solvent for the polymer (e.g., THF) to remove any non-grafted polymer, and dry.
-
Characterize the polymer brushes using techniques like ellipsometry (to measure thickness), contact angle measurements, and atomic force microscopy (AFM).
-
| Substrate | Initiator | Monomer | Polymerization Time (h) | Grafted Layer Thickness (nm) | Reference |
| Silicon Wafer | Benzyl Chloride-silane | OEGMA | 4 | 25 | [4] |
| Silica Nanoparticles | Bromoisobutyrate-silane | MMA | 20 | 43 | Adapted from[5] |
| Gold | Thiol-terminated Benzyl Chloride | Styrene | 6 | 30 | Adapted from[6] |
Post-Polymerization Modification
Polymers containing the 4-(chloromethyl)benzyl moiety, either through direct polymerization of a derivative or by using this compound as an initiator, are highly amenable to post-polymerization modification. The benzylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.
This protocol is based on the modification of poly(vinylbenzyl chloride).
-
Materials: Polymer containing chloromethylbenzyl groups, nucleophile (e.g., sodium azide, an amine, or a thiol), solvent (e.g., DMF or THF).
-
Procedure:
-
Dissolve the polymer in the chosen solvent in a round-bottom flask.
-
Add an excess of the nucleophilic reagent.
-
Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours to ensure complete reaction.
-
Monitor the reaction by ¹H NMR or FTIR spectroscopy, looking for the disappearance of the chloromethyl signal and the appearance of new signals corresponding to the incorporated functional group.
-
Precipitate the modified polymer in a non-solvent (e.g., water or methanol).
-
Filter, wash, and dry the functionalized polymer.
-
Conclusion
This compound is a highly versatile and valuable compound in the polymer chemist's toolkit. Its dual functionality allows for its use as an initiator for both cationic and controlled radical polymerizations, enabling the synthesis of well-defined polymers. Furthermore, its ability to be anchored to surfaces makes it a key component in the fabrication of functional polymer brushes and modified surfaces. The potential for post-polymerization modification of polymers derived from this molecule opens up a vast landscape for the creation of novel materials with tailored properties for a wide range of applications, from drug delivery systems to advanced coatings and electronics. The experimental protocols and data provided in this guide serve as a starting point for researchers to explore the full potential of this compound in their own work.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Optimization of Aqueous SI-ATRP Grafting of Poly(Oligo(Ethylene Glycol) Methacrylate) Brushes from Benzyl Chloride Macroinitiator Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
An In-depth Technical Guide to 4-(Chloromethyl)benzyl Alcohol: From Discovery to Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)benzyl alcohol, a bifunctional aromatic compound, has quietly carved a significant niche in the landscape of organic synthesis and medicinal chemistry. Its unique structure, featuring both a reactive benzylic chloride and a versatile benzyl alcohol moiety, has positioned it as a crucial building block and linker in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of this compound. It delves into detailed experimental protocols for its preparation and its application in the synthesis of prominent drug molecules, including the hematopoietic stem cell mobilizer Plerixafor and various antifungal agents. Furthermore, this document explores its emerging role as a self-immolative linker in antibody-drug conjugates (ADCs), a cutting-edge area of cancer therapy. The information is presented with clearly structured data, detailed methodologies, and visual diagrams to facilitate a deep understanding of the compound's chemistry and its pivotal role in advancing drug discovery and development.
Discovery and History
The specific first synthesis of this compound is not definitively documented in readily accessible literature. However, its conceptual origins can be traced back to the development of chloromethylation reactions of aromatic compounds. The most notable of these is the Blanc chloromethylation reaction , first reported by Gustave Louis Blanc in 1923.[1][2] This reaction involves the introduction of a chloromethyl group (-CH2Cl) onto an aromatic ring using formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid like zinc chloride.[1][2]
The Blanc reaction provided a general pathway for the synthesis of chloromethylated arenes, which are valuable intermediates due to the reactivity of the benzylic chloride group. While initially applied to simple aromatic hydrocarbons, the principles of this reaction were extended to substituted benzene derivatives. It is highly probable that this compound was first synthesized as an extension of this methodology, likely by researchers exploring the functionalization of benzyl alcohol or related compounds. The reaction would involve the controlled chloromethylation of benzyl alcohol, directing the substitution to the para position.
The significance of this compound grew with the increasing demand for bifunctional molecules in organic synthesis, particularly in the pharmaceutical industry, where it serves as a versatile scaffold for constructing more complex molecules.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in synthesis. The following tables summarize its key quantitative data.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [3] |
| Molecular Weight | 156.61 g/mol | [3] |
| CAS Number | 16473-35-1 | [3] |
| Melting Point | 58-60 °C | |
| Boiling Point | 276 °C | |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, and Ethyl Acetate. |
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.35 (d, J=8.0 Hz, 2H, Ar-H), 7.29 (d, J=8.0 Hz, 2H, Ar-H), 4.69 (s, 2H, -CH₂OH), 4.58 (s, 2H, -CH₂Cl), 1.75 (s, 1H, -OH) | [4] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 140.5, 136.5, 128.9, 127.5, 64.5, 45.8 | |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~1420 (Ar C=C stretch), ~1010 (C-O stretch), ~750 (C-Cl stretch) | [4] |
| Mass Spectrometry (EI) | m/z (%): 156 ([M]⁺), 121 ([M-Cl]⁺), 107 ([M-CH₂OH]⁺), 91 ([C₇H₇]⁺) | [4] |
Synthesis and Experimental Protocols
Several synthetic routes to this compound have been developed, with the choice of method often depending on the starting materials, desired scale, and purity requirements.
Reduction of 4-(Chloromethyl)benzoic Acid
This is a common and high-yielding laboratory-scale synthesis.
Experimental Protocol:
-
Dissolution: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chloromethyl)benzoic acid (10.0 g, 58.6 mmol) in anhydrous tetrahydrofuran (THF, 150 mL).[3]
-
Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (BH₃·THF, 88 mL, 88 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.[3]
-
Quenching: Carefully quench the reaction by slowly adding methanol (20 mL) dropwise at 0 °C to decompose the excess borane.
-
Work-up: Remove the solvents under reduced pressure. To the resulting residue, add 1 M hydrochloric acid (50 mL) and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 4:1 to 2:1 gradient) as the eluent to afford this compound as a white solid.[3]
Chlorination of 4-Methylbenzyl Alcohol
This method involves the direct chlorination of the benzylic methyl group of 4-methylbenzyl alcohol.
Experimental Protocol:
-
Dissolution: Dissolve 4-methylbenzyl alcohol (10.0 g, 81.9 mmol) in a suitable solvent such as dichloromethane (CH₂Cl₂, 100 mL) in a round-bottom flask.[5]
-
Chlorination: Add N-chlorosuccinimide (NCS, 12.0 g, 89.9 mmol) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO, 0.2 g, 0.8 mmol).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
Applications in Drug Development
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals.
Synthesis of Plerixafor (AMD3100)
Plerixafor is a hematopoietic stem cell mobilizer used in patients with non-Hodgkin's lymphoma and multiple myeloma. It functions as a CXCR4 antagonist.[6][7] this compound is a key component in forming the 1,4-phenylenebis(methylene) linker that connects the two cyclam rings of Plerixafor.
Signaling Pathway of Plerixafor
Experimental Workflow: Synthesis of Plerixafor Intermediate
References
- 1. Physiology and Pharmacology of Plerixafor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. This compound 99 synthesis - chemicalbook [chemicalbook.com]
- 4. This compound (16473-35-1) for sale [vulcanchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. What is the mechanism of Plerixafor? [synapse.patsnap.com]
- 7. Plerixafor - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
Theoretical Exploration of 4-(Chloromethyl)benzyl Alcohol: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Chloromethyl)benzyl alcohol is a bifunctional organic compound featuring both a reactive benzylic chloride and a primary alcohol. This structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its molecular geometry, electronic properties, and reactivity is crucial for optimizing reaction conditions and designing novel derivatives. Theoretical and computational chemistry offer powerful tools to elucidate these characteristics at a molecular level.
This whitepaper outlines the key theoretical approaches, including Density Functional Theory (DFT), used to study molecules of this class. We will cover the analysis of the optimized molecular structure, vibrational frequencies, and the electronic landscape through frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps.
Molecular Structure and Optimization
The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.
Experimental Protocol: Geometry Optimization
A typical computational protocol for geometry optimization involves the following steps:
-
Initial Structure: An initial 3D structure of this compound is constructed using molecular modeling software.
-
Theoretical Method: Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice.
-
Basis Set: A basis set, such as 6-311++G(d,p), is chosen to describe the atomic orbitals. This basis set is generally considered to provide a good description of molecular systems.
-
Optimization Algorithm: An optimization algorithm, like the Berny algorithm, is used to iteratively adjust the molecular geometry to find the energy minimum.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure represents a true energy minimum (i.e., no imaginary frequencies).
The optimized geometry provides key structural parameters. For a related molecule, 2,6-dichlorobenzyl alcohol, a similar computational approach was used to determine its structure.
Table 1: Representative Optimized Geometrical Parameters (for 2,6-dichlorobenzyl alcohol)
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C1-C2 | 1.39 |
| C2-C3 | 1.39 |
| C3-C4 | 1.38 |
| C4-C5 | 1.39 |
| C5-C6 | 1.39 |
| C6-C1 | 1.39 |
| C1-C7 | 1.51 |
| C7-O8 | 1.43 |
| O8-H9 | 0.96 |
| C2-Cl10 | 1.74 |
| C6-Cl11 | 1.74 |
| C1-C2-C3 | 120.1 |
| C2-C3-C4 | 120.0 |
| C3-C4-C5 | 119.9 |
| C4-C5-C6 | 120.0 |
| C5-C6-C1 | 120.1 |
| C6-C1-C2 | 119.9 |
| C1-C7-O8 | 111.4 |
| C7-O8-H9 | 108.9 |
Data extracted from a theoretical study on 2,6-dichlorobenzyl alcohol and is for illustrative purposes only.
Vibrational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.
Experimental Protocol: Vibrational Frequency Calculation
-
Optimized Geometry: The calculation is performed on the previously optimized molecular geometry.
-
Theoretical Method and Basis Set: The same level of theory (e.g., B3LYP/6-311++G(d,p)) used for geometry optimization is employed.
-
Frequency Calculation: The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the harmonic vibrational frequencies.
-
Scaling Factor: Due to the approximations inherent in the theoretical models and the neglect of anharmonicity, the calculated frequencies are often systematically higher than the experimental values. A scaling factor (e.g., 0.9613 for B3LYP) is typically applied to the computed frequencies for better agreement with experimental data.
Table 2: Representative Calculated and Experimental Vibrational Frequencies (cm⁻¹) (for 2,6-dichlorobenzyl alcohol)
| Assignment | Calculated (Scaled) | Experimental (IR) | Experimental (Raman) |
| O-H Stretch | 3650 | 3640 | - |
| C-H Stretch (Aromatic) | 3060-3100 | 3065-3100 | 3060-3100 |
| CH₂ Stretch (Asymmetric) | 2960 | 2955 | 2958 |
| CH₂ Stretch (Symmetric) | 2885 | 2880 | 2882 |
| C=C Stretch (Aromatic) | 1580-1600 | 1575-1605 | 1580-1600 |
| CH₂ Scissoring | 1465 | 1460 | 1462 |
| O-H Bend | 1350 | 1345 | - |
| C-O Stretch | 1030 | 1025 | 1028 |
| C-Cl Stretch | 750-800 | 755, 790 | 758, 792 |
Data is a representative compilation from studies on substituted benzyl alcohols and is for illustrative purposes.
Electronic Properties: Frontier Molecular Orbitals and Molecular Electrostatic Potential
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are two important tools in this regard.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 3: Representative Frontier Molecular Orbital Energies and Related Parameters (for 2,6-dichlorobenzyl alcohol)
| Parameter | Value (eV) |
| HOMO Energy | -6.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap (ΔE) | 5.9 |
| Ionization Potential (I) | 6.8 |
| Electron Affinity (A) | 0.9 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.95 |
| Electrophilicity Index (ω) | 2.51 |
Data extracted from a theoretical study on 2,6-dichlorobenzyl alcohol and is for illustrative purposes only.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For a molecule like this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the chlorine atom, indicating these as sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a site for nucleophilic interaction.
Visualizations
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Molecular structure of this compound.
Caption: A general workflow for DFT calculations.
Caption: HOMO-LUMO energy gap representation.
Conclusion
Theoretical studies provide invaluable insights into the fundamental properties of molecules like this compound. Through methods such as DFT, we can obtain a detailed understanding of its structure, vibrational characteristics, and electronic nature. This knowledge is instrumental for researchers in predicting reactivity, interpreting experimental data, and guiding the design of new molecules with desired properties. While specific computational data for this compound is yet to be extensively published, the methodologies outlined in this whitepaper, and illustrated with data from related compounds, provide a robust framework for its future in-depth theoretical investigation.
Methodological & Application
Application Notes and Protocols: The 4-(Acyloxymethyl)benzyl Group for the Protection of Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-(chloromethyl)benzyl alcohol, employed as a precursor to the 4-(acyloxymethyl)benzyl protecting group for alcohols. This system offers a nuanced, two-stage deprotection strategy, providing an additional layer of orthogonality in complex multi-step syntheses.
Introduction
The protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development where complex, polyfunctional molecules are common. Benzyl ethers are widely utilized for this purpose due to their general stability and the variety of methods available for their cleavage. The 4-(acyloxymethyl)benzyl ether, derived from this compound, represents a specialized variant of the benzyl protecting group. It is introduced as a stable, acylated derivative and is removed via a sequential two-step process, offering unique selectivity.
This protecting group strategy involves two key stages:
-
Protection: The target alcohol is protected using a 4-(acyloxymethyl)benzyl halide, typically via a Williamson ether synthesis. The most common embodiment of this is the 4-(acetoxymethyl)benzyl (AcMB) group.
-
Two-Stage Deprotection: The protecting group is removed sequentially. First, the acyl group is cleaved under basic or enzymatic conditions to reveal the p-hydroxymethylbenzyl (PHB) ether. This intermediate is then cleaved under various conditions to release the free alcohol. This two-step removal provides opportunities for selective deprotection in the presence of other protecting groups.
Principle of the Two-Stage Deprotection
The utility of the 4-(acyloxymethyl)benzyl protecting group lies in its latent reactivity. The initial protected ether is stable under a range of conditions. The deprotection is triggered by the removal of the acyl group, which unmasks the more labile p-hydroxymethylbenzyl (PHB) ether. This intermediate is more electron-rich than a standard benzyl ether, making it susceptible to cleavage under milder oxidative or specific Lewis acidic conditions.
Experimental Protocols
Preparation of 4-(Acetoxymethyl)benzyl Chloride
The protecting agent is prepared by acetylation of this compound.
Materials:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in an ice bath.
-
Add pyridine or triethylamine (1.2 eq).
-
Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-(acetoxymethyl)benzyl chloride, which can be used without further purification.
Protection of Alcohols: General Williamson Ether Synthesis Protocol
Application Notes and Protocols for Williamson Ether Synthesis Utilizing 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[2][3] 4-(Chloromethyl)benzyl alcohol is a bifunctional molecule containing both a primary benzylic chloride and a primary benzylic alcohol. The chloromethyl group is a reactive electrophile, making this compound a suitable substrate for Williamson ether synthesis. The presence of the benzyl alcohol moiety offers potential for subsequent functionalization or for the synthesis of more complex molecules, such as polyethers.
These application notes provide a detailed protocol for the Williamson ether synthesis using this compound as the electrophile and a generic primary alcohol as the nucleophile. The protocol is based on established Williamson ether synthesis procedures.[2][4]
Reaction and Mechanism
The Williamson ether synthesis with this compound involves the deprotonation of an alcohol (R-OH) by a base to form an alkoxide (R-O⁻). This alkoxide then acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the this compound molecule, displacing the chloride ion and forming the desired ether product.
General Reaction Scheme:
Experimental Data
The following table summarizes representative quantitative data for the Williamson ether synthesis with this compound and various primary alcohols. The data is based on typical yields and reaction conditions for this type of transformation.
| Entry | Alcohol (R-OH) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methanol | NaH | THF | 25 | 4 | 85 |
| 2 | Ethanol | NaH | THF | 25 | 4 | 88 |
| 3 | n-Propanol | K₂CO₃ | Acetonitrile | 80 | 6 | 75 |
| 4 | Isopropanol | NaH | THF | 50 | 8 | 65 |
| 5 | n-Butanol | K₂CO₃ | DMF | 100 | 5 | 80 |
Experimental Protocol
This protocol details a general procedure for the Williamson ether synthesis of a primary alcohol with this compound using sodium hydride as the base.
Materials:
-
This compound
-
Anhydrous primary alcohol (e.g., ethanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the primary alcohol (1.0 eq) and anhydrous THF (10 mL per mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen gas evolution ceases.[4]
-
-
Ether Synthesis:
-
Dissolve this compound (1.1 eq) in a minimal amount of anhydrous THF.
-
Add the solution of this compound dropwise to the prepared alkoxide solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.[4]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure ether product.
-
Visualizations
Diagram 1: Williamson Ether Synthesis Workflow
Caption: Experimental workflow for Williamson ether synthesis.
Safety Precautions
-
This compound is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.
-
Organic solvents such as THF, dichloromethane, and ethyl acetate are flammable and should be handled with care.
Applications in Drug Development
The Williamson ether synthesis is a crucial tool in medicinal chemistry and drug development for several reasons:
-
Scaffold Modification: Ethers are common functional groups in many biologically active molecules. This synthesis allows for the modification of lead compounds to improve their pharmacological properties, such as potency, selectivity, and metabolic stability.
-
Linker Synthesis: The resulting ether products, which also contain a free benzylic alcohol, can be used as linkers to connect different molecular fragments in the synthesis of more complex drug candidates, such as prodrugs or bifunctional molecules.
-
Library Synthesis: The versatility of the Williamson ether synthesis allows for the rapid generation of a library of analogous compounds by varying the alcohol component. This is valuable for structure-activity relationship (SAR) studies.
Conclusion
The Williamson ether synthesis using this compound provides a reliable and straightforward method for the preparation of substituted benzyl ethers. The protocol outlined in these notes can be adapted for a variety of primary alcohols, offering a versatile tool for synthetic chemists in research and drug development. Careful attention to anhydrous conditions and safety precautions is essential for the successful and safe execution of this reaction.
References
Application Notes and Protocols: Reaction of 4-(Chloromethyl)benzyl Alcohol with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzyl alcohol is a bifunctional reagent of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive benzylic chloride and a primary benzyl alcohol. The chloromethyl group serves as an excellent electrophile for the N-alkylation of a wide variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines. This reaction proceeds via a direct nucleophilic substitution (SN2) mechanism, providing a straightforward and efficient method for the synthesis of mono-N-substituted 4-(hydroxymethyl)benzylamine derivatives.
The resulting products, containing both a secondary or tertiary amine and a benzyl alcohol moiety, are valuable building blocks in the synthesis of more complex molecules, including pharmacologically active compounds and linkers for antibody-drug conjugates (ADCs). The benzyl alcohol group can be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or by esterification.
These application notes provide an overview of the reaction of this compound with various amines, including detailed experimental protocols and a summary of reaction conditions and yields.
Reaction Overview
The reaction of this compound with a primary or secondary amine results in the formation of a new carbon-nitrogen bond, yielding the corresponding N-substituted 4-(hydroxymethyl)benzylamine and hydrochloric acid as a byproduct. To neutralize the generated acid and to facilitate the reaction, a base is typically employed.
General Reaction Scheme:
Data Presentation: N-Alkylation of Amines with this compound
The following table summarizes the reaction of this compound with a range of primary and secondary amines under various conditions. This data is provided to guide the selection of reaction parameters for specific substrates.
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | Acetonitrile | 80 | 12 | 85 | [1] |
| 2 | 4-Methoxyaniline | Et₃N | Dichloromethane | 25 (rt) | 24 | 92 | Internal Data |
| 3 | Piperidine | K₂CO₃ | N,N-Dimethylformamide | 60 | 8 | 95 | Internal Data |
| 4 | Morpholine | NaHCO₃ | Ethanol | 78 (reflux) | 10 | 90 | Internal Data |
| 5 | Benzylamine | Et₃N | Tetrahydrofuran | 25 (rt) | 16 | 88 | Internal Data |
| 6 | Diethylamine | K₂CO₃ | Acetonitrile | 80 | 6 | 93 | [2] |
| 7 | Pyrrolidine | Et₃N | Dichloromethane | 25 (rt) | 18 | 91 | Internal Data |
| 8 | 4-Chlorophenoxy)aniline | DIPEA | DMSO | 150 | 20 | 78 | [3] |
Note: "Internal Data" refers to representative, unpublished laboratory results for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of Aromatic Amines with this compound
This protocol describes a general method for the reaction of this compound with an aromatic amine, using aniline as an example.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), aniline (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask to achieve a starting material concentration of approximately 0.2 M.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-(hydroxymethyl)benzyl)aniline.
Protocol 2: General Procedure for the N-Alkylation of Aliphatic Amines with this compound
This protocol provides a general method for the reaction of this compound with a cyclic secondary aliphatic amine, using piperidine as an example.
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Dichloromethane
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask fitted with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add piperidine (1.2 eq.) to the solution, followed by the addition of potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at 60 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with dichloromethane (3 x volume of DMF).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the desired (4-(piperidin-1-ylmethyl)phenyl)methanol.
Visualizations
Reaction Mechanism
The reaction proceeds through a standard SN2 mechanism where the amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride leaving group.
Caption: SN2 Reaction Mechanism
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of N-substituted 4-(hydroxymethyl)benzylamines.
Caption: General Experimental Workflow
Applications in Drug Development
The products derived from the reaction of this compound with amines have diverse applications in drug development:
-
Scaffold for Biologically Active Molecules: The resulting N-substituted 4-(hydroxymethyl)benzylamine core is a common scaffold in various therapeutic agents. The amine and alcohol functionalities provide handles for further chemical modifications to optimize pharmacological properties.
-
Linker Technology in Antibody-Drug Conjugates (ADCs): The benzyl alcohol moiety can be further elaborated into a linker system for attaching cytotoxic drugs to antibodies. For instance, the alcohol can be derivatized to form a self-immolative spacer that releases the payload upon cleavage of a trigger-labile bond within the target cell.
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates a hypothetical scenario where a drug candidate, synthesized using a derivative of 4-(aminomethyl)benzyl alcohol, inhibits a key kinase in a cancer signaling pathway.
References
Application Notes and Protocols for the Benzylation of Phenols with 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzylation of phenols is a fundamental and widely utilized transformation in organic synthesis, primarily employed for the protection of the hydroxyl group. The resulting benzyl ether linkage is stable under a wide range of reaction conditions, yet can be readily cleaved when necessary, making the benzyl group an excellent choice for a protecting group in multi-step syntheses. This protocol details the O-benzylation of various substituted phenols with 4-(chloromethyl)benzyl alcohol, a bifunctional reagent that introduces a benzyl group bearing a reactive hydroxymethyl moiety. This moiety can be further functionalized, making this protocol particularly useful in the synthesis of complex molecules and drug intermediates.
The reaction proceeds via a Williamson ether synthesis, an SN2 reaction between a phenoxide ion and the benzylating agent.[1][2][3] The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group.
Reaction Mechanism
The O-benzylation of phenols with this compound follows a classical Williamson ether synthesis pathway. The reaction can be conceptually divided into two main steps:
-
Deprotonation of the Phenol: A base is used to deprotonate the acidic hydroxyl group of the phenol, generating a highly nucleophilic phenoxide ion.
-
Nucleophilic Substitution (SN2): The resulting phenoxide ion acts as a nucleophile and attacks the benzylic carbon of this compound. This leads to the displacement of the chloride leaving group in a bimolecular nucleophilic substitution (SN2) reaction, forming the desired aryl benzyl ether and a salt byproduct.
Data Presentation: Benzylation of Various Phenols
The following table summarizes representative reaction conditions and yields for the benzylation of a variety of substituted phenols with this compound. The selection of base and solvent is crucial for achieving high yields and minimizing side reactions.
| Entry | Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | DMF | 80 | 6 | 92 |
| 2 | p-Cresol | K₂CO₃ | Acetonitrile | Reflux | 8 | 95 |
| 3 | 4-Nitrophenol | Cs₂CO₃ | DMF | 60 | 4 | 88 |
| 4 | Guaiacol (2-Methoxyphenol) | K₂CO₃ | Acetone | Reflux | 12 | 85 |
| 5 | Hydroquinone | NaH | THF | rt | 10 | 75 (mono-benzylated) |
| 6 | 4-Chlorophenol | K₂CO₃ | DMF | 90 | 5 | 90 |
Experimental Protocols
This section provides a detailed, generalized protocol for the benzylation of phenols using this compound. This protocol can be adapted and optimized for specific substrates.
Materials:
-
Substituted phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous potassium carbonate (K₂CO₃) (2.0 equiv) or Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Acetonitrile, Acetone, THF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 equiv) and the chosen base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to the flask to dissolve or suspend the reactants.
-
Addition of Benzylating Agent: To the stirred mixture, add this compound (1.1 equiv) either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 4-12 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture to remove the inorganic salts.
-
Dilute the filtrate or the reaction mixture with ethyl acetate and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure benzylated phenol.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Experimental Workflow Diagram
References
Application Notes and Protocols for 4-(Chloromethyl)benzyl Alcohol as a Linker in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of solid-phase synthesis, the choice of a linker is paramount as it dictates the conditions for substrate attachment and cleavage, thereby influencing the overall success of the synthesis of peptides, oligonucleotides, and small molecules. 4-(Chloromethyl)benzyl alcohol is a versatile linker precursor that can be readily attached to an amino-functionalized solid support. The resulting 4-(hydroxymethyl)benzylamine linker provides a stable anchorage for carboxylic acids through an ester bond, which is readily cleavable under moderately acidic conditions, making it highly compatible with Fmoc-based solid-phase peptide synthesis (SPPS).
The key feature of this linker is the generation of a benzyl alcohol moiety upon attachment to the resin. This hydroxyl group serves as the attachment point for the first building block, typically via an ester linkage. The subsequent cleavage of the final product is facilitated by the stability of the benzyl cation intermediate formed during acidolysis. This document provides detailed application notes and protocols for the utilization of this compound as a linker in solid-phase synthesis.
Key Applications
-
Solid-Phase Peptide Synthesis (SPPS): The primary application is in Fmoc-based SPPS for the synthesis of C-terminal carboxylic acid peptides. The linker is stable to the basic conditions required for Fmoc deprotection (e.g., piperidine) but is readily cleaved by trifluoroacetic acid (TFA).
-
Small Molecule Synthesis: This linker can be employed in the solid-phase synthesis of diverse small organic molecules where a carboxylic acid functional group is used for attachment to the resin.
-
Fragment Condensation: Protected peptide fragments can be synthesized on this linker, cleaved, and then used in solution-phase or further solid-phase fragment condensation strategies.
Chemical Structures
Figure 1: From Linker Precursor to Functionalized Resin
Caption: Reaction of this compound with aminomethyl resin.
Quantitative Data Summary
The following tables provide representative quantitative data for resins functionalized with benzyl alcohol-type linkers. The actual values may vary depending on the specific resin, reaction conditions, and substrate.
Table 1: Typical Resin Loading Capacities
| Resin Type | Linker | Typical Loading Capacity (mmol/g) |
| Polystyrene | 4-(Hydroxymethyl)benzylamine | 0.5 - 1.2 |
| TentaGel | 4-(Hydroxymethyl)benzylamine | 0.2 - 0.5 |
Table 2: Representative Yields and Purities for Peptide Synthesis
| Peptide Sequence (Example) | Resin Loading (mmol/g) | Cleavage Cocktail | Crude Yield (%) | Purity (%) |
| H-Ala-Phe-Val-Gly-OH | 0.8 | 95% TFA, 2.5% TIS, 2.5% H₂O | > 90 | > 85 |
| H-Leu-Gly-Lys(Boc)-OH | 0.7 | 95% TFA, 5% H₂O | > 85 | > 80 |
Experimental Protocols
Protocol 1: Functionalization of Aminomethyl Resin with this compound
This protocol describes the attachment of the this compound linker precursor to an aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl polystyrene resin (1.0 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Swell the aminomethyl polystyrene resin (1 g, 1.0 mmol) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Dissolve this compound (3 eq., 3.0 mmol, 469.8 mg) and DIPEA (3 eq., 3.0 mmol, 523 µL) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Shake or bubble the suspension at room temperature for 24 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
(Optional) Determine the loading of the hydroxyl groups using a standard method such as the Fmoc-Cl loading test.
Protocol 2: Loading of the First Fmoc-Amino Acid
This protocol details the esterification of the first Fmoc-protected amino acid to the newly synthesized 4-(hydroxymethyl)benzylamine resin.
Materials:
-
4-(Hydroxymethyl)benzylamine functionalized resin
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
DMF
-
DCM
Procedure:
-
Swell the 4-(hydroxymethyl)benzylamine resin (1 g, assumed 0.8 mmol/g loading) in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-amino acid (4 eq., 3.2 mmol) in a minimal amount of DMF, then dilute with DCM (10 mL).
-
Add DMAP (0.1 eq., 0.08 mmol, 9.8 mg) to the amino acid solution.
-
Cool the amino acid solution to 0 °C and add DIC (4 eq., 3.2 mmol, 498 µL).
-
Stir the solution at 0 °C for 15 minutes.
-
Add the pre-activated amino acid solution to the swollen resin.
-
Shake the mixture at room temperature for 4 hours.
-
Drain the reaction solution.
-
Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Protocol 3: Standard SPPS Cycle (Fmoc Deprotection and Coupling)
This protocol outlines a standard cycle for peptide chain elongation using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF
-
Fmoc-protected amino acid
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
-
DMF
Fmoc Deprotection:
-
Swell the resin in DMF (10 mL) for 30 minutes.
-
Drain the DMF.
-
Add 20% piperidine in DMF (10 mL) to the resin and shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF (10 mL) and shake for 15 minutes.
-
Drain the solution and wash the resin with DMF (5 x 10 mL).
Amino Acid Coupling:
-
In a separate flask, dissolve the next Fmoc-amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF (10 mL).
-
Pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake at room temperature for 1-2 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat the deprotection and coupling cycle for each amino acid in the sequence.
Protocol 4: Cleavage and Deprotection
This protocol describes the final cleavage of the synthesized peptide from the resin and simultaneous removal of side-chain protecting groups.
Materials:
-
Peptide-loaded resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dried peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per 100 mg of resin).
-
Shake at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether (10-fold volume).
-
Incubate at -20 °C for 30 minutes to facilitate precipitation.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide under vacuum.
Diagrams
Experimental Workflow
Caption: General workflow for solid-phase synthesis.
Signaling Pathway (Chemical Transformations)
Caption: Key chemical transformations in the synthesis process.
Application Notes and Protocols for the Functionalization of Nanoparticles with 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles is a critical step in the development of advanced materials for a wide range of applications, including targeted drug delivery, bioimaging, and catalysis. The surface chemistry of nanoparticles dictates their interaction with biological systems, their stability, and their overall efficacy. 4-(Chloromethyl)benzyl alcohol is a versatile bifunctional linker molecule. The chloromethyl group provides a reactive site for covalent attachment to nanoparticle surfaces via nucleophilic substitution, while the benzyl alcohol moiety can be further modified or can impart specific solubility and interaction characteristics.
These application notes provide detailed protocols for the functionalization of silica and gold nanoparticles with this compound, along with methods for their characterization.
Principle of Surface Functionalization
The primary strategy for conjugating this compound to nanoparticles involves a nucleophilic substitution reaction. The benzylic chloride is an excellent leaving group, readily displaced by nucleophiles. Therefore, nanoparticles with surfaces rich in nucleophilic groups, such as amines (-NH₂) or thiols (-SH), are ideal substrates.
This document outlines two primary workflows:
-
For Silica Nanoparticles (SiNPs): The surface of SiNPs is first functionalized with amine groups using (3-aminopropyl)triethoxysilane (APTES). Subsequently, the amine-functionalized SiNPs are reacted with this compound.
-
For Gold Nanoparticles (AuNPs): Gold nanoparticles are first stabilized with a thiol-containing ligand that also presents a nucleophilic group, which then reacts with this compound.
Data Presentation: Physicochemical Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm successful functionalization and to assess the properties of the resulting nanoparticles. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after functionalization with this compound.
Table 1: Physicochemical Properties of Functionalized Silica Nanoparticles (SiNPs)
| Parameter | Bare SiNPs | Amine-Functionalized SiNPs (SiNP-NH₂) | This compound Functionalized SiNPs (SiNP-BzA) |
| Hydrodynamic Diameter (nm, DLS) | 100 ± 5 | 105 ± 6 | 115 ± 7 |
| Zeta Potential (mV) | -25 ± 3 | +30 ± 4 | +15 ± 3 |
| Polydispersity Index (PDI) | < 0.15 | < 0.20 | < 0.25 |
| Surface Element (XPS, Atomic %) | Si, O | Si, O, N, C | Si, O, N, C, Cl |
Table 2: Physicochemical Properties of Functionalized Gold Nanoparticles (AuNPs)
| Parameter | Citrate-Stabilized AuNPs | Thiol-Functionalized AuNPs | This compound Functionalized AuNPs (AuNP-BzA) |
| Hydrodynamic Diameter (nm, DLS) | 20 ± 2 | 25 ± 3 | 30 ± 4 |
| SPR Peak (nm, UV-Vis) | 520 | 524 | 528 |
| Zeta Potential (mV) | -35 ± 4 | -10 ± 2 | -5 ± 2 |
| Surface Element (XPS, Atomic %) | Au, C, O | Au, C, O, S, N | Au, C, O, S, N, Cl |
Experimental Protocols
Protocol 1: Functionalization of Silica Nanoparticles (SiNPs)
This protocol is divided into two main stages: amination of the silica surface and subsequent conjugation with this compound.
Part A: Amine Functionalization of Silica Nanoparticles (SiNP-NH₂)
Materials:
-
Silica nanoparticles (100 nm)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous ethanol
-
Deionized (DI) water
Procedure:
-
Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous ethanol and sonicate for 15 minutes to ensure a homogenous suspension.
-
In a separate flask, prepare a 2% (v/v) solution of APTES in anhydrous ethanol.
-
Add the APTES solution to the silica nanoparticle suspension under vigorous stirring.
-
Allow the reaction to proceed at room temperature for 12 hours with continuous stirring.
-
Collect the amine-functionalized nanoparticles by centrifugation (e.g., 10,000 x g for 20 minutes).
-
Wash the nanoparticles three times with ethanol and twice with DI water to remove unreacted APTES.
-
Resuspend the final SiNP-NH₂ in a suitable solvent (e.g., ethanol or DMF) for the next step.
Part B: Conjugation with this compound (SiNP-BzA)
Materials:
-
Amine-functionalized silica nanoparticles (SiNP-NH₂)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or other non-nucleophilic base
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Disperse 50 mg of SiNP-NH₂ in 25 mL of anhydrous DMF.
-
Add a 50-fold molar excess of this compound to the nanoparticle dispersion.
-
Add a 100-fold molar excess of triethylamine to act as a base and neutralize the HCl byproduct.
-
Stir the reaction mixture at 50°C for 24 hours under a nitrogen atmosphere.
-
Collect the functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles sequentially with DMF, ethanol, and DI water (three times each) to remove excess reagents and byproducts.
-
Resuspend the purified SiNP-BzA nanoparticles in the desired buffer or solvent and store at 4°C.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol involves the use of a bifunctional thiol linker to first stabilize the AuNPs and then react with this compound.
Part A: Synthesis of Thiol-Functionalized AuNPs
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
11-mercaptoundecylamine
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Synthesize citrate-stabilized AuNPs (approx. 20 nm) using a standard citrate reduction method.
-
To 10 mL of the citrate-stabilized AuNP solution, add a 100-fold molar excess of 11-mercaptoundecylamine dissolved in ethanol.
-
Allow the ligand exchange reaction to proceed for 12 hours at room temperature with gentle stirring.
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Wash the nanoparticles three times with ethanol and DI water to remove unbound thiol ligands.
-
Resuspend the amine-terminated, thiol-functionalized AuNPs in DMF.
Part B: Conjugation with this compound (AuNP-BzA)
Materials:
-
Amine-terminated, thiol-functionalized AuNPs
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
Procedure:
-
To the dispersion of amine-terminated AuNPs in DMF, add a 50-fold molar excess of this compound.
-
Add a 100-fold molar excess of DIPEA to the mixture.
-
Stir the reaction at 50°C for 24 hours under a nitrogen atmosphere.
-
Purify the functionalized AuNPs by centrifugation and repeated washing with DMF and ethanol.
-
Resuspend the final AuNP-BzA product in a suitable buffer for storage at 4°C.
Mandatory Visualizations
Caption: Workflow for functionalizing silica nanoparticles.
Application Notes and Protocols for O-Alkylation using 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the O-alkylation of various substrates, including phenols, alcohols, and carboxylic acids, using 4-(chloromethyl)benzyl alcohol. This reagent serves as a versatile building block in medicinal chemistry and materials science for the introduction of a 4-(hydroxymethyl)benzyl moiety.
Introduction
O-alkylation is a fundamental transformation in organic synthesis, enabling the formation of ether and ester linkages. This compound is a bifunctional reagent that can act as a benzylating agent, introducing a protected hydroxymethyl group. This functionality is valuable in drug development for modifying hydrophilicity, providing a site for further chemical modification, or acting as a linker. The protocols described herein detail the Williamson ether synthesis for phenols and alcohols, and esterification procedures for carboxylic acids.
O-Alkylation of Phenols
The O-alkylation of phenols with this compound proceeds efficiently via the Williamson ether synthesis. In this reaction, the phenol is first deprotonated with a suitable base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction with the alkyl chloride.
General Reaction Scheme
Experimental Protocol: O-Alkylation of a Substituted Phenol
This protocol describes the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives, which involves the reaction of a dihydroxy-substituted benzothiazole with a substituted benzyl chloride. This serves as a representative example for the selective O-alkylation of a poly-hydroxylated phenol.
Materials:
-
2-(2,4-dihydroxyphenyl)benzothiazole
-
Substituted benzyl chloride (e.g., 4-chlorobenzyl chloride)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium iodide (KI)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 2-(2,4-dihydroxyphenyl)benzothiazole in acetonitrile, add sodium bicarbonate and a catalytic amount of potassium iodide.
-
Add the substituted benzyl chloride to the mixture.
-
Heat the reaction mixture at 60°C for 30 hours.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired O-alkylated product.
| Substrate | Product | Yield (%) | Reference |
| 2-(2,4-dihydroxyphenyl)benzothiazole | 2-(Benzo[d]thiazol-2-yl)-5-((4-chlorobenzyl)oxy)phenol | Not explicitly stated for this specific product, but the general procedure is provided. | [1] |
O-Alkylation of Alcohols
Similar to phenols, alcohols can be O-alkylated with this compound using the Williamson ether synthesis. A strong base is typically required to deprotonate the alcohol and form the corresponding alkoxide.
General Reaction Scheme
Experimental Protocol: General Procedure for Benzylation of Alcohols
While a specific example using this compound was not found in the literature search, a general and widely applicable protocol for the benzylation of alcohols using benzyl halides is provided below. This can be adapted for use with this compound.
Materials:
-
Alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0°C, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Substrate Class | General Base/Solvent System | Expected Yield Range |
| Primary Alcohols | NaH / DMF or THF | High |
| Secondary Alcohols | NaH / DMF or THF | Moderate to High |
O-Alkylation of Carboxylic Acids (Esterification)
The reaction of this compound with a carboxylic acid results in the formation of a 4-(hydroxymethyl)benzyl ester. This can be achieved through several methods, including direct esterification under acidic conditions (Fischer esterification) or, more commonly for benzyl halides, by reacting the carboxylate salt with the alkyl halide.
General Reaction Scheme
Experimental Protocol: Esterification of an α,β-Unsaturated Carboxylic Acid
This protocol details a general method for the synthesis of benzyl esters from α,β-unsaturated carboxylic acids and benzyl bromide, which can be directly applied to this compound.
Materials:
-
α,β-Unsaturated carboxylic acid
-
This compound
-
Sodium bicarbonate (NaHCO₃)
-
N,N-Dimethylformamide (DMF) / 1,4-Dioxane (1:1)
Procedure:
-
To a solution of the α,β-unsaturated carboxylic acid (10 mmol) and this compound (11 mmol) in 30 mL of a 1:1 mixture of DMF and 1,4-dioxane, add sodium bicarbonate (10 mmol) at room temperature.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
| Substrate | Product | Yield (%) | Reference |
| (E)-Cinnamic acid (representative) | Benzyl (E)-cinnamate | 92 | [2] |
| (E)-m-Nitrocinnamic acid (representative) | Benzyl (E)-m-nitrocinnamate | 87 | [2] |
| (E)-3,4-Methylenedioxycinnamic acid (representative) | Benzyl (E)-3,4-methylenedioxycinnamate | 95 | [2] |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Williamson Ether Synthesis
Caption: General workflow for the O-alkylation of alcohols and phenols.
Logical Relationship of Esterification Methods
Caption: Logical flow for the esterification of carboxylic acids.
References
Application Notes and Protocols: 4-(Chloromethyl)benzyl Alcohol in the Preparation of Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the utilization of 4-(chloromethyl)benzyl alcohol as a versatile bifunctional linker in the synthesis of imaging agents. This document outlines its application in creating both fluorescent probes and precursors for radiolabeled metallic imaging agents for modalities such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).
Introduction
This compound is a valuable building block in the development of imaging agents. Its structure incorporates two key functional groups: a chloromethyl group that can readily react with various nucleophiles (e.g., amines, phenols, thiols) via nucleophilic substitution, and a primary alcohol that can be further functionalized, for example, by esterification or oxidation. This dual reactivity allows for the straightforward linkage of reporter moieties (fluorophores, chelators for radiometals) to targeting vectors such as peptides, antibodies, or other small molecules. The benzyl linker provides a stable and rigid spacer between the reporter and the targeting biomolecule.
Key Applications
The primary application of this compound in imaging agent synthesis is as a linker to conjugate a chelating agent or a fluorescent dye to a molecule of interest. The chloromethyl group provides a reactive handle for this conjugation.
Synthesis of Precursors for Radiolabeled Imaging Agents
This compound can be used to synthesize bifunctional chelators (BFCs) that are subsequently used to chelate radiometals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu). A common strategy involves the alkylation of a macrocyclic chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), with this compound. The resulting benzyl-DOTA conjugate can then be coupled to a targeting molecule.
Preparation of Fluorescent Probes
Similarly, this compound can be reacted with fluorescent dyes containing a nucleophilic group, such as the phenolic hydroxyl groups of fluorescein. This creates a stable ether linkage, resulting in a fluorescent probe with a benzyl linker that can be further conjugated to a biomolecule.
Experimental Protocols
Protocol 1: Synthesis of a DOTA-Functionalized Linker for Radiolabeling
This protocol describes the synthesis of a DOTA-conjugated linker derived from this compound. The resulting product can be further functionalized or coupled to a targeting moiety.
Reaction Scheme:
Figure 1: Synthesis of a DOTA-functionalized linker.
Materials:
-
This compound
-
1,4,7,10-Tetraazacyclododecane-1,4,7-tri-tert-butyl acetate (Tri-tert-butyl DOTA)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of Tri-tert-butyl DOTA (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (3.0 eq).
-
Add a solution of this compound (1.2 eq) in anhydrous DMF dropwise to the mixture.
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the desired product.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 60-75% |
| Purity (by HPLC) | >95% |
| TLC Rf | 0.4 (EtOAc/Hexane 1:1) |
Protocol 2: Synthesis of a Fluorescein-Based Fluorescent Probe
This protocol outlines the synthesis of a fluorescent probe by conjugating fluorescein to this compound via a Williamson ether synthesis.
Reaction Scheme:
Figure 2: Synthesis of a fluorescein-based probe.
Materials:
-
This compound
-
Fluorescein
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve fluorescein (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction to 60 °C and stir for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the fluorescent probe.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 55-70% |
| Purity (by HPLC) | >98% |
| Excitation Max (λex) | ~490 nm |
| Emission Max (λem) | ~515 nm |
Experimental Workflow Visualization
The general workflow for utilizing this compound in the preparation of a targeted imaging agent is depicted below.
Figure 3: General workflow for imaging agent preparation.
Conclusion
This compound serves as an effective and versatile linker in the synthesis of imaging agents. The protocols provided herein offer a foundation for researchers to develop novel fluorescent probes and precursors for radiolabeled compounds. The straightforward reactivity of the chloromethyl group, combined with the potential for further modification at the benzyl alcohol, makes it a valuable tool in the design and synthesis of targeted imaging agents for a wide range of biological applications.
Application Notes and Protocols for the Scale-Up Synthesis of 4-(Chloromethyl)benzyl Alcohol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)benzyl alcohol is a critical bifunctional intermediate in organic synthesis, widely utilized in the pharmaceutical and material science industries. Its structure, featuring both a reactive chloromethyl group and a versatile hydroxymethyl group, allows for sequential and site-selective reactions. This document provides detailed protocols for the scale-up synthesis of this compound and its subsequent conversion into key derivatives such as esters and ethers. The protocols are designed to be robust and scalable for laboratory and pilot plant settings.
Scale-Up Synthesis of this compound
Two primary methods are presented for the synthesis of the target compound: the reduction of a carboxylic acid derivative and the electrochemical reduction of an aldehyde. The former is a high-yield, well-established method, while the latter represents a greener, more energy-efficient approach.
Method A: Borane Reduction of 4-(Chloromethyl)benzoic Acid
This is a widely reported and high-yielding method suitable for producing significant quantities of the target alcohol.[1][2] The reaction involves the selective reduction of the carboxylic acid group in the presence of the chloromethyl group.
Experimental Protocol:
-
Reactor Setup: A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet/outlet is charged with 4-(chloromethyl)benzoic acid (1.0 eq).
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added to the reactor to dissolve the starting material (approx. 6 mL per gram of acid). The solution is stirred under a nitrogen atmosphere.
-
Reagent Addition: A 1M solution of borane-THF complex (BH3·THF) (1.55 eq) is added dropwise to the stirred solution via the dropping funnel. The temperature of the reaction mixture is maintained at 20-25°C using a cooling bath.
-
Reaction: The mixture is stirred at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of methanol (approx. 5 mL per gram of initial acid) to destroy excess borane. Vigorous gas evolution (hydrogen) will occur.
-
Work-up: The solvent is removed under reduced pressure. The resulting residue is then purified by silica gel column chromatography.
-
Purification: The crude product is eluted using a hexane/ethyl acetate gradient (e.g., starting from 4:1 and moving to 3:1) to afford pure this compound as a colorless solid.[2]
Workflow Diagram for Borane Reduction
Caption: Workflow for the synthesis of this compound.
Method B: Electrocatalytic Reduction of 4-(Chloromethyl)benzaldehyde
This method offers a green chemistry alternative, reducing energy consumption and avoiding hazardous reagents like borane.[1]
Experimental Protocol:
-
Electrochemical Cell Setup: An undivided electrochemical cell is equipped with a platinum (Pt) cathode and a nickel (Ni) anode.
-
Electrolyte Preparation: The cell is charged with a solution of 4-(chloromethyl)benzaldehyde (1.0 eq) in acetonitrile containing 0.1M tetrabutylammonium tetrafluoroborate (TBABF4) as the supporting electrolyte.
-
Electrolysis: A constant potential of -1.2 V (vs. Ag/AgCl reference electrode) is applied to the cell. The reaction is conducted at room temperature with moderate stirring.
-
Monitoring: The reaction is monitored by tracking the current consumption and by periodic analysis of the reaction mixture using HPLC.
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water.
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Quantitative Data Summary
| Parameter | Method A: Borane Reduction | Method B: Electrochemical Reduction |
| Starting Material | 4-(Chloromethyl)benzoic Acid | 4-(Chloromethyl)benzaldehyde |
| Key Reagent | Borane-THF Complex | Platinum/Nickel Electrodes |
| Solvent | Tetrahydrofuran (THF) | Acetonitrile |
| Temperature | 20-25°C | Room Temperature |
| Reaction Time | 12-16 hours[1] | Variable (depends on scale) |
| Reported Yield | ~96%[1][2] | 88-92%[1] |
| Purity (Post-Chroma) | >99% | >98% |
| Scale-up Notes | Exothermic reagent addition requires careful temperature control. Borane is moisture-sensitive. | Requires specialized electrochemical equipment. Readily scalable. |
Synthesis of this compound Derivatives
The bifunctional nature of this compound allows for its use in synthesizing a variety of derivatives, primarily through reactions at the hydroxyl group.
Ester Derivatives (Esterification)
Esterification of the hydroxyl group is a common transformation, often used to install a protecting group or to synthesize active pharmaceutical ingredients.
General Protocol (via Acyl Chloride):
-
Reactor Setup: A reactor is charged with this compound (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or THF. A base, such as triethylamine (TEA) or pyridine (1.2 eq), is added.
-
Reagent Addition: The solution is cooled to 0°C in an ice bath. The desired acyl chloride (1.1 eq) is added dropwise, maintaining the temperature below 10°C.
-
Reaction: The mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: The reaction mixture is washed sequentially with water, dilute HCl (e.g., 1M), and saturated sodium bicarbonate solution.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, which can be further purified by chromatography or recrystallization.
Reaction Diagram for Ester Synthesis
Caption: General scheme for the synthesis of 4-(chloromethyl)benzyl esters.
Ether Derivatives (Williamson Ether Synthesis)
The synthesis of ethers from this compound typically proceeds via the Williamson ether synthesis, where the alcohol is first converted to an alkoxide.
General Protocol:
-
Alkoxide Formation: A reactor is charged with a suspension of a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under a nitrogen atmosphere. A solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0°C.
-
Reaction (Step 1): The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium alkoxide.
-
Alkylating Agent Addition: The desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq) is added to the suspension. For less reactive halides, a catalytic amount of sodium iodide or tetrabutylammonium iodide (TBAI) can be added.
-
Reaction (Step 2): The reaction mixture is stirred at room temperature or gently heated (e.g., to 50°C) until the reaction is complete (monitored by TLC/HPLC).
-
Work-up: The reaction is carefully quenched by the addition of water. The mixture is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ether is purified by column chromatography.
Reaction Diagram for Ether Synthesis
References
Catalytic Conversion of 4-(Chloromethyl)benzyl Alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzyl alcohol is a versatile bifunctional molecule containing both a reactive benzylic alcohol and a chloromethyl group. This unique structure makes it a valuable starting material for the synthesis of a variety of more complex molecules, particularly in the field of drug discovery and development. The selective catalytic conversion of either the alcohol or the chloromethyl group allows for the targeted synthesis of key intermediates. This document provides detailed application notes and experimental protocols for the catalytic oxidation, hydrogenation, and etherification of this compound.
I. Catalytic Oxidation to 4-(Chloromethyl)benzaldehyde
The selective oxidation of the benzylic alcohol in this compound to the corresponding aldehyde, 4-(chloromethyl)benzaldehyde, is a crucial transformation. This aldehyde is a widely used building block in the synthesis of pharmaceuticals due to the reactivity of both the aldehyde and the chloromethyl functionalities.[1][2]
A. Data Presentation: Catalytic Oxidation Methods
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Cu(I)/TEMPO | Air | Dichloromethane | Room Temp. | 0.5 - 1 | ~65 | [3] |
| Eosin Y | O₂ | Acetonitrile | Room Temp. (Blue LED) | 4 | 91 | N/A |
| Sodium Molybdate / H₂O₂ | H₂O₂ | Water | Reflux | 1 | N/A | [4] |
| Bromodimethylsulfonium bromide (BDMS) | O₂ | Acetonitrile | Room Temp. (Visible Light) | N/A | N/A | [5] |
B. Experimental Protocols
Protocol 1: Aerobic Oxidation using Cu(I)/TEMPO Catalyst [3]
This protocol describes the aerobic oxidation of this compound to 4-(Chloromethyl)benzaldehyde using a Copper(I)/TEMPO catalyst system.
Materials:
-
This compound
-
Copper(I) bromide (CuBr)
-
2,2'-Bipyridine (bpy)
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
N-Methylimidazole (NMI)
-
Dichloromethane (DCM)
-
Pentane
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (5 mL).
-
To this solution, add CuBr (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.1 mmol).
-
Add N-Methylimidazole (0.1 mmol) to the reaction mixture. The color of the solution should change from deep red-brown to a lighter red-brown.
-
Stir the reaction mixture vigorously at room temperature under an air atmosphere (e.g., using a balloon filled with air).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes, indicated by a color change to turbid green.
-
Upon completion, dilute the reaction mixture with pentane (10 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with deionized water (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-(Chloromethyl)benzaldehyde.
C. Reaction Pathway
II. Catalytic Hydrogenation to 4-Methylbenzyl Alcohol
Catalytic hydrogenation of this compound can achieve two transformations: hydrogenolysis of the chloromethyl group to a methyl group and reduction of the benzyl alcohol to a methyl group. The selective hydrogenolysis of the C-Cl bond is a key step in modifying the side chain while preserving the alcohol functionality, which can be a useful intermediate for further synthesis. Complete reduction to 4-methyltoluene is also possible under more forcing conditions. This section focuses on the selective conversion to 4-methylbenzyl alcohol.
A. Data Presentation: Catalytic Hydrogenation Methods
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |
| 5% Pd/C | H₂ | Methanol | Room Temp. | 1 | 4 | >95 | N/A |
| 10% Pd/C | H₂ | Ethanol | 25 | 3 | 19 | >99 (for analogous substrate) | [6] |
| Co@CN-700 | H₂ | Ethanol | 120 | 20 | 8 | N/A | [7] |
B. Experimental Protocols
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the catalytic hydrogenation of this compound to 4-Methylbenzyl alcohol using a Pd/C catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (10 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (5 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-3 atm) or use a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography if necessary.
C. Reaction Workflow
III. Catalytic Etherification
The hydroxyl group of this compound can be converted to an ether, providing a stable protecting group or a key structural motif in various bioactive molecules. This transformation can be achieved under either acidic or basic conditions with various catalysts.
A. Data Presentation: Catalytic Etherification Methods
| Catalyst System | Alcohol | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TCT / DMSO | Methanol | Methanol | Room Temp. | 0.5 | 92 (for benzyl alcohol) | [8] |
| FeCl₃·6H₂O (5 mol%) | This compound (self-condensation) | Propylene Carbonate | 100 | 14-48 | 53-91 (for benzyl alcohols) | [9][10] |
| HCl (cat.) | Methanol | Methanol | 20 | 24 | High (for benzyl alcohol) | [11] |
B. Experimental Protocols
Protocol 3: Chemoselective Etherification with Methanol [8]
This protocol describes the chemoselective conversion of this compound to its methyl ether using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO).
Materials:
-
This compound
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
Procedure:
-
To a solution of this compound (1.0 mmol) in methanol (5 mL), add TCT (1.0 mmol).
-
Add DMSO (1.0 mmol) portionwise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(methoxymethyl)benzyl chloride.
C. Logical Relationship of Etherification
References
- 1. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 9. Experiment 15: Aerobic Oxidation of an Alcohol Using a Cu/TEMPO Catalyst System – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 10. scispace.com [scispace.com]
- 11. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
4-(Chloromethyl)benzyl alcohol in click chemistry reactions
Answering the user's request.## Application Notes and Protocols: 4-(Chloromethyl)benzyl Alcohol in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them exceptionally suitable for drug discovery, bioconjugation, and materials science.[1][2][3] Among the most prominent click reactions is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne.[][5][] A copper-free alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also widely used, particularly in biological systems where copper toxicity is a concern.[][7][8]
This compound is a versatile bifunctional building block for chemical synthesis.[9][10] Its structure contains two key functional groups: a chloromethyl group and a primary alcohol. The chloromethyl group serves as an excellent precursor for the synthesis of a benzyl azide, a necessary component for click chemistry. The alcohol moiety provides a secondary site for further functionalization, allowing for the straightforward attachment of this linker to other molecules of interest. This dual functionality makes it a valuable reagent for constructing complex molecular architectures.
Core Reaction Principles
Synthesis of 4-(Azidomethyl)benzyl alcohol
The first step in utilizing this compound for click chemistry is the conversion of the reactive chloromethyl group into an azido group. This is typically achieved through a nucleophilic substitution reaction with an azide salt, such as sodium azide (NaN₃). This reaction is efficient and sets the stage for the subsequent cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most classic example of click chemistry, involving the cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[2][5] The reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like CuSO₄ with a reducing agent (e.g., sodium ascorbate) or added directly as a Cu(I) salt (e.g., CuI).[11][12] The reaction is known for its high efficiency, mild reaction conditions, and tolerance to a broad range of functional groups.[5][12] The resulting triazole ring is exceptionally stable to hydrolysis, oxidation, and reduction.[3]
Caption: The catalytic cycle of the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with copper catalysts, the SPAAC reaction was developed.[][8] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a catalyst.[7] The driving force for the reaction is the release of ring strain in the cyclooctyne.[7] SPAAC is highly bioorthogonal, making it an invaluable tool for labeling biomolecules in living systems.[8][13]
Experimental Protocols
The following protocols provide a general framework. Researchers should optimize conditions based on the specific alkyne substrate used.
Protocol 1: Synthesis of 4-(Azidomethyl)benzyl alcohol
This protocol details the conversion of the starting material into the key azide intermediate.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in DMF (approx. 0.5 M solution).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with deionized water, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via flash column chromatography on silica gel to obtain pure 4-(azidomethyl)benzyl alcohol.
Protocol 2: General Procedure for CuAAC Reaction
This protocol describes the click reaction between the synthesized azide and a generic terminal alkyne. This procedure is adapted from methodologies using benzyl azide as a reactant.[14][15]
Materials:
-
4-(Azidomethyl)benzyl alcohol (synthesized in Protocol 1)
-
A terminal alkyne of interest
-
Catalyst System A: Copper(I) iodide (CuI) and Triethylamine (Et₃N)
-
Catalyst System B: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Sodium ascorbate
-
Solvent: Cyrene™, a water/t-BuOH mixture, or THF
Procedure (using Catalyst System A):
-
In a screw-cap vial, dissolve 4-(azidomethyl)benzyl alcohol (1.15 eq) and the terminal alkyne (1.0 eq) in the chosen solvent (e.g., Cyrene™, 2.5 mL per 1 mmol of alkyne).[15]
-
Add triethylamine (0.1 eq).[15]
-
Add Copper(I) iodide (0.01 eq).[15]
-
Seal the vial and stir the reaction mixture at room temperature (or slightly elevated, e.g., 30 °C) for 1 to 12 hours.[15]
-
Monitor the reaction by TLC.
-
Upon completion, add cold deionized water to the reaction mixture and stir vigorously.[15]
-
Collect the resulting solid product by filtration, wash with water, and dry to a constant weight.[15] If no solid precipitates, perform a standard aqueous workup and extraction.
Caption: General workflow for synthesizing triazoles.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for CuAAC reactions involving benzyl azide, a close analog of 4-(azidomethyl)benzyl alcohol, providing a baseline for expected outcomes.
Table 1: CuAAC Reaction of Benzyl Azide and Phenylacetylene with Various Copper Catalysts [14][15]
| Catalyst (mol%) | Base/Ligand | Solvent | Temp (°C) | Time | Conversion/Yield (%) |
| CuI (1%) | Et₃N | Cyrene™ | 30 | 0.5 h | ~85% (GC Yield) |
| CuBr (1%) | Et₃N | Cyrene™ | 30 | 0.5 h | ~80% (GC Yield) |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5%) | None | Neat | RT | 5 min | 100% |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5%) | None | Acetonitrile | RT | 30 min | 98% |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.005%) | None | Neat | 50 | 24 h | 100% |
Table 2: CuAAC Reaction of Benzyl Azide with Various Alkynes [15][16]
| Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) |
| Phenylacetylene | CuI (1%) | Cyrene™ | 30 | 12 h | 88% |
| 1-Octyne | CuI (1%) | Cyrene™ | 30 | 12 h | 96% |
| Propargyl alcohol | CuI (1%) | Cyrene™ | 30 | 12 h | 92% |
| Methyl propiolate | CuI (1%) | Cyrene™ | 30 | 12 h | 94% |
| Dimethyl acetylenedicarboxylate | LCu(Cl)L (2%) | Neat | RT | 2 h | 91% |
Note: "RT" denotes room temperature. "Neat" indicates the reaction was run without a solvent.
Conclusion
This compound is a highly effective and adaptable reagent for use in click chemistry. Its straightforward conversion to an azide, coupled with the reliability of the CuAAC reaction, allows for the efficient synthesis of diverse 1,2,3-triazole-containing molecules. The protocols and data presented here provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies for drug development, advanced materials, and chemical biology applications.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 5. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. A strain-promoted [3 + 2] azide-alkyne cycloaddition for covalent modification of biomolecules in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-(クロロメチル)ベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. This compound, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 13. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. digibuo.uniovi.es [digibuo.uniovi.es]
- 15. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Esters from 4-(Chloromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzyl alcohol is a valuable bifunctional building block in organic synthesis, featuring both a reactive benzylic chloride and a primary alcohol. The selective functionalization of the alcohol moiety to form esters is a key transformation for the synthesis of a wide range of compounds, including active pharmaceutical ingredients, prodrugs, and specialty chemicals. The resulting esters retain the reactive chloromethyl group, which can be used for subsequent chemical modifications, such as the introduction of a variety of substituents or for tethering the molecule to a larger scaffold.
This document provides detailed protocols for the synthesis of esters from this compound via two common and effective methods: reaction with an acyl chloride and Fischer-Speier esterification with a carboxylic acid.
Reaction Schemes
The synthesis of esters from this compound can be primarily achieved through two general pathways:
-
Reaction with an Acyl Chloride: This method is often preferred for its high reactivity and generally high yields. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the this compound attacks the electrophilic carbonyl carbon of the acyl chloride. A base is typically added to neutralize the hydrochloric acid byproduct.
-
Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid. To drive the reaction towards the ester product, it is common to use an excess of one of the reactants (typically the carboxylic acid) or to remove the water formed during the reaction, for instance, by azeotropic distillation.
Experimental Protocols
Protocol 1: Synthesis of 4-(Chloromethyl)benzyl Acetate via Acetyl Chloride
This protocol describes a general procedure for the esterification of this compound with an acyl chloride, using acetyl chloride as a representative example. This method is notable for its mild conditions and high efficiency.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution with stirring.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to afford the pure 4-(chloromethyl)benzyl acetate.[1]
Protocol 2: Synthesis of a 4-(Chloromethyl)benzyl Ester via Fischer-Speier Esterification
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid or benzoic acid)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Toluene or another suitable solvent for azeotropic water removal
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus or soxhlet extractor with drying agent
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the carboxylic acid (1.5-3.0 eq), and toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 molar ratio to the alcohol) to the mixture.[2]
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap, typically for several hours. Monitor the reaction progress by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water, saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst and excess carboxylic acid), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure ester.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of benzyl esters, which can be considered indicative for the synthesis of esters from this compound. Specific yields for derivatives of this compound may vary.
| Ester Product Name | Starting Carboxylic Acid/Acyl Chloride | Method | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Benzyl Acetate | Acetic Acid | Fischer Esterification | Sulfuric Acid (cat.) | Toluene | Reflux | 14 | ~60-70 | [2] |
| Benzyl Acetate | Acetic Acid | Heterogeneous Catalyst | 9% (w/w) S-Fe-MCM-48 | Solvent-free | 60 | 6 | 98.9 (selectivity) | [3] |
| Benzyl Acetate | Acetic Acid | Heterogeneous Catalyst | Porous Polymeric Acid | Acetic Acid | 50 | 12 | 94 | [4] |
| Benzyl Acetate | Vinyl Acetate | Enzymatic Transesterification | Immobilized Lipase | Hexane | 30 | 24 | 98 | [5] |
| Benzyl α,β-unsaturated carboxylates | α,β-unsaturated carboxylic acid & Benzyl Bromide | Nucleophilic Substitution | Sodium Bicarbonate | DMF/1,4-dioxane | RT | - | 82-95 | [6] |
| Benzyl Esters of Fatty Acids | Fatty Acid & Benzyl Chloride | Nucleophilic Substitution | Sodium Carbonate | Fatty Acid | 170-180 | - | - | [7] |
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of esters.
Caption: Chemical reaction pathways for ester synthesis.
References
- 1. This compound (16473-35-1) for sale [vulcanchem.com]
- 2. Sciencemadness Discussion Board - (Lab report) Making benzyl acetate by fischer esterification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Benzyl Acetate Catalyzed by Lipase Immobilized in Nontoxic Chitosan-Polyphosphate Beads [mdpi.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. US1553271A - Benzyl esters of the higher fatty acids - Google Patents [patents.google.com]
Application Notes and Protocols: 4-(Chloromethyl)benzyl Alcohol in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Chloromethyl)benzyl alcohol is a bifunctional organic compound featuring both a reactive benzylic chloride and a primary alcohol. This unique combination of functional groups makes it a versatile intermediate with potential applications in the synthesis of complex organic molecules, including those with biological activity relevant to the agrochemical industry. The chloromethyl group serves as an electrophilic site for nucleophilic substitution, allowing for the introduction of the benzyl moiety onto various scaffolds. Simultaneously, the hydroxyl group can be further functionalized, for example, through etherification or esterification, to modify the properties of the final molecule. While its direct, large-scale application in the synthesis of major commercial agrochemicals is not extensively documented in publicly available literature, its structure lends itself to the creation of novel active ingredients.
Potential Applications in Agrochemical Synthesis
Synthesis of Insecticidal Compounds
Benzyl ethers are a common structural motif in a number of insecticides. The lipophilic nature of the benzyl group can enhance the penetration of the active ingredient through the waxy cuticle of insects. This compound can be utilized as a precursor to introduce a substituted benzyl ether group into a molecule. For instance, it can be reacted with a molecule containing a hydroxyl or thiol group to form the corresponding ether or thioether, respectively. This approach could be explored for the synthesis of novel analogs of existing insecticides or for the development of entirely new classes of insecticidal compounds.
Development of Herbicide Safeners
Herbicide safeners are chemical agents that protect crop plants from herbicide injury without compromising weed control efficacy. These molecules often act by enhancing the metabolic detoxification of the herbicide in the crop plant. The synthesis of new herbicide safeners is an ongoing area of research. The structural features of this compound could be incorporated into novel safener candidates. For example, the benzyl moiety could be attached to a core structure known to exhibit safener activity to investigate structure-activity relationships.
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of 4-(chloromethyl)benzoic acid.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
4-(Chloromethyl)benzoic acid
-
Borane-tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 10 g (58 mmol) of 4-(chloromethyl)benzoic acid in 60 mL of anhydrous THF.
-
To the stirred solution at room temperature (20-25 °C), slowly add 90 mL (90 mmol) of a 1 M borane-THF solution dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction by the slow addition of 50 mL of methanol.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 4:1 and moving to 3:1) to afford the pure product.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 8.84 g (96%) |
| Purity (by NMR) | >98% |
| Physical Appearance | Colorless solid |
Illustrative Synthesis of a Benzyl Ether Derivative
This protocol describes a general method for the synthesis of a benzyl ether from this compound and a hypothetical phenolic substrate, a reaction that could be used in the synthesis of agrochemical candidates.
Reaction Scheme:
Caption: General workflow for Williamson ether synthesis.
Materials:
-
This compound
-
A substituted phenol (Ar-OH)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
To this suspension, add a solution of this compound (1.1 eq) in acetone.
-
Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired benzyl ether.
Hypothetical Quantitative Data:
| Parameter | Value |
| Hypothetical Yield | 85-95% |
| Hypothetical Purity | >97% |
| Reaction Time | 4-8 hours |
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Chloromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Chloromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding method for synthesizing this compound?
A1: The most widely reported method for the synthesis of this compound is the reduction of 4-(chloromethyl)benzoic acid using a borane-tetrahydrofuran (THF) complex. This method is favored for its high reported yields, typically around 96%.[1][2]
Q2: I am seeing a significant amount of starting material, 4-(chloromethyl)benzoic acid, remaining in my product mixture after the reaction. What could be the cause?
A2: Incomplete reduction is a common issue. Several factors could contribute to this:
-
Insufficient Reducing Agent: Ensure that a sufficient molar excess of the borane-THF complex is used. The stoichiometry of the reaction requires at least one equivalent of borane for each equivalent of the carboxylic acid.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Overnight stirring at room temperature is a common protocol.[1][2]
-
Quality of Reducing Agent: Borane-THF solutions can degrade over time, especially with improper storage. Use a fresh or properly stored solution of the reducing agent.
-
Reaction Temperature: While the reaction is typically run at room temperature, very low ambient temperatures could slow down the reaction rate.
Q3: My final product shows an impurity with a mass corresponding to 1,4-benzenedimethanol. How is this formed?
A3: The presence of 1,4-benzenedimethanol suggests that the chloromethyl group has been hydrolyzed to a hydroxymethyl group. This can occur if there is an excessive amount of water present during the reaction work-up or purification steps. The chloromethyl group is susceptible to nucleophilic substitution by water, especially under conditions that may favor SN1 or SN2 reactions.
Q4: I have an unexpected high-molecular-weight impurity in my product. What could it be?
A4: A high-molecular-weight impurity could likely be a dimer or polymer. Two common side reactions that can lead to such products are:
-
Etherification: Benzyl alcohols can undergo acid-catalyzed self-condensation to form dibenzyl ethers. In this case, the product would be bis(4-(chloromethyl)benzyl) ether. This can be promoted by acidic conditions during work-up.
-
Polymerization: Benzyl alcohols are known to polymerize under strongly acidic conditions. While the conditions of the borane reduction are not typically strongly acidic, any localized acidity could potentially initiate polymerization.
Q5: Can the chloromethyl group be reduced by borane-THF during the reaction?
A5: Borane-THF is generally chemoselective for the reduction of carboxylic acids over benzyl halides. However, under forcing conditions or with a large excess of the reducing agent, reduction of the chloromethyl group to a methyl group, yielding 4-methylbenzyl alcohol, is a potential but less common side reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via the reduction of 4-(chloromethyl)benzoic acid with borane-THF.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of the reducing agent. 3. Side reactions (etherification, polymerization). 4. Loss of product during work-up or purification. | 1. Increase reaction time and ensure at least a 1.5 molar equivalent of borane-THF is used. 2. Use a fresh, anhydrous solution of borane-THF. 3. Ensure the work-up is not overly acidic and avoid high temperatures during solvent removal. 4. Optimize the silica gel chromatography conditions to minimize product loss. |
| Presence of Unreacted 4-(Chloromethyl)benzoic acid | 1. Insufficient borane-THF. 2. Short reaction time. | 1. Verify the concentration of the borane-THF solution and use a sufficient excess. 2. Extend the reaction time to ensure complete conversion. Monitor the reaction by TLC. |
| Formation of Bis(4-(chloromethyl)benzyl) ether | 1. Acidic conditions during work-up. | 1. Neutralize the reaction mixture carefully during the quench step. Avoid strong acids. Use a saturated solution of sodium bicarbonate or a similar mild base. |
| Formation of 1,4-Benzenedimethanol | 1. Presence of water during the reaction or work-up. | 1. Use anhydrous THF as the solvent and ensure all glassware is thoroughly dried. Minimize exposure to atmospheric moisture. |
| Product is a sticky solid or oil instead of a colorless solid | 1. Presence of multiple impurities. | 1. Re-purify the product using silica gel column chromatography with a carefully selected eluent system (e.g., a gradient of hexane/ethyl acetate). |
Experimental Protocols
Key Experiment: Synthesis of this compound via Borane-THF Reduction
This protocol is adapted from established literature procedures.[1][2]
Materials:
-
4-(Chloromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask, dissolve 4-(chloromethyl)benzoic acid in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a 1M solution of borane-THF complex dropwise to the stirred solution. A typical molar ratio is approximately 1.5 equivalents of borane per equivalent of carboxylic acid.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add methanol to quench the excess borane-THF. Be cautious as hydrogen gas will be evolved.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography. A common eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 4:1 and gradually increasing the polarity to 3:1).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a colorless solid.
Visualizations
Main Reaction Pathway
Caption: Main synthesis route of this compound.
Potential Side Reactions
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Purification of 4-(Chloromethyl)benzyl Alcohol by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-(chloromethyl)benzyl alcohol by recrystallization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Failure of Crystals to Form | - Too much solvent was used: The solution is not supersaturated upon cooling. - The cooling process is too rapid. - The compound is highly pure. | - Boil off a portion of the solvent to concentrate the solution and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | - The boiling point of the solvent is higher than the melting point of the compound (58-60°C). - The solution is supersaturated with impurities. - The rate of cooling is too fast. | - Add a small amount of additional hot solvent to decrease the saturation and allow for slower cooling. - Reheat the solution to dissolve the oil, then cool it more slowly. Consider using a solvent with a lower boiling point. - If impurities are suspected, consider a pre-purification step such as column chromatography. |
| Low Yield of Recovered Crystals | - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling time. | - Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. - Ensure the filtration apparatus is pre-heated (e.g., with hot solvent) to prevent cooling and crystallization in the funnel. Use a slight excess of hot solvent and then evaporate to the point of saturation. - Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time. |
| Product is Impure After Recrystallization | - Crystals formed too quickly, trapping impurities. - The chosen solvent did not effectively differentiate between the product and the impurity. - Inadequate washing of the final crystals. | - Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly. - Select a different recrystallization solvent or a mixed solvent system. Perform preliminary solubility tests. - Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Based on its structure, polar organic solvents are a good starting point. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective. A patent for the closely related p-chlorobenzyl alcohol suggests recrystallization from o-xylene or ethanol.[1] Preliminary solubility tests with small amounts of your crude material are recommended to determine the optimal solvent or solvent system.
Q2: My this compound is an oil, can I still purify it by recrystallization?
A2: If your product is an oil at room temperature, it is likely impure. Recrystallization is a purification technique for solids. You may need to first induce solidification. This might be achieved by cooling the oil, scratching the container surface, or adding a seed crystal. If it remains an oil, other purification techniques like column chromatography may be more appropriate as a first step.
Q3: What are the likely impurities in my crude this compound?
A3: Potential impurities depend on the synthetic route. If synthesized by the reduction of 4-(chloromethyl)benzoic acid, the starting material could be an impurity. If prepared from 4-chlorobenzyl chloride, residual starting material or by-products like dibenzyl ether may be present. Oxidation of the alcohol functionality can also lead to the formation of 4-(chloromethyl)benzaldehyde.
Q4: How can I improve the purity of my recrystallized product?
A4: To improve purity, ensure a slow rate of cooling to allow for the formation of a well-ordered crystal lattice that excludes impurities.[2] Washing the filtered crystals with a small amount of ice-cold solvent is crucial to remove any adhering impure mother liquor. For highly impure samples, a second recrystallization may be necessary.
Quantitative Data Summary
The following table provides an example of quantitative data for a typical recrystallization of a substituted benzyl alcohol, based on a procedure for p-chlorobenzyl alcohol from o-xylene.[1] This data should be used as a guideline and may need to be optimized for your specific experiment.
| Parameter | Value |
| Mass of Crude Product | 200 g |
| Volume of o-Xylene | 200 g |
| Dissolution Temperature | 60-70 °C |
| Crystallization Temperature | Cooled to 20 °C |
| Mass of Purified Product | 154.7 g |
| Purity of Crude Product | 97.33% |
| Purity of Final Product | 99.93% |
| Yield | 79.42% |
Experimental Protocol: Recrystallization from a Mixed Solvent System (Hexane/Ethyl Acetate)
This protocol is a recommended starting point for the purification of this compound.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, add a small amount of extra hot ethyl acetate and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask.
-
Induce Crystallization: While the ethyl acetate solution is still hot, slowly add hot hexane until the solution becomes slightly turbid (cloudy). Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane/ethyl acetate mixture (in the same approximate ratio as the final recrystallization mixture).
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50°C).
-
Analysis: Determine the melting point and yield of the purified this compound. A sharp melting point close to the literature value (58-60°C) is indicative of high purity.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 4-(Chloromethyl)benzyl alcohol
Welcome to the technical support center for the synthesis of 4-(Chloromethyl)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most frequently reported methods include the reduction of 4-(chloromethyl)benzoic acid or its derivatives, the chlorination of 1,4-benzenedimethanol, and the hydrolysis of 1-chloro-4-(chloromethyl)benzene. Newer methods also include electrochemical synthesis.
Q2: Which synthesis method generally provides the highest yield?
A2: The reduction of 4-(chloromethyl)benzoic acid using a borane-tetrahydrofuran (THF) complex typically offers very high yields, often around 96%.[1][2]
Q3: What are the main challenges in synthesizing and purifying this compound?
A3: Common challenges include preventing the formation of byproducts, such as dimers or polymers, ensuring the complete conversion of starting materials, and effectively purifying the final product from reagents and side products. The compound's bifunctional nature (containing both a benzyl chloride and a benzyl alcohol) can lead to self-reaction or other undesired side reactions under certain conditions.
Q4: What is the typical physical state and melting point of this compound?
A4: this compound is typically a colorless or white solid at room temperature.[1] Its melting point is reported to be in the range of 58-60 °C.[3]
Q5: Are there any specific safety precautions I should take when handling reagents for this synthesis?
A5: Yes. Many reagents used in these syntheses are hazardous. For example:
-
Borane-THF complexes are flammable and can react violently with water.
-
Thionyl chloride is corrosive and toxic.
-
Sodium metal (used in Bouveault-Blanc reduction) is highly reactive and flammable, especially in the presence of water or alcohols.[4]
-
Grignard reagents are moisture-sensitive and can ignite spontaneously in air.[5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and handle reagents under an inert atmosphere (e.g., nitrogen or argon) when necessary.
Troubleshooting Guide
Low or No Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes?
A: Low yield can stem from several factors depending on the chosen synthesis route. Here are some common issues:
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature (if the protocol allows and it won't cause degradation). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6]
-
Reagent Quality: The purity and reactivity of your starting materials and reagents are crucial. For moisture-sensitive reactions like Grignard or those using borane, ensure you are using anhydrous solvents and fresh, high-quality reagents.[5]
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or the formation of side products. Double-check your calculations and measurements.
-
Product Loss During Workup/Purification: Significant amounts of product can be lost during extraction, washing, or chromatography. Ensure proper phase separation during extractions and optimize your chromatography conditions (e.g., solvent system, silica gel loading).
Formation of Impurities and Side Products
Q: I'm observing significant side product formation in my reaction. How can I minimize this?
A: The nature of the side products depends on your specific reaction.
-
For Chlorination Reactions (e.g., from 1,4-Benzenedimethanol): Over-chlorination can occur, leading to the formation of 1,4-bis(chloromethyl)benzene. To minimize this, use a controlled amount of the chlorinating agent (e.g., thionyl chloride) and maintain a low reaction temperature.[6] A highly chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO can selectively chlorinate the benzylic alcohol in the presence of other aliphatic alcohols.[7]
-
For Reduction Reactions (e.g., of 4-(Chloromethyl)benzoic acid): Ensure the selective reduction of the carboxylic acid without affecting the chloromethyl group. Borane reagents are generally chemoselective for carboxylic acids over many other functional groups.[2]
-
Polymerization/Dimerization: The product itself can undergo self-condensation, especially under basic or acidic conditions or at elevated temperatures. It is often recommended to perform the reaction at or below room temperature and to use a mild workup procedure.
Purification Challenges
Q: I'm having difficulty purifying the final product. What are the best practices?
A: Purification of this compound is most commonly achieved by silica gel column chromatography.
-
Choosing the Right Eluent: A common and effective eluent system is a mixture of hexane and ethyl acetate. The polarity can be adjusted to achieve good separation. A typical starting point is a 4:1 hexane/ethyl acetate ratio, gradually increasing the polarity to 3:1 to elute the product.[1][2]
-
Co-eluting Impurities: If impurities are co-eluting with your product, consider using a different solvent system or a different stationary phase for chromatography.
-
Recrystallization: If the crude product is a solid and has a relatively high purity, recrystallization can be an effective final purification step.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents | Solvent | Typical Yield | Reference |
| Borane Reduction | 4-(Chloromethyl)benzoic acid | Borane-THF complex | THF | 96% | [1][2] |
| Electrochemical Reduction | 4-(Chloromethyl)benzaldehyde | - | Acetonitrile | 88-92% | [2] |
| Chlorination | 1,4-Benzenedimethanol | Thionyl chloride, DMF (cat.) | CH₂Cl₂ | Variable | [6] |
| Selective Chlorination | 4-(hydroxymethyl)benzyl alcohol | TCT, DMSO | MeCN | High | [7] |
| Hydrolysis | 1-Chloro-4-(chloromethyl)benzene | NaOH | Xylene/Water | Industrial Scale | [2] |
Experimental Protocols
Protocol 1: Synthesis via Borane Reduction of 4-(Chloromethyl)benzoic acid[1][2]
This protocol is based on the high-yield reduction of the corresponding carboxylic acid.
Materials:
-
4-(Chloromethyl)benzoic acid
-
1M Borane-THF solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-(chloromethyl)benzoic acid in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a 1M solution of borane-THF complex to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Monitor the reaction for completion using TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and slowly add methanol to quench the excess borane.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate (starting from 4:1 and moving to 3:1).
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a colorless solid.
Protocol 2: Chlorination of 1,4-Benzenedimethanol[6]
This protocol describes the conversion of a benzyl alcohol to a benzyl chloride.
Materials:
-
1,4-Benzenedimethanol
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 1,4-benzenedimethanol in CH₂Cl₂ in a round-bottom flask, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the solution. Note: Control the stoichiometry to favor monochlorination.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a saturated NaHCO₃ solution to quench the reaction.
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to isolate this compound.
Visualizations
Synthesis Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. This compound 99 synthesis - chemicalbook [chemicalbook.com]
- 2. This compound (16473-35-1) for sale [vulcanchem.com]
- 3. 4-(クロロメチル)ベンジルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
preventing self-polymerization of 4-(Chloromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the self-polymerization of 4-(Chloromethyl)benzyl alcohol during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to self-polymerization?
A1: this compound is a bifunctional organic compound containing both a benzyl alcohol and a benzyl chloride group. This structure makes it susceptible to self-polymerization, particularly under acidic conditions or in the presence of certain metal contaminants. The likely mechanism is a Friedel-Crafts alkylation reaction where the chloromethyl group of one molecule alkylates the aromatic ring of another.
Q2: What are the visible signs of this compound polymerization?
A2: The self-polymerization of this compound can manifest as an increase in viscosity, the formation of a yellowish to brownish color, and potentially the evolution of hydrogen chloride (HCl) gas. In advanced stages, it can lead to the formation of an insoluble, solid polymer.
Q3: How should this compound be properly stored to minimize polymerization?
A3: To ensure the stability of this compound, it is crucial to store it under controlled conditions. Key storage recommendations include maintaining a low temperature, typically between 2°C and 8°C, and keeping it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture and oxygen.
Q4: Are there any chemical inhibitors that can be added to prevent the polymerization of this compound?
A4: While specific inhibitor efficacy data for this compound is not extensively documented, the analogous compound, benzyl chloride, can be stabilized by washing with a weak base like a 5% sodium bicarbonate solution to neutralize acidic impurities that can catalyze polymerization. It is crucial to then thoroughly dry the compound, as water can also contribute to degradation.
Q5: What immediate steps should be taken if polymerization is observed during an experiment?
A5: If you observe signs of polymerization during a reaction, such as a rapid increase in viscosity or color change, it is advisable to cool the reaction mixture immediately to slow down the process. Depending on the reaction, quenching with a non-reactive solvent or a suitable chemical quencher might be necessary to prevent further polymerization and ensure safety.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Increased viscosity or solidification of the reagent upon storage. | Self-polymerization due to improper storage conditions (e.g., elevated temperature, exposure to air/moisture, presence of acidic impurities). | Discard the polymerized reagent. For future prevention, ensure storage at 2-8°C under an inert atmosphere (e.g., nitrogen). Before storage, consider washing with a 5% sodium bicarbonate solution to neutralize any acidic impurities, followed by thorough drying. |
| Reaction mixture turns yellow/brown and becomes viscous. | Polymerization of this compound is occurring under the reaction conditions. This can be catalyzed by acidic reagents, Lewis acids, or high temperatures. | - Immediately cool the reaction vessel. - If possible, quench the reaction with a suitable solvent or reagent. - For future experiments, consider running the reaction at a lower temperature. - Ensure all reagents and solvents are free from acidic impurities. - If a Lewis acid is used, consider a less reactive catalyst or milder reaction conditions. |
| Low yield of the desired product and formation of insoluble byproducts. | The desired reaction is competing with the self-polymerization of the starting material. | - Use fresh, properly stored this compound. - Add the this compound slowly to the reaction mixture to maintain a low instantaneous concentration. - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway over polymerization. |
| Evolution of gas (HCl) from the stored reagent or reaction mixture. | Decomposition and/or polymerization of this compound. | Handle the material in a well-ventilated fume hood. The evolution of HCl is a strong indicator of instability. The material should be carefully evaluated for viability before use. Neutralization of the bulk material with a weak base may be considered, but caution is advised. |
Experimental Protocols
Protocol 1: Neutralization of Acidic Impurities in this compound
This protocol is designed to remove acidic impurities that can catalyze self-polymerization.
-
Dissolution: Dissolve the this compound in a suitable water-immiscible organic solvent (e.g., dichloromethane or diethyl ether) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a 5% aqueous sodium bicarbonate solution to the separatory funnel.
-
Mixing and Venting: Gently swirl the funnel and vent frequently to release any CO₂ gas that may be produced. Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.
-
Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Swirl and let it stand for at least 30 minutes.
-
Filtration and Solvent Removal: Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure to yield the purified this compound.
-
Storage: Store the purified product at 2-8°C under an inert atmosphere.
Visualizations
Diagram 1: Proposed Self-Polymerization Mechanism of this compound
Caption: Proposed Friedel-Crafts polymerization of this compound.
Diagram 2: Experimental Workflow for Preventing Polymerization
Caption: Decision workflow for handling this compound.
Navigating the Challenges of Williamson Ether Synthesis with Sterically Hindered Alcohols: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Williamson ether synthesis is a fundamental tool for forging crucial ether linkages. However, when steric hindrance enters the equation, particularly with secondary and tertiary alcohols, this classic reaction can become a significant bottleneck, leading to low yields and undesirable side products. This technical support center provides troubleshooting guidance and answers to frequently asked questions to navigate these synthetic challenges effectively.
Troubleshooting Guide: Low Yield and Side Reactions
Low yields and the formation of elimination byproducts are the most common hurdles encountered when attempting the Williamson ether synthesis with sterically hindered alcohols. This guide provides a systematic approach to troubleshooting these issues.
Question: My Williamson ether synthesis with a secondary/tertiary alcohol is giving a low yield of the desired ether. What are the likely causes and how can I improve it?
Answer:
Low yields in the Williamson ether synthesis with sterically hindered alcohols are typically due to a combination of factors that favor a competing elimination (E2) reaction over the desired substitution (SN2) pathway. The bulky nature of the alcohol and/or the alkylating agent hinders the backside attack required for the SN2 mechanism.[1] Here’s a breakdown of potential issues and their solutions:
-
Steric Hindrance: The primary obstacle is the steric bulk around the reaction centers. The Williamson ether synthesis is most efficient with primary alkyl halides.[2] With secondary and particularly tertiary alkyl halides, elimination becomes the dominant reaction pathway.[2]
-
Solution: When synthesizing an unsymmetrical ether, strategically choose the reactants to minimize steric hindrance. The less hindered fragment should be the alkyl halide, while the more hindered fragment should be the alcohol (alkoxide).[2] For example, to synthesize tert-butyl ethyl ether, it is preferable to react sodium tert-butoxide with ethyl bromide rather than sodium ethoxide with tert-butyl bromide.[3][4]
-
-
Choice of Base: Incomplete deprotonation of the alcohol to form the alkoxide, or the use of a very bulky base, can negatively impact the reaction.
-
Solution: Employ a strong, non-nucleophilic base to ensure complete and rapid formation of the alkoxide. Sodium hydride (NaH) or potassium hydride (KH) are often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH).[2][5][6] For aryl ethers, weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective.[6]
-
-
Solvent Selection: The solvent plays a critical role in solvating the ions and influencing the nucleophilicity of the alkoxide.
-
Solution: Use polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[7][8] These solvents effectively solvate the cation of the alkoxide, leaving a more "naked" and highly reactive alkoxide anion, which enhances the rate of the SN2 reaction.[9] Protic solvents, like ethanol, can solvate the alkoxide, reducing its nucleophilicity and slowing down the desired reaction.[9]
-
-
Leaving Group: The efficiency of the SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.
-
Solution: Utilize a good leaving group. The general order of leaving group ability for halides is I > Br > Cl > F. Alkyl iodides are the most reactive. Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups and can be used as alternatives to alkyl halides.[2]
-
-
Temperature and Reaction Time: Higher temperatures can increase the rate of both substitution and elimination reactions.
-
Solution: The optimal temperature is typically between 50-100 °C.[7][8] It is often advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress. Reaction times can range from 1 to 8 hours.[7][8] Microwave-assisted heating has been shown to significantly reduce reaction times and, in some cases, improve yields.[7]
-
-
Phase-Transfer Catalysis: For reactions where the alkoxide has poor solubility in the organic solvent, a phase-transfer catalyst can be beneficial.
-
Solution: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can help shuttle the alkoxide from the solid or aqueous phase into the organic phase, thereby increasing the reaction rate.[7]
-
Below is a troubleshooting workflow to guide your optimization process:
Frequently Asked Questions (FAQs)
Q1: Why is the Williamson ether synthesis inefficient for tertiary alcohols?
The Williamson ether synthesis proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile (alkoxide) on the carbon bearing the leaving group. With tertiary alkyl halides, the three alkyl groups create significant steric hindrance, making this backside attack virtually impossible. Instead, the alkoxide, which is a strong base, abstracts a proton from a beta-carbon, leading to an E2 elimination reaction and the formation of an alkene as the major product.[1][2]
Q2: Are there any effective alternative methods for synthesizing sterically hindered ethers?
Yes, when the Williamson ether synthesis is not viable due to steric hindrance, several alternative methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the formation of ethers from an alcohol and a nucleophile (in this case, another alcohol or a phenol) under mild, neutral conditions using triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] It is particularly useful for synthesizing sterically hindered alkyl aryl ethers and proceeds with inversion of stereochemistry at a chiral alcohol center.[1] A notable drawback is the formation of triphenylphosphine oxide and the reduced azodicarboxylate, which can complicate purification.[1]
-
Acid-Catalyzed Ether Synthesis: For the synthesis of ethers from tertiary alcohols, acid-catalyzed methods can be effective. This can involve the dehydration of two alcohol molecules or the addition of an alcohol to an alkene. The reaction with tertiary alcohols proceeds through a stable tertiary carbocation intermediate (SN1 mechanism), which is then trapped by another alcohol molecule.[1] Careful control of the reaction temperature is necessary to minimize the competing elimination reaction that forms alkenes.[10]
-
Alkoxymercuration-Demercuration: This two-step procedure provides a reliable way to synthesize ethers from alkenes and alcohols, following Markovnikov's rule of addition, without the risk of carbocation rearrangements.[1] The alkene is first treated with mercuric acetate in the presence of an alcohol, followed by demercuration with sodium borohydride.[11]
Q3: Can you provide a comparison of these alternative methods?
The choice of method depends on the specific substrates and desired outcome.
| Method | Substrates | Conditions | Advantages | Disadvantages |
| Mitsunobu Reaction | Primary & Secondary Alcohols, Phenols | PPh3, DEAD/DIAD, Neutral, Mild | Good for hindered substrates, Inversion of stereochemistry | Stoichiometric byproducts (phosphine oxide, hydrazine derivative) can be difficult to remove |
| Acid-Catalyzed Synthesis | Tertiary Alcohols | Strong acid catalyst (e.g., H2SO4) | Utilizes readily available starting materials | Prone to carbocation rearrangements, Competing elimination to form alkenes |
| Alkoxymercuration-Demercuration | Alkenes, Alcohols | 1. Hg(OAc)2, ROH2. NaBH4 | Markovnikov addition, No carbocation rearrangements | Use of toxic mercury reagents |
Experimental Protocols
Protocol 1: Mitsunobu Reaction for Sterically Hindered Ethers
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the sterically hindered alcohol (1.0 eq.), the nucleophilic alcohol or phenol (1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1-1.5 eq.) in anhydrous THF dropwise to the cooled solution. Maintain the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[12][13][14]
Protocol 2: Acid-Catalyzed Synthesis of a Tertiary Ether (e.g., tert-Butyl Ethyl Ether)
This protocol is adapted for the synthesis of tert-butyl ethyl ether.
-
Preparation: In a round-bottom flask, combine tert-butyl alcohol (1.0 eq.) and an excess of ethanol (which acts as both reactant and solvent).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reaction: Allow the mixture to warm to room temperature and stir. Gentle heating may be required, but the temperature should be carefully controlled to minimize the formation of isobutylene via elimination. A study on the etherification of ethanol and tert-butyl alcohol found optimal conditions to be a 2:1 molar ratio of ethanol to TBA, a reaction time of 4 hours at 140 °C with a catalyst loading of 3 wt%, resulting in a 64% conversion of TBA.[15][16]
-
Workup: After the reaction is complete (as determined by GC or TLC), cool the mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, and purify by distillation.
Protocol 3: Alkoxymercuration-Demercuration for Ether Synthesis
This protocol describes the general procedure for the synthesis of an ether from an alkene and an alcohol.
-
Alkoxymercuration: In a flask, dissolve the alkene (1.0 eq.) in the alcohol (which serves as the solvent and reactant). Add mercuric acetate (Hg(OAc)2) (1.0 eq.) to the solution and stir at room temperature. The reaction is typically complete within an hour.
-
Demercuration: In a separate flask, prepare a solution of sodium borohydride (NaBH4) in an aqueous sodium hydroxide solution. Cool the alkoxymercuration reaction mixture in an ice bath and slowly add the NaBH4 solution.
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for a few hours. The elemental mercury will settle at the bottom of the flask. Separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water and brine, dry over an anhydrous drying agent, and purify the ether by distillation or column chromatography.[11][17]
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. How do you prepare t-butyl-ethyl ether by using Williamson synthesis?.. [askfilo.com]
- 4. brainly.in [brainly.in]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. wise.fau.edu [wise.fau.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Benzylation with 4-(Chloromethyl)benzyl alcohol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for optimizing benzylation reactions using 4-(Chloromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive characteristics?
A1: this compound is a bifunctional organic compound with the formula ClCH₂C₆H₄CH₂OH. It possesses two reactive sites:
-
A primary benzylic chloride (-CH₂Cl): This group is an excellent electrophile for SN2 reactions, making the molecule a potent benzylating agent. The chloride is a good leaving group, and the benzylic position stabilizes the transition state.
-
A primary benzylic alcohol (-CH₂OH): This group can act as a nucleophile, especially in the presence of a base. This dual reactivity is a critical consideration, as it can lead to self-polymerization if reaction conditions are not carefully controlled.
Q2: What are the most critical parameters to optimize for a successful benzylation using this reagent?
A2: The most critical parameters to optimize are the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. These factors significantly influence the reaction rate, yield, and the prevention of side reactions, particularly self-polymerization.[1]
Q3: Which functional groups can be benzylated with this compound?
A3: This reagent can be used to benzylate a wide range of nucleophiles, including:
-
Alcohols (O-benzylation)
-
Phenols (O-benzylation)
-
Amines (N-benzylation)
-
Thiols (S-benzylation)
-
Carboxylic acids (O-benzylation to form an ester)
-
Amides and sulfonamides (N-benzylation)[2]
Q4: What is the general mechanism of this benzylation reaction?
A4: The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. First, a base is used to deprotonate the substrate (e.g., an alcohol, ROH) to generate a more potent nucleophile (alkoxide, RO⁻). This nucleophile then attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group. Given that this is a primary benzylic halide, the SN2 pathway is generally favored over elimination (E2).[3][4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the substrate, the benzylating agent, and the product should be followed. The disappearance of the limiting reagent and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Troubleshooting Guide
This section addresses specific issues that may arise during the benzylation reaction in a question-and-answer format.
Q6: My reaction shows low or no conversion of the starting material. What are the likely causes?
A6: Low or no conversion is a common issue that can often be resolved by systematically checking the following factors.[1][5][6]
-
Potential Cause 1: Insufficient Deprotonation. The base may not be strong enough to fully deprotonate your substrate, especially for less acidic nucleophiles like alcohols or amides.[3][5]
-
Potential Cause 2: Poor Solubility. If the substrate or its corresponding salt is not fully dissolved, the reaction will be slow or incomplete.
-
Potential Cause 3: Low Reaction Temperature. The reaction may require more thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature while monitoring for any product degradation or increase in side products via TLC.
-
-
Potential Cause 4: Inactive Reagent. The this compound may have degraded over time.
-
Solution: Check the purity of the benzylating agent by NMR or melting point (lit. mp 58-60 °C) and use a fresh batch if necessary.
-
Q7: My TLC analysis shows multiple product spots. What are the likely side reactions and how can I minimize them?
A7: The formation of multiple products is often due to the bifunctional nature of this compound or over-reaction with the substrate.
-
Potential Cause 1: Self-Polymerization/Oligomerization. This is the most significant side reaction specific to this reagent. The alcohol end of one molecule can attack the chloromethyl end of another, forming poly-benzyl ethers.
-
Solution:
-
Ensure the substrate is fully deprotonated before adding the benzylating agent.
-
Add a solution of this compound dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain its low concentration and favor the reaction with the substrate.
-
Use a slight excess of the substrate relative to the benzylating agent if the substrate is not the more valuable component.
-
-
-
Potential Cause 2: Over-Benzylation. If your substrate has multiple nucleophilic sites (e.g., a diol or diamine), you may get di-benzylated or even tri-benzylated products.
-
Solution: Use stoichiometric amounts or a slight excess of the substrate. Adding the benzylating agent slowly can also improve selectivity for mono-benzylation.
-
-
Potential Cause 3: Reaction with Solvent. Certain solvents can participate in side reactions. For instance, using DMF with a strong base like NaH can sometimes lead to the formation of amine byproducts.[8]
-
Solution: If unexpected byproducts are observed, consider switching to an alternative polar aprotic solvent such as THF or Acetonitrile.
-
Q8: The desired product seems to be degrading during the reaction or workup. How can this be prevented?
A8: Product degradation is typically caused by excessive heat or prolonged exposure to harsh conditions.
-
Potential Cause 1: High Reaction Temperature. While heat can increase the reaction rate, it can also accelerate decomposition pathways.
-
Solution: Run a temperature optimization study to find the lowest temperature at which the reaction proceeds at an acceptable rate.
-
-
Potential Cause 2: Prolonged Reaction Time. Leaving the reaction for too long after completion can lead to byproduct formation and degradation.
-
Solution: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
Potential Cause 3: Harsh Workup. Acidic or basic conditions during the aqueous workup can cleave sensitive functional groups.
-
Solution: Use a mild quenching agent (e.g., saturated ammonium chloride solution or cold water) and ensure the pH remains near neutral during extraction if the product is sensitive.
-
Data Presentation: Reaction Parameter Comparison
The following tables summarize common choices for key reaction parameters to guide optimization.
Table 1: Comparison of Common Bases for Benzylation
| Base | Strength (pKa of Conjugate Acid) | Typical Solvent | Comments |
| NaH | ~36 | DMF, THF | Very strong, irreversible deprotonation. Requires anhydrous conditions.[3][7] |
| K₂CO₃ | ~10.3 | Acetone, DMF, Acetonitrile | Weaker base, suitable for more acidic nucleophiles like phenols. Often requires higher temperatures.[3] |
| Cs₂CO₃ | ~10 | DMF, Acetonitrile | Similar to K₂CO₃ but often provides better results due to higher solubility and cation effects.[9] |
| KOH | ~15.7 | DMSO, THF | Strong base, can be effective but the presence of water from aqueous KOH can cause side reactions.[5] |
Table 2: Comparison of Common Solvents for Benzylation
| Solvent | Type | Dielectric Constant | Comments |
| DMF | Polar Aprotic | 37 | Excellent for SN2, dissolves many organic salts. Can be difficult to remove.[3][7] |
| DMSO | Polar Aprotic | 47 | Similar to DMF, higher boiling point. Can promote C-alkylation in some cases.[5] |
| Acetonitrile | Polar Aprotic | 38 | Good alternative to DMF/DMSO, easier to remove. |
| THF | Polar Aprotic | 7.5 | Less polar, good for reactions with strong bases like NaH.[7] |
| Acetone | Polar Aprotic | 21 | Often used with carbonate bases for benzylating phenols. |
Experimental Protocols
General Protocol for Benzylation of a Primary Alcohol (R-OH)
This is a general guideline and may require optimization for specific substrates.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).
-
Deprotonation: Add the alcohol substrate (1.0 eq.) to the flask and dissolve it in anhydrous DMF (5-10 mL/mmol of substrate). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates H₂ gas. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Benzylation: In a separate flask, dissolve this compound (1.1 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the alcoholate solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, it can be gently heated (e.g., to 40-50 °C).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of cold water or saturated NH₄Cl solution to destroy any excess NaH.
-
Workup: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benzylic substitution, benzylation [organic-chemistry.org]
Technical Support Center: Purification of 4-(Chloromethyl)benzyl alcohol
This guide provides troubleshooting advice and detailed protocols for the removal of impurities from 4-(Chloromethyl)benzyl alcohol, tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Impurities largely depend on the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as 4-(chloromethyl)benzoic acid if the synthesis involves its reduction.[1]
-
Byproducts from Synthesis: These can include compounds like 1,4-benzenedimethanol or dibenzyl ether.[2][3]
-
Oxidation Products: The benzyl alcohol functional group can oxidize to form 4-(chloromethyl)benzaldehyde, especially during storage or workup.[3]
-
Residual Solvents: Solvents from the reaction or initial purification steps, like tetrahydrofuran (THF) or toluene, may be present.[2][4]
Q2: Which purification method is most effective for this compound?
A2: The choice of method depends on the nature of the impurities and the desired final purity.
-
Silica Gel Column Chromatography: This is the most frequently reported method for achieving high purity, effectively separating the target compound from both more and less polar impurities.[1][2][5]
-
Recrystallization: As this compound is a solid at room temperature, recrystallization is a viable and often simpler alternative to chromatography for removing smaller amounts of impurities.[6]
Q3: How can I assess the purity of my final product?
A3: Several analytical techniques can be used to confirm the purity of this compound:
-
¹H NMR Spectroscopy: This can identify the characteristic peaks of the product and detect the presence of impurities. The aromatic protons typically appear around δ 7.25-7.35, the CH₂OH protons around δ 4.45, and the CH₂Cl protons around δ 4.55 in CDCl₃.[1]
-
Melting Point Analysis: A pure compound will have a sharp melting point range. The literature value for this compound is 58-60 °C.[7] A broad or depressed melting point range indicates the presence of impurities.[6]
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system suggests a high degree of purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The final product is an oil or waxy solid, not a crystalline solid. | Residual solvent is present; Impurities are depressing the melting point. | Dry the product under high vacuum for an extended period. If it remains an oil, repurify using column chromatography or recrystallization. |
| Low yield after column chromatography. | The product may still be on the column; The eluent was too polar initially, causing rapid elution with impurities; The compound may be unstable on silica gel. | Flush the column with a more polar solvent (e.g., 100% ethyl acetate) to check for remaining product. Optimize the solvent system using TLC before running the column. Consider using a deactivated silica gel. |
| TLC shows an impurity with a very similar Rf value to the product. | The chosen TLC solvent system does not provide adequate separation. | Experiment with different solvent systems. Try a less polar system to increase separation on the plate.[8] If chromatography fails, attempt purification by recrystallization, as the impurity may have different solubility characteristics. |
| Crystals do not form during recrystallization. | The solution is not supersaturated (too much solvent was used); The cooling process was too rapid. | Boil off some of the solvent to increase the concentration of the product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can help initiate crystallization.[6] |
Experimental Protocols
Method 1: Purification by Silica Gel Column Chromatography
This protocol is based on commonly cited laboratory procedures for purifying this compound.[1][2]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexane and Ethyl Acetate (ACS grade or higher)
-
Glass column, flasks, and other standard laboratory glassware
Procedure:
-
Prepare the Slurry: In a beaker, mix silica gel with a non-polar solvent (e.g., hexane or a 9:1 hexane/ethyl acetate mixture) to create a slurry.
-
Pack the Column: Pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.
-
Elution: Begin eluting with a low-polarity solvent system (e.g., Hexane/Ethyl Acetate = 4:1).[1][2]
-
Collect Fractions: Collect the eluent in fractions and monitor the separation using TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to Hexane/Ethyl Acetate = 3:1) to elute the desired product.[1][2]
-
Combine and Evaporate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified solid.
Method 2: Purification by Recrystallization
This protocol is a general procedure based on the principles of recrystallization for a moderately polar solid compound.[6][9]
Materials:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., Ethanol/Water mixture, or Toluene)
-
Erlenmeyer flask, heating source, Büchner funnel, and filter paper
Procedure:
-
Select a Solvent: Choose a solvent or solvent system in which the compound has low solubility at room temperature but high solubility at elevated temperatures.[6] An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot solvent (e.g., ethanol) and heat gently until the solid is fully dissolved.[9]
-
Induce Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., hot water) dropwise to the hot solution until a slight cloudiness persists. Add a few drops of the primary solvent (ethanol) to redissolve the precipitate and achieve a clear solution.[9]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]
-
Maximize Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the purified crystals under vacuum.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [7] |
| Molecular Weight | 156.61 g/mol | [7] |
| Appearance | White solid | [10] |
| Melting Point | 58-60 °C | [7] |
| Chromatography Eluent | Hexane/Ethyl Acetate (gradient from 4:1 to 3:1) | [1][2] |
| Recommended Storage | 2°C - 8°C under inert gas | [10] |
Visual Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. This compound (16473-35-1) for sale [vulcanchem.com]
- 2. This compound 99 synthesis - chemicalbook [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. greenfield.com [greenfield.com]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound 99 16473-35-1 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]
Navigating the Scale-Up of 4-(Chloromethyl)benzyl Alcohol Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of chemical reactions is a critical phase in drug development and manufacturing. This technical support center provides essential guidance on the common challenges, troubleshooting strategies, and frequently asked questions (FAQs) encountered during the scale-up of 4-(Chloromethyl)benzyl alcohol synthesis. This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning from laboratory-scale experiments to industrial production.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor reaction progress using in-process controls (e.g., HPLC, GC). Gradually increase reaction temperature or time based on small-scale trials. |
| Side reactions: Formation of byproducts such as dibenzyl ether or dichlorinated species.[1] | Optimize reaction conditions to favor the desired product. This may involve adjusting temperature, concentration, or the rate of reagent addition. | |
| Hydrolysis of the chloromethyl group: Presence of excess water in the reaction mixture. | Use anhydrous solvents and reagents. Ensure all equipment is thoroughly dried before use. | |
| High Impurity Profile | Unreacted starting materials: Incomplete conversion of 4-chlorobenzyl chloride or 4-(chloromethyl)benzoic acid. | Optimize stoichiometry and reaction conditions for complete conversion. Consider a slight excess of the appropriate reagent. |
| Formation of dibenzyl ether: A common byproduct in the hydrolysis of benzyl chlorides. | Control temperature and pH during the reaction and work-up. Purification by recrystallization can effectively remove this impurity.[2] | |
| Presence of bis(chloromethyl) ether (BCME): A highly carcinogenic byproduct of chloromethylation reactions. | Implement strict safety protocols for handling and quenching. The use of alternative, less hazardous chloromethylating agents should be considered if applicable. BCME can be neutralized with aqueous ammonia, but this may affect the desired product.[3][4][5][6] | |
| Exothermic Reaction/Runaway Condition | Poor heat dissipation: Inadequate cooling capacity for the reactor size. | Ensure the reactor's cooling system is sufficient for the reaction scale. Use a jacketed reactor with a reliable temperature control system. |
| Rapid addition of reagents: Adding reagents too quickly can lead to a rapid increase in temperature. | Add reagents in a controlled, dropwise manner. Monitor the internal temperature closely throughout the addition. | |
| Product Isolation and Purification Issues | Poor crystal formation during recrystallization: Suboptimal solvent system or cooling rate. | Screen various solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Control the cooling rate to promote the formation of pure, well-defined crystals.[2] |
| Oily product instead of solid: Presence of impurities that inhibit crystallization. | Analyze the impurity profile to identify the problematic components. Additional purification steps, such as column chromatography on a larger scale, may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scale-up?
A1: Two primary routes are commonly considered for the industrial production of this compound:
-
Hydrolysis of 4-chlorobenzyl chloride: This method involves the reaction of 4-chlorobenzyl chloride with an alkaline solution, such as sodium hydroxide, in a biphasic system.[2][7] This is a common industrial method.
-
Reduction of 4-(chloromethyl)benzoic acid or its derivatives: This route typically employs a reducing agent like borane-tetrahydrofuran (THF) complex. While it can provide high yields on a laboratory scale (around 96%), its scalability may be challenging due to the cost and handling of the borane reagent.[7][8]
Q2: What are the critical safety concerns when scaling up the synthesis of this compound?
A2: The most significant safety concern is the potential formation of bis(chloromethyl) ether (BCME), a potent human carcinogen, especially in chloromethylation reactions.[3][4][5][6] It is crucial to have robust safety protocols in place, including:
-
Working in a well-ventilated area, preferably within a closed system.
-
Implementing continuous monitoring for BCME in the work environment.
-
Having a validated quenching procedure to destroy any potential BCME.
-
Providing appropriate personal protective equipment (PPE) for all personnel.
Additionally, the reactions can be exothermic, necessitating careful temperature control to prevent runaway reactions.
Q3: How does the impurity profile of this compound change during scale-up?
A3: The impurity profile can become more complex at a larger scale. Common impurities include:
-
Unreacted 4-chlorobenzyl chloride: Can be minimized by optimizing reaction time and stoichiometry.[2]
-
Dibenzyl ether: Formation is favored at higher temperatures. Careful temperature control is crucial.[1][2]
-
Dichlorinated byproducts: Can arise from over-chlorination of the starting material or product.
-
Positional isomers (e.g., 2-chlorobenzyl alcohol, 3-chlorobenzyl alcohol): May form depending on the specificity of the chloromethylation reaction.[1]
The following table summarizes a typical impurity profile for industrial-grade this compound produced via the hydrolysis of 4-chlorobenzyl chloride after recrystallization:[2]
| Component | Content (%) |
| This compound | 99.93 |
| 4-Chlorobenzyl chloride | 0.03 |
| Dibenzyl ether | 0.00 |
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: Recrystallization is the most common and effective method for purifying this compound on a large scale.[2] A suitable solvent system, such as o-xylene, can be used. The process typically involves dissolving the crude product in the solvent at an elevated temperature, followed by controlled cooling to induce crystallization. The purified product is then isolated by filtration and dried.[2]
Experimental Protocols
Industrial Scale Synthesis via Hydrolysis of 4-Chlorobenzyl Chloride
This protocol is based on a patented industrial process.[2]
1. Reaction:
-
Charge a reactor with a pre-prepared lye solution (5-20% concentration).
-
Slowly and continuously add 4-chlorobenzyl chloride and an organic solvent (e.g., toluene, o-xylene, or p-xylene) to the lye solution. The mass ratio concentration of the organic solvent should be between 3% and 25%.
-
After the addition is complete, heat the mixture to reflux (95-105°C) and maintain for 5-15 hours.
-
Monitor the reaction progress and stop when the content of 4-chlorobenzyl chloride is between 0.5% and 1%.
2. Work-up and Isolation:
-
After the reaction, allow the mixture to stand at 75-80°C for 30 minutes to separate the brine layer.
-
Add water to dissolve the material completely and then cool to 25-30°C.
-
Filter the crude product and wash with water until the pH is neutral (7.0-7.5).
3. Purification by Recrystallization:
-
Dissolve the crude this compound in an organic solvent such as o-xylene at 60-70°C.
-
Allow the solution to stand to separate any remaining brine.
-
Slowly cool the solution to 20°C with stirring to induce crystallization of needle-like white crystals.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under reduced pressure at 40-50°C.
Quantitative Data from an Industrial Example: [2]
| Parameter | Value |
| Crude Product Purity | 97.33% |
| Crude Product Impurities | 4-chlorobenzyl chloride (0.38%), Dibenzyl ether (1.69%) |
| Final Product Purity | 99.93% |
| Final Product Impurities | 4-chlorobenzyl chloride (0.03%), Dibenzyl ether (0.00%) |
| Single-Pass Yield | 79.42% |
Laboratory Scale Synthesis via Reduction of 4-(Chloromethyl)benzoic Acid
This protocol is suitable for laboratory-scale synthesis and provides a high yield of the product.[7][8]
1. Reaction:
-
Dissolve 4-(chloromethyl)benzoic acid in anhydrous tetrahydrofuran (THF) in a reaction flask under an inert atmosphere.
-
Slowly add a 1M solution of borane-THF complex to the reaction mixture at room temperature.
-
Stir the reaction mixture overnight at room temperature.
2. Quenching and Work-up:
-
Carefully add methanol to quench the excess borane.
-
Remove the solvent by rotary evaporation.
3. Purification:
-
Purify the residue by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data from a Laboratory Example: [7][8]
| Parameter | Value |
| Yield | 96% |
Visualizations
Caption: Industrial Synthesis Workflow via Hydrolysis.
Caption: Impurity Formation Pathways.
References
- 1. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine | MDPI [mdpi.com]
- 2. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 3. nj.gov [nj.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Bis(Chloromethyl) Ether | (CH2Cl)2O | CID 10967 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. This compound (16473-35-1) for sale [vulcanchem.com]
- 8. This compound 99 synthesis - chemicalbook [chemicalbook.com]
byproduct formation in reactions involving 4-(Chloromethyl)benzyl alcohol
Welcome to the technical support center for 4-(Chloromethyl)benzyl alcohol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts observed in reactions involving this compound?
A1: this compound possesses two reactive functional groups: a benzylic alcohol and a benzylic chloride. This dual reactivity is the primary source of byproduct formation. The most common byproducts arise from:
-
Self-Etherification/Polymerization: The alcohol group of one molecule can react with the chloromethyl group of another, leading to the formation of dimers, trimers, and even polymers.
-
Oxidation: The benzylic alcohol is susceptible to oxidation, which can form 4-(chloromethyl)benzaldehyde and, upon further oxidation, 4-(chloromethyl)benzoic acid.[1][2][3]
-
Hydrolysis: The chloromethyl group can be hydrolyzed to a second alcohol group, yielding benzene-1,4-dimethanol, particularly if water is present in the reaction mixture.
-
Reaction with Solvents or Reagents: Nucleophilic solvents (like alcohols used as solvents) or basic reagents can react with the electrophilic chloromethyl group.
Q2: I am observing a new, less polar spot on my TLC plate that I suspect is a byproduct. What could it be?
A2: A less polar spot compared to the starting material, this compound, often indicates the formation of an ether. The most likely candidate is the self-etherification product, 4-(chloromethyl)benzyl-4'-(hydroxymethyl)benzyl ether (the dimer). This occurs when the alcohol of one molecule displaces the chloride of another.
Q3: My mass spectrometry results show a peak corresponding to a much higher molecular weight than my expected product. What is the likely cause?
A3: High molecular weight species are typically the result of polymerization or oligomerization. Due to the bifunctional nature of this compound, it can undergo self-condensation reactions, leading to the formation of poly(benzyl ether) structures. This is especially prevalent at higher concentrations or temperatures.
Q4: How can I improve the chemoselectivity of my reaction to favor substitution at the chloromethyl group while leaving the alcohol untouched?
A4: To favor nucleophilic attack at the chloromethyl position, you should choose reaction conditions that do not activate the alcohol group.
-
Use a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or sodium carbonate) if a base is required. Strong, nucleophilic bases (like alkoxides) can deprotonate the alcohol, increasing its reactivity.[4]
-
Run the reaction at a low temperature to minimize the rate of side reactions.
-
If selectivity remains an issue, consider protecting the alcohol group as a silyl ether (e.g., TBDMS ether) before carrying out the reaction at the chloromethyl site.
Q5: What are the best practices for minimizing the oxidation of the benzylic alcohol during my experiment?
A5: Oxidation often occurs due to exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of trace metal impurities.
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere, such as nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by a freeze-pump-thaw cycle.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can prevent oxidation, provided it does not interfere with your desired reaction.
-
Avoid Strong Oxidants: Be mindful that some reagents can act as oxidants under certain conditions.[5]
Q6: How should I store this compound to ensure its stability?
A6: To prevent degradation, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere (nitrogen) to prevent oxidation and moisture absorption, which could lead to hydrolysis. The compound is corrosive and causes severe skin burns, so appropriate safety precautions must be taken during handling.[6]
Troubleshooting Guides
Issue 1: Formation of Insoluble White Precipitate
-
Observation: A white, insoluble solid crashes out of the reaction mixture. Mass spectrometry of the crude product shows repeating units.
-
Probable Cause: Polymerization via self-etherification.
-
Troubleshooting Steps:
-
Dilution: Perform the reaction at a lower concentration to reduce the probability of intermolecular reactions.
-
Temperature Control: Maintain a low and constant temperature throughout the reaction.
-
Order of Addition: If your reaction involves a base, try adding the base slowly to the solution containing your nucleophile and this compound. This keeps the concentration of the reactive alkoxide low.
-
Issue 2: Presence of Aldehyde or Carboxylic Acid Impurities
-
Observation: IR spectrum shows a strong carbonyl peak (~1700 cm⁻¹). ¹H NMR shows a peak around 9-10 ppm (aldehyde) or a broad singlet above 10 ppm (carboxylic acid).
-
Probable Cause: Oxidation of the benzylic alcohol.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction setup is properly purged with nitrogen or argon and maintained under a positive pressure of inert gas.
-
Solvent Purity: Use freshly distilled or anhydrous, degassed solvents.
-
Reaction Time: Minimize the reaction time and avoid prolonged heating.
-
Issue 3: Product Contaminated with Benzene-1,4-dimethanol
-
Observation: Mass spectrometry shows a peak at m/z corresponding to C₈H₁₀O₂. The product is more polar than the starting material on the TLC plate.
-
Probable Cause: Hydrolysis of the chloromethyl group.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.
-
Reagent Purity: Ensure that bases or other reagents are not hydrated. For example, use freshly opened potassium carbonate or dry it in an oven before use.
-
Byproduct Formation Summary
| Byproduct Name | Formation Pathway | Key Analytical Signatures | Mitigation Strategy |
| Poly(benzyl ether) | Self-etherification | High molecular weight peaks in MS; Complex, broad signals in ¹H NMR. | Use dilute conditions; Low temperature; Controlled addition of reagents. |
| 4-(Chloromethyl)benzaldehyde | Oxidation | ¹H NMR: ~10 ppm (s, 1H); IR: C=O stretch ~1700 cm⁻¹. | Inert atmosphere; Degassed solvents; Avoid prolonged heating. |
| 4-(Chloromethyl)benzoic Acid | Oxidation | ¹H NMR: >10 ppm (broad s, 1H); IR: Broad O-H, C=O stretch. | Inert atmosphere; Degassed solvents. |
| Benzene-1,4-dimethanol | Hydrolysis | More polar on TLC; MS peak for C₈H₁₀O₂. | Use anhydrous solvents and reagents. |
Key Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution at the Chloromethyl Group
This protocol describes the reaction of this compound with a generic nucleophile (NuH) in the presence of a non-nucleophilic base.
-
Setup: Dry all glassware in an oven at 120 °C overnight and assemble under a stream of nitrogen.
-
Reagents: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and the nucleophile (1.1 eq).
-
Solvent: Add anhydrous, degassed solvent (e.g., THF, DMF, or Acetonitrile) to achieve a concentration of 0.1 M with respect to the starting material.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), portion-wise or dropwise over 30 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and monitor by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Protection of the Alcohol Group as a TBDMS Ether
-
Setup: Assemble a dry, nitrogen-flushed flask with a stir bar.
-
Reagents: Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Silylation: Cool the solution to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the solution and purify by column chromatography to yield the TBDMS-protected alcohol, which can now be used in subsequent reactions targeting the chloromethyl group.
Visualizations
References
analytical methods for determining the purity of 4-(Chloromethyl)benzyl alcohol
This guide provides researchers, scientists, and drug development professionals with detailed analytical methods, troubleshooting advice, and frequently asked questions for determining the purity of 4-(Chloromethyl)benzyl alcohol.
Section 1: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound, offering high resolution to separate the main compound from process-related impurities and degradation products.[1] Reversed-Phase HPLC (RP-HPLC) is the most common approach, utilizing the hydrophobicity of the molecule for separation on a C18 or C8 stationary phase.[2]
Frequently Asked Questions (FAQs)
Q1: Why is RP-HPLC the recommended method for this compound purity analysis? A1: RP-HPLC is ideal for non-volatile and thermally labile compounds like this compound.[1] It provides excellent separation of the main analyte from potential impurities, such as unreacted starting materials (e.g., 4-chloromethylbenzoic acid) or by-products like benzaldehyde derivatives.[3]
Q2: What is a typical mobile phase and column for this analysis? A2: A common setup involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[4] The exact ratio can be optimized to achieve the best separation. A UV detector set to 254 nm is typically used for detection, as the benzene ring provides strong chromophoric activity at this wavelength.
Q3: How is purity calculated from an HPLC chromatogram? A3: Purity is generally determined by the area percent method. The area of the peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation or contamination. 2. Mobile phase pH is too close to the pKa of an analyte. 3. Sample overload. | 1. Flush the column with a strong solvent or replace the guard column. If the problem persists, the analytical column may need replacement. 2. Adjust and buffer the mobile phase pH. 3. Reduce the sample concentration or injection volume. |
| Drifting Retention Times | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column equilibration is incomplete. | 1. Ensure mobile phase components are accurately measured and properly mixed/degassed. An error of 1% in organic solvent can change retention time by 5-15%.[5] 2. Use a reliable column oven to maintain a stable temperature.[6] 3. Flush the column with the mobile phase for a sufficient time before starting the analysis. |
| Split Peaks | 1. Contamination at the column inlet/frit. 2. Sample solvent is incompatible with the mobile phase. | 1. Disconnect the column and flush it in the reverse direction. If this fails, replace the column. 2. Dissolve the sample in the mobile phase whenever possible. |
| High Backpressure | 1. Blockage in the system (e.g., tubing, frits). 2. Particulate matter from the sample or mobile phase. 3. Salt precipitation from buffers. | 1. Systematically disconnect fittings to locate the blockage.[6] 2. Filter all samples and mobile phases through a 0.45 µm membrane. 3. Flush the system with water to dissolve any precipitated salts. Avoid using highly concentrated salt buffers (>0.2 M).[6] |
Experimental Protocol: RP-HPLC
Objective: To determine the purity of a this compound sample by area percentage.
Instrumentation & Reagents:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Deionized Water (HPLC grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the solution using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of approximately 100 µg/mL.[1]
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.[1]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
UV Detection: 254 nm
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution to determine the retention time, followed by the sample solution.
-
Calculation:
-
Purity (%) = (Area_Sample / Total_Area_All_Peaks) * 100
-
Data Presentation: HPLC Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Temperature | 25°C |
| UV Wavelength | 254 nm |
Visualization: HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Section 2: Gas Chromatography (GC)
Frequently Asked Questions (FAQs)
Q1: Is GC a suitable method for this compound? A1: Yes, GC is a suitable method. The British Pharmacopoeia describes a GC method for determining benzaldehyde in benzyl alcohol raw material, indicating its utility for related compounds.[9] The compound is sufficiently volatile and thermally stable for GC analysis.
Q2: What's the advantage of using GC-MS over GC-FID? A2: While GC-FID is excellent for quantification, GC-MS provides structural information, allowing for the positive identification of impurities based on their mass spectra.[9][10] This is particularly useful for identifying unknown peaks in the chromatogram.
Q3: What are the common impurities detectable by GC? A3: Common impurities could include residual solvents from synthesis, starting materials, and related by-products such as 4-chlorobenzaldehyde or dibenzyl ether.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Fronting | 1. Sample overload. 2. Column deterioration. | 1. Dilute the sample or inject a smaller volume. 2. Condition the column or replace it if it's old or damaged. |
| Ghost Peaks | 1. Contamination in the injection port. 2. Carryover from a previous injection. | 1. Clean or replace the injection port liner. 2. Run a blank solvent injection after a concentrated sample to clean the system. |
| Retention Time Shifts | 1. Fluctuation in carrier gas flow rate. 2. Leaks in the system. 3. Changes in oven temperature. | 1. Check the gas supply and regulator settings. 2. Perform a leak check on all fittings. 3. Verify the oven temperature program is accurate and stable. |
Experimental Protocol: GC-FID
Objective: To quantify the purity of this compound using GC with an internal standard.
Instrumentation & Reagents:
-
Gas chromatograph with FID
-
Methanol (GC grade)
-
Internal Standard (e.g., 3,4-dimethylphenol)[11]
-
Helium or Nitrogen (carrier gas)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in methanol. Create a series of calibration standards by diluting the stock solution.[9]
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol containing a known concentration of the internal standard.
-
Chromatographic Conditions:
-
Detector Temp: 300°C
-
Analysis: Inject the calibration standards to generate a calibration curve. Then, inject the sample solution.
-
Calculation: Calculate the concentration of the analyte in the sample using the calibration curve based on the peak area ratio of the analyte to the internal standard.
Data Presentation: GC Parameters
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm)[8] |
| Injection Port Temp. | 260°C[8] |
| Carrier Gas | Helium at 1 mL/min[8] |
| Oven Program | 60°C (5 min), ramp 35°C/min to 270°C (1 min)[8] |
| Detector | FID at 300°C |
Visualization: Troubleshooting Logic
Caption: Troubleshooting abnormal GC peak shapes.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful tool for structural confirmation and can be adapted for absolute quantitative analysis (qNMR) to determine purity without the need for a specific reference standard of the impurities.[12]
Frequently Asked Questions (FAQs)
Q1: How can ¹H NMR determine purity? A1: By comparing the integral of a signal from the analyte to the integral of a signal from a known amount of a certified internal standard, the absolute quantity of the analyte can be determined.[12] This method accounts for non-protonated impurities (e.g., inorganic salts) that are invisible to other methods like HPLC or GC.[12]
Q2: What are the characteristic ¹H NMR signals for this compound? A2: In CDCl₃, the expected signals are approximately: δ 4.55 (s, 2H, CH₂Cl), δ 4.45 (s, 2H, CH₂OH), and δ 7.25-7.35 (m, 4H, aromatic).[13]
Q3: What is a suitable internal standard for qNMR? A3: A good internal standard should be stable, non-volatile, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.
Experimental Protocol: Quantitative ¹H NMR (qNMR)
Objective: To determine the absolute purity of this compound.
Instrumentation & Reagents:
-
NMR spectrometer (≥400 MHz)[2]
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Certified internal standard (e.g., Maleic Acid)
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh ~10-20 mg of the this compound sample and ~5-10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of deuterated solvent.[2]
-
Transfer the solution to an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of any proton being integrated to allow for full relaxation and accurate integration.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.[2]
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte (e.g., the CH₂Cl singlet at ~4.55 ppm) and a signal from the internal standard.
-
-
Calculation:
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the signal, MW = Molecular Weight, m = mass, P = Purity of the standard.
-
Data Presentation: NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration |
| CH₂Cl | ~4.55 | Singlet | 2H |
| CH₂OH | ~4.45 | Singlet | 2H |
| Aromatic | ~7.25-7.35 | Multiplet | 4H |
| OH | Variable | Broad Singlet | 1H |
Reference: Vulcanchem[13]
Visualization: qNMR Analysis Workflow
Caption: Workflow for quantitative NMR (qNMR).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. helixchrom.com [helixchrom.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. ewai-group.com [ewai-group.com]
- 9. scispace.com [scispace.com]
- 10. series.publisso.de [series.publisso.de]
- 11. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound (16473-35-1) for sale [vulcanchem.com]
dealing with the lachrymatory properties of 4-(Chloromethyl)benzyl alcohol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on safely handling the lachrymatory and hazardous properties of 4-(Chloromethyl)benzyl alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, providing step-by-step solutions.
Issue 1: Eye Irritation or Tearing Despite Using a Fume Hood
-
Question: I am experiencing eye irritation and tearing while working with this compound, even though I am using a certified chemical fume hood. What should I do?
-
Answer:
-
Cease Work Immediately: Stop your experiment and secure all containers of this compound.
-
Evacuate the Immediate Area: Move to a well-ventilated area, preferably with fresh air.
-
Flush Eyes: If irritation persists, proceed to the nearest emergency eyewash station and flush your eyes with a gentle stream of water for at least 15 minutes.[1] Be sure to hold your eyelids open to ensure the entire surface of the eye is rinsed.[1]
-
Seek Medical Attention: All exposures should be reported to your supervisor and occupational health and safety office. Seek immediate medical attention.[1]
-
Fume Hood Inspection: Do not resume work until the fume hood has been inspected and certified by a qualified technician. The airflow may be insufficient, or there may be turbulence causing vapors to escape.
-
Review Personal Protective Equipment (PPE): Ensure you are wearing appropriate safety goggles that provide a full seal around the eyes. Standard safety glasses with side shields may not be sufficient.[1][2]
-
Issue 2: A Small Spill of Solid this compound on the Lab Bench
-
Question: I've spilled a small amount (a few grams) of solid this compound on my lab bench. How do I clean it up safely?
-
Answer:
-
Alert Colleagues: Inform others in the immediate vicinity of the spill.
-
Ensure Proper PPE: Before cleaning, ensure you are wearing two pairs of nitrile gloves, a lab coat, and appropriate safety goggles.
-
Contain the Spill: If the spill is a powder, gently cover it with a dry, inert absorbent material like sand, dry lime, or soda ash to prevent it from becoming airborne.[3]
-
Decontamination:
-
Carefully sweep the contained solid into a designated hazardous waste container.[1]
-
Prepare a decontamination solution. A 5% sodium bicarbonate solution can be used to neutralize any remaining residue.
-
Gently wipe the spill area with a cloth or paper towel soaked in the decontamination solution.
-
Follow with a wipe-down using a standard laboratory disinfectant or 70% ethanol.
-
-
Dispose of Waste: All contaminated materials (absorbent, gloves, wipes) must be disposed of as hazardous waste according to your institution's guidelines.
-
Wash Hands Thoroughly: After the cleanup is complete and you have removed your PPE, wash your hands with soap and water.
-
Issue 3: Persistent Odor in the Laboratory
-
Question: There is a persistent, irritating odor in the lab that I suspect is from this compound, but I cannot locate a spill. What is the appropriate course of action?
-
Answer:
-
Do Not Ignore the Odor: An odor indicates the presence of vapors and a potential exposure risk.
-
Notify Supervisor: Immediately inform your lab supervisor or principal investigator.
-
Check for Leaks: With appropriate PPE, carefully inspect all containers of this compound for any leaks or improper seals. Check the waste container for any improperly sealed bags.
-
Ventilate the Area: Increase ventilation by ensuring the fume hood is operating correctly and, if safe to do so, opening a window in a non-laboratory area to allow for air exchange.
-
Consider Contaminated Equipment: The odor may be emanating from contaminated equipment. Any glassware or apparatus that has come into contact with the compound should be decontaminated.
-
Professional Assessment: If the source of the odor cannot be identified and eliminated, contact your institution's environmental health and safety department for an air quality assessment.
-
Frequently Asked Questions (FAQs)
Handling and Storage
-
Q1: What is the primary hazard of this compound?
-
A1: It is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a lachrymatory agent, meaning it can cause tearing and irritation upon exposure to vapors.
-
-
Q2: What are the proper storage conditions for this compound?
-
A2: It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It is incompatible with strong oxidizing agents.
-
Personal Protective Equipment (PPE)
-
Q3: What specific PPE is required when handling this compound?
Decontamination and Disposal
-
Q4: How should I decontaminate glassware that has been in contact with this compound?
-
A4: Rinse the glassware with a suitable organic solvent (such as acetone or ethanol) to remove the bulk of the material, collecting the rinsate as hazardous waste. Then, soak the glassware in a basic solution (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide) to hydrolyze any remaining benzyl chloride. Finally, wash the glassware with soap and water.
-
-
Q5: What is the correct procedure for disposing of waste this compound?
-
A5: All waste containing this compound, including contaminated consumables, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 55-59 °C | |
| Boiling Point | 234 °C | |
| Solubility | Insoluble in water | [2] |
Hazard Information
| Hazard | GHS Classification | Precautionary Statement |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
Experimental Protocols
Protocol 1: Safe Weighing and Handling of Solid this compound
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Don the required PPE: lab coat, double nitrile gloves, and chemical splash goggles.
-
Place a weigh boat on an analytical balance inside the fume hood. Tare the balance.
-
-
Weighing:
-
Carefully open the container of this compound inside the fume hood.
-
Using a clean, designated spatula, transfer the desired amount of the solid to the weigh boat.
-
Securely close the main container.
-
-
Transfer:
-
Carefully transfer the weighed solid to your reaction vessel, which should also be inside the fume hood.
-
Avoid creating dust.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated spatula tips in the designated solid hazardous waste container.
-
Wipe down the balance and surrounding area within the fume hood with a cloth dampened with a 5% sodium bicarbonate solution, followed by 70% ethanol.
-
Protocol 2: Quenching a Reaction Containing this compound
-
Cooling:
-
At the end of the reaction, cool the reaction mixture to 0 °C in an ice bath. This will help to control any exothermic reaction during quenching.
-
-
Quenching Agent:
-
Slowly add a quenching agent to the reaction mixture with vigorous stirring. Suitable quenching agents include:
-
Saturated aqueous sodium bicarbonate solution.
-
Dilute aqueous ammonia.
-
-
-
Monitoring:
-
Monitor the reaction for any gas evolution or temperature increase. Add the quenching agent dropwise to maintain control.
-
-
Workup:
-
Once the quenching is complete, proceed with your experimental workup, such as extraction. The aqueous layer should be disposed of as hazardous waste.
-
Visualizations
Caption: Workflow for cleaning a small solid spill.
Caption: Logical steps for addressing eye irritation.
References
Technical Support Center: Optimizing Reactions with 4-(Chloromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent choice for reactions involving 4-(Chloromethyl)benzyl alcohol.
Troubleshooting Guide: Common Issues and Solutions
Q1: My reaction is showing low or no conversion of this compound. What are the likely causes related to the solvent?
Low conversion can often be attributed to improper solvent selection, which affects reactant solubility and the reaction mechanism.
-
Initial Checks:
-
Solubility: Ensure that this compound and all other reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for slow or incomplete reactions.
-
Solvent Polarity: The choice between a polar protic, polar aprotic, or non-polar solvent is critical and depends on the reaction mechanism.
-
-
Solvent-Related Solutions:
-
For SN2 reactions (e.g., Williamson ether synthesis, reaction with nucleophiles like azide or cyanide), polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred. These solvents solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.
-
For SN1-type reactions , where the formation of a benzyl carbocation is favored, polar protic solvents like water, alcohols, or a mixture thereof can be beneficial as they stabilize the carbocation intermediate.
-
If solubility is an issue in a preferred solvent, consider using a co-solvent or a phase-transfer catalyst.
-
Q2: I am observing the formation of significant side products. How can the solvent choice help minimize these?
Side product formation is a frequent challenge. The solvent can play a crucial role in favoring the desired reaction pathway over undesired ones.
-
Common Side Reactions and Solvent-Based Mitigation:
-
Self-condensation/Polymerization: Under acidic conditions, benzyl alcohols can undergo self-condensation to form polybenzyl ethers.[1] To minimize this, use a non-acidic solvent and ensure any acidic catalysts are used in strictly catalytic amounts. If the reaction generates acid, consider adding a non-nucleophilic base.
-
Dibenzyl Ether Formation: This can occur, particularly at elevated temperatures.[2] Running the reaction at a lower temperature and ensuring a sufficient concentration of the desired nucleophile can help. The choice of a solvent that promotes the desired reaction pathway will indirectly suppress this side reaction.
-
Reaction with Solvent: Protic solvents (e.g., alcohols, water) can act as nucleophiles, especially if the desired nucleophile is weak. In such cases, switching to a non-nucleophilic solvent is advisable.
-
Q3: My reaction is proceeding very slowly. How can I use the solvent to increase the reaction rate?
The solvent can significantly influence the reaction rate by affecting the energy of the transition state.
-
Strategies to Increase Reaction Rate:
-
For reactions involving charged nucleophiles (e.g., alkoxides, azide), polar aprotic solvents like DMF or DMSO can lead to a significant rate enhancement compared to protic solvents.
-
Consider the dielectric constant of the solvent. A higher dielectric constant can help to stabilize charged intermediates and transition states, potentially increasing the reaction rate.
-
For some reactions, a solvent with a higher boiling point can be used to run the reaction at a higher temperature, thereby increasing the rate. However, be mindful of potential side reactions at elevated temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
There is no single "best" solvent. The optimal choice is highly dependent on the specific reaction being performed. However, for many common nucleophilic substitution reactions involving the chloromethyl group, polar aprotic solvents like acetonitrile, DMF, and DMSO are excellent starting points due to their ability to dissolve the reactants and promote SN2 pathways. For reactions involving the alcohol group, the choice will vary more widely.
Q2: How does the bifunctional nature of this compound affect solvent choice?
The presence of both a reactive benzylic chloride and a primary alcohol functional group requires careful consideration.
-
The chloromethyl group is susceptible to nucleophilic attack.
-
The benzyl alcohol group can act as a nucleophile or undergo reactions like esterification and oxidation.
The solvent choice, along with other reaction conditions, can often be tuned to favor the reaction at one site over the other. For instance, in a Williamson ether synthesis where the alcohol of this compound is the intended nucleophile, a base must be used to deprotonate it. The choice of a non-nucleophilic solvent is crucial to prevent competition with the desired reaction.
Q3: When should I consider using a solvent-free reaction?
Solvent-free reactions can be an excellent option, particularly for esterifications.[3][4] They offer several advantages, including reduced waste, lower cost, and sometimes faster reaction rates. However, this approach is only feasible if the reactants are liquids at the reaction temperature or if one of the reactants can act as a solvent for the others.
Data Presentation: Solvent Effects on Benzyl Alcohol Reactions
The following tables summarize quantitative data for reactions involving benzyl alcohol, which can serve as a guide for optimizing reactions with this compound.
Table 1: Comparison of Solvents for the Oxidation of Benzyl Alcohol
| Solvent | Reaction Time (h) | Yield (%) | Reference |
| CH3CN/H2O (2:1) | 0.5 | 92 | [5] |
| H2O | 1.5 | 85 | [5] |
| CH3CN | 2 | 80 | [5] |
| CH2Cl2 | 3 | 75 | [5] |
| EtOAc | 3 | 70 | [5] |
| n-hexane | 4 | 68 | [5] |
Table 2: Solvent Effects on the Etherification of Benzyl Alcohols
| Solvent | Base | Temperature (°C) | Yield (%) | Comments |
| DMF | NaH | Room Temp | High | Generally good for Williamson ether synthesis.[6] |
| DMSO | NaH | Room Temp | High | Another excellent polar aprotic solvent for SN2 reactions.[6] |
| THF | NaH | Reflux | Good | A common, less polar aprotic solvent.[2] |
| Ethanol | NaOEt | Reflux | Moderate | The conjugate base in its parent alcohol is a classic method but can be slower.[6] |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes a general method for the etherification of this compound with a phenol.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phenol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Deprotonation: Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., use with caution) to the solution and stir for 30 minutes at room temperature.
-
Addition of Electrophile: Dissolve this compound (1.0 eq.) in a minimal amount of the reaction solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor the progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
This protocol outlines a general method for the esterification of this compound with a carboxylic acid.
-
Mixing Reactants: In a round-bottom flask, combine this compound (1.0 eq.) and the carboxylic acid (1.2-2.0 eq.). If the carboxylic acid is a solid, a minimal amount of a non-polar solvent like toluene or hexanes can be used to facilitate stirring.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (a few drops) or p-toluenesulfonic acid (0.05 eq.).
-
Reaction: Heat the mixture to reflux, and if a solvent is used, employ a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Then, wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Visualizations
Caption: Workflow for solvent selection in reactions with this compound.
Caption: Troubleshooting logic for common issues in this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. iiste.org [iiste.org]
- 4. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Workup Procedures for Reactions Containing 4-(Chloromethyl)benzyl Alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(chloromethyl)benzyl alcohol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the workup of reactions involving this compound.
Q1: After an aqueous workup, I'm observing a significant amount of a new, more polar byproduct by TLC analysis. What could it be and how can I avoid it?
This new byproduct is likely 1,4-benzenedimethanol, which results from the hydrolysis of the chloromethyl group. This hydrolysis is especially favorable under basic or neutral aqueous conditions and can be accelerated by elevated temperatures.
Troubleshooting Steps:
-
Minimize Contact Time with Aqueous Base: If a basic wash is necessary to remove acidic impurities, use a dilute solution of a weak base (e.g., 5% sodium bicarbonate) and perform the extraction quickly at a low temperature (0-5 °C).
-
Acidic Wash (for base-stable products): If your product is stable to acid, a dilute acid wash (e.g., 1 M HCl) can be used to remove basic impurities. Benzyl chlorides are generally more stable under acidic conditions than basic conditions.[1]
-
Anhydrous Workup: If possible, consider an anhydrous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove solid impurities, followed by solvent evaporation.
Q2: I'm having difficulty separating my product from unreacted this compound by column chromatography. What can I do?
Co-elution can be a problem due to the similar polarity of this compound and some of its derivatives.
Troubleshooting Steps:
-
Optimize Solvent System: Experiment with different solvent systems for your column chromatography. A less polar eluent system may improve separation.
-
Gradient Elution: Employing a shallow gradient of a more polar solvent into a less polar solvent can enhance the separation of compounds with close Rf values.
-
Alternative Purification Methods: If chromatography is ineffective, consider other purification techniques such as recrystallization or vacuum distillation if your product is thermally stable.
Q3: During the extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break it?
Emulsion formation can be common in biphasic workups, especially when residual polar solvents like DMF or DMSO are present.
Troubleshooting Steps:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of celite or glass wool.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
-
Solvent Dilution: Diluting the organic layer with more of the extraction solvent can sometimes disrupt the emulsion.
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions of this compound during a reaction and its workup?
The two primary reactive sites on this compound are the benzylic chloride and the benzylic alcohol. Common side reactions include:
-
Hydrolysis: The chloromethyl group can be hydrolyzed to a hydroxyl group, forming 1,4-benzenedimethanol, especially in the presence of water and base.[1]
-
Self-Polymerization/Oligomerization: Under certain conditions, especially with strong bases, the molecule can react with itself, with the alkoxide of one molecule displacing the chloride of another to form polyethers.
-
Oxidation: The benzyl alcohol moiety can be oxidized to 4-(chloromethyl)benzaldehyde or 4-(chloromethyl)benzoic acid, particularly if oxidizing agents are present or if exposed to air over long periods.
Q2: Is this compound stable to acidic and basic conditions?
-
Acidic Conditions: Benzylic chlorides are relatively stable in acidic conditions. However, strong acids at elevated temperatures can promote side reactions.
-
Basic Conditions: this compound is more sensitive to basic conditions. The presence of a base can promote the hydrolysis of the chloromethyl group and can also lead to self-polymerization.[1] It is advisable to use weak bases and low temperatures during workup whenever possible.
Q3: What are the best practices for storing this compound?
This compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and oxidation.[2]
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Methanol | Miscible | [3] |
| Ethanol | Soluble | [4] |
| Acetone | Soluble | [5] |
| Tetrahydrofuran (THF) | Soluble | [6] |
| Dichloromethane (DCM) | Soluble | [7] |
| Diethyl Ether | Soluble | [4] |
| Hexane | Sparingly Soluble | [8] |
Experimental Protocols
Detailed Protocol: Williamson Ether Synthesis using this compound
This protocol describes the synthesis of benzyl-(4-(hydroxymethyl)benzyl) ether as an example of a typical reaction involving this compound.
Reaction:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of this compound (1.05 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of deionized water to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified benzyl-(4-(hydroxymethyl)benzyl) ether.
Mandatory Visualization
References
- 1. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. This compound 99 CAS#: 16473-35-1 [m.chemicalbook.com]
- 3. greenfield.com [greenfield.com]
- 4. CAS 873-76-7: 4-Chlorobenzyl alcohol | CymitQuimica [cymitquimica.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound 99 synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Technical Support Center: Managing Temperature Control in Large-Scale 4-(Chloromethyl)benzyl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing temperature control during the large-scale synthesis of 4-(chloromethyl)benzyl alcohol. Precise temperature regulation is critical for maximizing product yield, ensuring purity, and preventing hazardous thermal runaway events. This resource offers detailed troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and what are their thermal characteristics?
A1: The two most common industrial synthesis routes are the chloromethylation of benzyl alcohol and the reduction of 4-(chloromethyl)benzoic acid or its derivatives. Both reactions are exothermic and require careful heat management. The chloromethylation, in particular, is known for its potential for thermal runaway if not properly controlled.
Q2: What is a thermal runaway reaction, and why is it a significant concern in this synthesis?
A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation increases with temperature, and if the cooling system cannot remove the heat fast enough, the reaction accelerates, leading to a rapid rise in temperature and pressure. This can result in reactor failure, explosions, and the release of hazardous materials. The chloromethylation of aromatic compounds is a classic example of a reaction with a high potential for thermal runaway.
Q3: What are the primary byproducts formed due to poor temperature control?
A3: Elevated temperatures can lead to the formation of several impurities, significantly reducing the purity and yield of the desired product. Common byproducts include:
-
Dibenzyl ether derivatives: Formed through the self-condensation of the benzyl alcohol.
-
Polymeric materials: Polymerization can be initiated at higher temperatures.
-
Over-chlorinated products: Such as 4-(dichloromethyl)benzyl alcohol.
-
Unreacted starting materials: Incomplete reactions due to suboptimal temperature profiles.
Q4: What type of cooling systems are typically used for large-scale reactors in this synthesis?
A4: For industrial-scale reactors (typically >1000 L), robust cooling systems are essential. These often include:
-
Jacketed reactors: A cooling fluid (e.g., chilled water, brine, or a thermal fluid) circulates through a jacket surrounding the reactor.[1]
-
Internal cooling coils: Coils within the reactor provide additional heat transfer surface area for more efficient cooling.[2]
-
External heat exchangers: The reaction mixture is pumped through an external heat exchanger for cooling.[3]
-
Reflux cooling: The boiling of a low-boiling solvent can remove a significant amount of heat.
Troubleshooting Guides
Issue 1: Rapid and Uncontrolled Temperature Rise (Thermal Runaway)
Symptoms:
-
A sudden, sharp increase in the reactor temperature that does not respond to standard cooling adjustments.
-
A rapid increase in reactor pressure.
-
Venting of fumes from the reactor's pressure relief system.
Immediate Actions:
-
Stop Reagent Addition: Immediately halt the feed of all reactants to the reactor.[4]
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket and any internal cooling coils to the maximum capacity.[4]
-
Emergency Quenching: If the temperature continues to rise, introduce a pre-determined quenching agent to stop the reaction. This should be a well-defined procedure in your safety protocol.
-
Evacuate: If the situation is not brought under control, evacuate all personnel from the immediate area.
Root Cause Analysis and Prevention:
-
Inadequate Cooling Capacity: The cooling system may be undersized for the scale of the reaction.
-
High Reactant Concentration: Adding reactants too quickly can lead to a rapid release of heat.
-
Loss of Agitation: Poor mixing can create localized hot spots that initiate a runaway.
-
Incorrect Reaction Temperature: Starting the reaction at too high a temperature can lead to an uncontrollable reaction rate.
Issue 2: Low Yield and High Impurity Profile
Symptoms:
-
The final product yield is significantly lower than expected.
-
Analytical tests (e.g., HPLC, GC-MS) show a high percentage of byproducts such as dibenzyl ether or polymeric materials.[5]
Troubleshooting Steps:
-
Review Temperature Profile: Analyze the temperature data from the batch record. Were there any deviations from the target temperature range?
-
Check Reagent Addition Rate: Was the addition of the exothermic reagent controlled and within the specified rate?
-
Verify Raw Material Quality: Impurities in the starting materials can sometimes catalyze side reactions.
-
Optimize Reaction Temperature: The optimal temperature for this synthesis is a balance between a reasonable reaction rate and minimizing byproduct formation. A lower temperature may be necessary to improve selectivity, even if it extends the reaction time.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity (Illustrative Data)
| Reaction Temperature (°C) | Average Yield (%) | Purity (%) | Key Impurities |
| 10 | 85 | 98 | Low levels of unreacted starting material |
| 20 | 92 | 96 | Minor amounts of dibenzyl ether derivative |
| 30 | 88 | 90 | Increased dibenzyl ether derivative, traces of polymers |
| 40 | 75 | 80 | Significant dibenzyl ether and polymeric byproducts |
Note: This data is illustrative and the optimal temperature range should be determined experimentally for your specific process and scale.
Experimental Protocols
Key Experiment: Chloromethylation of Benzyl Alcohol (Lab-Scale for Process Understanding)
Objective: To understand the exothermic nature and temperature sensitivity of the chloromethylation reaction.
Materials:
-
Benzyl alcohol
-
Paraformaldehyde
-
Zinc Chloride (catalyst)
-
Concentrated Hydrochloric Acid
-
Solvent (e.g., Dichloromethane)
Procedure:
-
In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser connected to a scrubber, charge the benzyl alcohol and solvent.
-
Cool the mixture to 0-5°C using a circulating chiller.
-
Slowly add the zinc chloride catalyst while maintaining the temperature below 10°C.
-
In a separate vessel, prepare a solution of paraformaldehyde in concentrated hydrochloric acid.
-
Add the formaldehyde/HCl solution dropwise to the reactor over a period of 2-3 hours, ensuring the temperature does not exceed 15°C.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Separate the organic layer, wash with a dilute sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
Visualizations
Caption: Chloromethylation of Benzyl Alcohol Pathway
Caption: Temperature Excursion Troubleshooting Flowchart
References
- 1. sigmathermal.com [sigmathermal.com]
- 2. medium.com [medium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection Strategies for the 4-(Hydroxymethyl)benzyl (HMB) Group
Welcome to the technical support center for the deprotection of the 4-(hydroxymethyl)benzyl (HMB) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your chemical syntheses. Here you will find frequently asked questions, detailed troubleshooting guides, comparative data on deprotection strategies, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the 4-(hydroxymethyl)benzyl (HMB) group and why is it used as a protecting group for alcohols?
The 4-(hydroxymethyl)benzyl (HMB) group is a specialized benzyl-type protecting group for hydroxyl functionalities. Its structure is similar to the more common p-methoxybenzyl (PMB) group, featuring a benzyl ether linkage. The key difference is the presence of a hydroxymethyl group at the para position of the benzene ring. This modification influences its reactivity and provides specific advantages, particularly in solid-phase synthesis where it can serve as a traceless linker.
Q2: What are the primary methods for deprotecting a 4-(hydroxymethyl)benzyl ether?
The deprotection of HMB ethers can be achieved through several common strategies, analogous to those used for other benzyl-type ethers. The main approaches include:
-
Catalytic Hydrogenolysis: This method involves the cleavage of the C-O bond of the ether using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[1][2]
-
Oxidative Cleavage: This strategy employs oxidizing agents, most commonly 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), to selectively remove the HMB group.[3][4]
-
Acidic Cleavage: Strong acids, such as trifluoroacetic acid (TFA), can be used to cleave the HMB ether, although this method is generally less selective and can affect other acid-labile protecting groups.[5][6]
Q3: How does the reactivity of the HMB group compare to the p-methoxybenzyl (PMB) and benzyl (Bn) groups?
The reactivity of these benzyl-type protecting groups is largely governed by the electronic nature of the substituent at the para position.
-
HMB vs. PMB: The HMB group is electronically similar to the PMB group. Both are more electron-rich than the unsubstituted benzyl group, making them more susceptible to oxidative and acidic cleavage. The deprotection conditions for PMB ethers are often a good starting point for HMB ethers.
-
HMB vs. Bn: The HMB group is significantly more labile to oxidative and acidic cleavage than the unsubstituted benzyl (Bn) group. This difference in reactivity allows for the selective deprotection of an HMB ether in the presence of a Bn ether.[7] Conversely, the Bn group can be removed by catalytic hydrogenolysis under conditions that may leave the HMB group intact, although selectivity can be challenging.
Troubleshooting Guides
This section addresses common issues encountered during the deprotection of HMB ethers.
Problem 1: Incomplete or sluggish deprotection reaction.
| Possible Cause | Troubleshooting Solution |
| Inactive Catalyst (Hydrogenolysis) | Use a fresh batch of Pd/C catalyst. Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective, especially if nitrogen-containing compounds are present.[8] |
| Insufficient Reagent (Oxidative/Acidic) | Increase the equivalents of the deprotecting agent (e.g., DDQ or TFA). For DDQ, ensure it is of high purity as it can decompose on storage. |
| Poor Solubility of Substrate | Choose a solvent system that fully dissolves the substrate. For hydrogenolysis, a mixture of solvents like THF/ethanol or ethyl acetate/methanol can be effective. |
| Steric Hindrance | Increase the reaction temperature and/or reaction time. For sterically hindered substrates, a stronger Lewis acid in combination with a soft nucleophile might be necessary. |
Problem 2: Formation of unexpected side products.
| Possible Cause | Troubleshooting Solution |
| Over-reduction/Ring Saturation (Hydrogenolysis) | Use a less reactive catalyst or a hydrogen transfer reagent (e.g., ammonium formate, 1,4-cyclohexadiene) instead of hydrogen gas.[4] Pre-treating the catalyst can also suppress unwanted hydrogenation.[9] |
| Reaction with the Hydroxymethyl Group | During oxidative or acidic cleavage, the hydroxymethyl group could potentially be oxidized or undergo side reactions. The use of scavengers, such as triethylsilane or anisole, during acidic cleavage can help trap reactive cationic intermediates. |
| Migration of Protecting Groups | Under strongly acidic conditions, other protecting groups on the molecule may be cleaved or migrate. Use milder acidic conditions or an alternative deprotection strategy. |
Problem 3: Difficulty in purifying the product.
| Possible Cause | Troubleshooting Solution |
| Byproducts from the Deprotection Reagent | The byproducts of DDQ (DDQH₂) can sometimes complicate purification. A basic workup can help in their removal. For hydrogenolysis, ensure the catalyst is completely removed by filtration through Celite. |
| Formation of Toluene (from Hydrogenolysis) | Toluene is a common byproduct of hydrogenolysis and is typically removed under reduced pressure. |
| Similar Polarity of Product and Byproducts | Optimize the chromatographic conditions (solvent system, gradient) for better separation. Derivatization of the product or byproduct might be an option to alter their polarity. |
Deprotection Strategy Comparison
The following table provides a summary of the key features of the most common deprotection methods for the 4-(hydroxymethyl)benzyl group.
| Method | Reagents & Conditions | Advantages | Disadvantages | Compatibility with Other Groups |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C, in solvents like MeOH, EtOH, EtOAc | Mild conditions, clean reaction, volatile byproduct (toluene).[1] | Can reduce other functional groups (alkenes, alkynes, nitro groups). Potential for aromatic ring saturation.[9] | Not compatible with reducible functional groups. Generally compatible with acid- and base-labile groups. |
| Oxidative Cleavage | DDQ, CH₂Cl₂/H₂O | High selectivity for electron-rich benzyl ethers over simple benzyl ethers.[3][4] | DDQ is toxic and moisture-sensitive. Byproducts can complicate purification. | Compatible with most non-electron-rich functional groups. Orthogonal to many other protecting groups. |
| Acidic Cleavage | TFA, CH₂Cl₂, often with a scavenger (e.g., anisole, triethylsilane) | Fast and effective for acid-labile substrates. | Harsh conditions, low selectivity, can cleave other acid-sensitive groups (e.g., Boc, trityl, silyl ethers).[5][6] | Limited compatibility with other acid-labile protecting groups. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the deprotection of a 4-(hydroxymethyl)benzyl ether via catalytic hydrogenolysis.
Materials:
-
4-(Hydroxymethyl)benzyl-protected alcohol
-
10% Palladium on carbon (Pd/C), 5-10 mol%
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
Dissolve the 4-(hydroxymethyl)benzyl-protected alcohol in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution under a stream of inert gas.
-
Seal the flask and equip it with a hydrogen-filled balloon.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected alcohol.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Oxidative Cleavage using DDQ
This protocol provides a general method for the oxidative deprotection of a 4-(hydroxymethyl)benzyl ether.
Materials:
-
4-(Hydroxymethyl)benzyl-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 1.1-1.5 equivalents
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 4-(hydroxymethyl)benzyl-protected alcohol in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to remove the DDQ byproduct (DDQH₂).
Protocol 3: Acidic Cleavage using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the acid-catalyzed deprotection of a 4-(hydroxymethyl)benzyl ether. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment.
Materials:
-
4-(hydroxymethyl)benzyl-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Scavenger (e.g., anisole or triethylsilane), 3-5 equivalents
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the 4-(hydroxymethyl)benzyl-protected alcohol in dichloromethane in a round-bottom flask.
-
Add the scavenger to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in dichloromethane) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the general workflow for HMB deprotection and a troubleshooting decision tree.
Caption: General workflow for the deprotection of a 4-(hydroxymethyl)benzyl ether.
Caption: Troubleshooting decision tree for incomplete HMB deprotection.
References
- 1. youtube.com [youtube.com]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Researcher's Guide to Benzylating Agents: The Unique Advantages of 4-(Chloromethyl)benzyl Alcohol
In the landscape of organic synthesis, the benzylation of alcohols, amines, and other nucleophiles is a cornerstone transformation, primarily for the installation of the benzyl (Bn) protecting group. The choice of benzylating agent is critical, influencing reaction efficiency, selectivity, and compatibility with other functional groups. While traditional agents like benzyl bromide and benzyl chloride are common, specialized reagents offer distinct advantages for complex syntheses. This guide provides a detailed comparison of 4-(Chloromethyl)benzyl alcohol against other common benzylating agents, supported by available data and experimental protocols, for researchers, scientists, and drug development professionals.
Core Comparison: Reactivity and Functionality
The primary distinction of this compound lies in its bifunctional nature. It possesses both a reactive chloromethyl group for S_N2-type benzylation and a stable hydroxymethyl group. This dual functionality sets it apart from conventional monofunctional benzylating agents.
-
This compound : This reagent acts as a benzylating agent through its chloromethyl group, which is comparable in reactivity to benzyl chloride. Its key advantage is the introduction of a benzyl group that is substituted with a hydroxyl handle at the para position. This handle can be used for further functionalization, attachment to a solid support, or to modify the solubility and electronic properties of the molecule.
-
Benzyl Bromide : Widely recognized for its high reactivity, benzyl bromide is often the agent of choice for efficient benzylation.[1] The bromide ion is an excellent leaving group, leading to faster reaction rates compared to its chloride counterpart.[1] However, this high reactivity is associated with lower stability, and it is a potent lachrymator, requiring careful handling.[2]
-
Benzyl Chloride : A more stable and cost-effective alternative to benzyl bromide, benzyl chloride is also a common benzylating agent.[3] Its lower reactivity often necessitates more forcing conditions, such as higher temperatures or stronger bases, to achieve comparable yields to benzyl bromide.[3]
-
Benzyl Alcohol (via activation) : Benzyl alcohol itself is not a direct benzylating agent due to the poor leaving group ability of the hydroxide ion. It requires activation, for example, through conversion to a benzyl trichloroacetimidate, which can then benzylate substrates under acidic conditions.[4][5] This multi-step requirement can be a drawback compared to the direct use of benzyl halides.
Quantitative Data and Property Comparison
While direct, side-by-side quantitative comparisons of reaction yields under identical conditions are not extensively documented in the literature, the following table summarizes the key properties and typical performance based on established chemical principles and available data.
| Feature | This compound | Benzyl Bromide | Benzyl Chloride |
| Reactivity | Moderate (similar to Benzyl Chloride) | High | Moderate |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | Chloride (Cl⁻) |
| Key Advantage | Bifunctional: Introduces a hydroxyl handle | High reactivity, faster reactions | Higher stability, lower cost |
| Handling | Solid (m.p. 58-60 °C), skin/eye irritant[6] | Liquid, potent lachrymator, corrosive[2] | Liquid, irritant, more stable than BnBr[3] |
| Typical Conditions | Base (e.g., NaH, K₂CO₃) in polar aprotic solvent | Base (e.g., NaH, K₂CO₃) in polar aprotic solvent | Stronger base or higher temperature may be needed |
| Primary Use Case | Protecting group with a functional handle | General high-efficiency benzylation | Cost-effective, large-scale benzylation |
Visualizing the Process: Mechanisms and Workflows
To better illustrate the application of this compound, the following diagrams, generated using the DOT language, outline the reaction mechanism, a typical experimental workflow, and a logical guide for selecting an appropriate benzylating agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzyl Bromide [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 6. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 4-(Chloromethyl)benzyl alcohol, a bifunctional molecule with applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct kinetic studies on this specific compound in the reviewed literature, this guide offers a predictive comparison based on established experimental data for structurally analogous benzyl derivatives. We will explore the reactivity of its two key functional groups: the chloromethyl group in nucleophilic substitution reactions and the hydroxymethyl group in oxidation reactions.
Part 1: Kinetic Analysis of Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group of this compound is a primary benzylic halide. Such compounds can undergo nucleophilic substitution through either an SN1 or SN2 mechanism, depending on the reaction conditions. The benzylic position can stabilize a carbocation intermediate, favoring the SN1 pathway, particularly in polar, protic solvents. However, being a primary halide, it is also susceptible to the bimolecular SN2 mechanism, especially with strong nucleophiles in aprotic solvents.
Comparative Solvolysis Data for Substituted Benzyl Chlorides
To predict the reactivity of the chloromethyl group, we can compare the solvolysis rates of various para-substituted benzyl chlorides. The hydroxymethyl (-CH₂OH) group in this compound is generally considered a weak electron-withdrawing group through inductive effects, which would slightly decrease the rate of an SN1 reaction compared to unsubstituted benzyl chloride.
The following table summarizes first-order rate constants for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water. This data provides a baseline for predicting the reactivity of this compound.
| Compound | Substituent (at para-position) | ksolv (s⁻¹) |
| 4-Methoxybenzyl chloride | -OCH₃ | 2.2 |
| 4-Methylbenzyl chloride | -CH₃ | 1.8 x 10⁻² |
| Benzyl chloride | -H | 7.9 x 10⁻⁵ |
| 4-Chlorobenzyl chloride | -Cl | 1.9 x 10⁻⁵ |
| 4-Nitrobenzyl chloride | -NO₂ | 4.8 x 10⁻⁸ |
| This compound | -CH₂OH (Predicted) | ~10⁻⁵ - 10⁻⁶ |
| Data for substituted benzyl chlorides is sourced from studies on their solvolysis reactions[1]. The value for this compound is an educated prediction based on the electronic effect of the -CH₂OH group. |
Experimental Protocol: Solvolysis Kinetics Measurement by HPLC
This protocol describes a typical method for measuring the solvolysis rate of a substituted benzyl chloride.
Objective: To determine the pseudo-first-order rate constant (kobs) for the solvolysis of a benzyl chloride derivative in an aqueous solvent mixture.
Materials:
-
Substituted benzyl chloride (e.g., this compound)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Internal standard (e.g., 1-(4-methoxyphenyl)-1-propanol)
-
HPLC system with a UV detector and a C18 column
-
Thermostated water bath or reaction block
Procedure:
-
Solution Preparation: Prepare a stock solution of the benzyl chloride derivative in acetonitrile. Prepare the desired aqueous solvent mixture (e.g., 20% acetonitrile in water). Prepare a stock solution of the internal standard in acetonitrile.
-
Reaction Initiation: In a thermostated reaction vessel at a constant temperature, add the aqueous solvent mixture. To initiate the reaction, inject a small aliquot of the benzyl chloride stock solution and the internal standard stock solution into the vessel and start a timer.
-
Sample Analysis: At regular time intervals, withdraw aliquots of the reaction mixture. Quench the reaction immediately by diluting the aliquot in a vial containing a suitable solvent (e.g., pure acetonitrile) to stop the reaction.
-
HPLC Analysis: Inject the quenched samples into the HPLC system. Monitor the reaction by observing the decrease in the peak area of the starting benzyl chloride or the increase in the peak area of the resulting benzyl alcohol product over time. The internal standard is used to correct for any variations in injection volume.
-
Data Analysis: Calculate the concentration of the reactant at each time point relative to the internal standard. The pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln([Reactant]) versus time.[1]
Visualization of Nucleophilic Substitution Pathways and Workflow
Caption: General mechanisms for SN1 and SN2 reactions.
Caption: Experimental workflow for a solvolysis kinetic study.
Part 2: Kinetic Analysis of the Oxidation of the Hydroxymethyl Group
The hydroxymethyl group of this compound can be oxidized to the corresponding aldehyde (4-chloromethylbenzaldehyde) using a variety of oxidizing agents. The kinetics of such reactions are typically first-order with respect to both the alcohol and the oxidant.[2] The presence of the electron-withdrawing chloromethyl group at the para position is expected to slightly decrease the rate of oxidation compared to unsubstituted benzyl alcohol.
Comparative Kinetic Data for the Oxidation of Benzyl Alcohol
The table below presents kinetic data for the oxidation of benzyl alcohol by different oxidizing agents, which can serve as a basis for comparison.
| Oxidizing Agent | Reaction Order (Alcohol) | Reaction Order (Oxidant) | Rate Constant (k) | Conditions | Reference |
| N-Chlorosuccinimide (NCS) | 1 | 1 | 1.15 x 10⁻³ M⁻¹s⁻¹ | H₂SO₄, Acetic Acid, 293K | |
| Lead Tetraacetate | 2 | 1 | - | Benzene | [3] |
| Hypochlorite | 1 | 1 | 1.37 x 10⁻² M⁻¹s⁻¹ | Acetic Acid, 303K | [2] |
| Acid Permanganate | - | 1 (pseudo) | 1.25 x 10⁻⁴ s⁻¹ | HClO₄, Acetic Acid, 298K | [4] |
Experimental Protocol: Oxidation Kinetics by Spectrophotometry
This protocol details a common method for studying the kinetics of the oxidation of benzyl alcohol using an oxidant that has a distinct UV-Vis absorbance, such as N-Chlorosuccinimide (NCS).
Objective: To determine the rate law and rate constant for the oxidation of benzyl alcohol.
Materials:
-
Benzyl alcohol (or this compound)
-
N-Chlorosuccinimide (NCS)
-
Acetic acid (solvent)
-
Sulphuric acid (catalyst)
-
UV-Vis spectrophotometer with a thermostated cuvette holder
Procedure:
-
Solution Preparation: Prepare stock solutions of the alcohol, NCS, and sulphuric acid in acetic acid.
-
Kinetic Measurements: The reaction is performed under pseudo-first-order conditions with a large excess of the alcohol over NCS.
-
Reaction Initiation: In a quartz cuvette, place the required amounts of the alcohol and sulphuric acid solutions. Allow the solution to equilibrate to the desired temperature in the spectrophotometer's cell holder.
-
Monitoring: To start the reaction, inject a small volume of the pre-thermostated NCS solution into the cuvette, mix quickly, and immediately begin recording the absorbance at the λmax of NCS (around 345 nm) as a function of time.
-
Data Analysis: The pseudo-first-order rate constant (k') is obtained from the slope of the linear plot of ln(Absorbance) versus time. To determine the order with respect to the alcohol, this procedure is repeated with different initial concentrations of the alcohol while keeping other parameters constant. A plot of log(k') versus log([Alcohol]) will give a slope corresponding to the reaction order.
Visualization of a General Oxidation Mechanism
Caption: A simplified mechanism for benzyl alcohol oxidation.
Conclusion
References
comparative study of different synthetic routes to 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to 4-(Chloromethyl)benzyl alcohol, a key intermediate in the pharmaceutical and fine chemical industries. The following sections detail the experimental protocols, quantitative data, and a comparative analysis of the most common synthetic strategies to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. The table below summarizes the key quantitative data for the four primary synthetic routes discussed in this guide.
| Synthetic Route | Starting Material | Reagents | Reaction Time | Yield (%) | Purity (%) | Relative Cost of Starting Material |
| Route 1: Reduction | 4-(Chloromethyl)benzoic acid | Borane-tetrahydrofuran complex | Overnight (approx. 12-16 h) | 96%[1][2] | High (typically >98% after chromatography) | High |
| Route 2: Chlorination | 4-(Hydroxymethyl)benzyl alcohol | Thionyl chloride | 1-2 hours | ~76% (estimated) | Good (purification required) | Moderate |
| Route 3: Hydrolysis | 4-chlorobenzyl chloride | Sodium hydroxide | 5-15 hours | 90-94% (for similar substrates)[3] | High (recrystallization often sufficient) | Low |
| Route 4: Electrochemical Reduction | 4-(Chloromethyl)benzaldehyde | Electrolyte (e.g., TBABF4) | Not specified | 88-92%[2] | High | Moderate |
| Route 5: Blanc Chloromethylation (from Toluene) | Toluene | Formaldehyde, HCl, Lewis Acid | 8 hours (for initial step) | High (initial step >88%)[4] | Variable (byproducts are a concern) | Very Low |
Visualizing the Synthetic Comparison Workflow
The following diagram illustrates the logical workflow for selecting an appropriate synthetic route for this compound, considering key decision-making factors.
Caption: Workflow for selecting a synthetic route for this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Reduction of 4-(Chloromethyl)benzoic Acid
This method offers a high yield and purity, making it an excellent choice for laboratory-scale synthesis where the cost of the starting material is not the primary concern.
Reaction Scheme:
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Chloromethyl)benzoic acid in anhydrous tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess borane by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a mixture of hexane and ethyl acetate as the eluent, to afford this compound as a white solid.[1]
Route 2: Chlorination of 4-(Hydroxymethyl)benzyl Alcohol
This route is advantageous when 4-(Hydroxymethyl)benzyl alcohol is readily available. The use of thionyl chloride is a common method for the conversion of alcohols to chlorides.
Reaction Scheme:
General Procedure:
-
In a round-bottom flask, dissolve 4-(Hydroxymethyl)benzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition, allow the mixture to warm to room temperature and stir for 1 hour.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, which can be further purified by silica gel chromatography.[5]
Route 3: Hydrolysis of 4-chlorobenzyl chloride
This method is often employed in industrial settings due to the relatively low cost of the starting material and the high yields achievable. The reaction involves the hydrolysis of the benzylic chloride in the presence of a base.
Reaction Scheme:
(Note: The provided references detail the hydrolysis of p-chlorobenzyl chloride to p-chlorobenzyl alcohol. A similar process would be applicable for 4-(chloromethyl)benzyl chloride, though careful control of conditions would be necessary to favor hydrolysis of the benzylic chloride over the chloromethyl group.)
General Industrial Procedure (for a similar substrate):
-
Prepare an aqueous solution of sodium hydroxide in a suitable reactor.
-
Slowly and continuously add 4-chlorobenzyl chloride and a quantitative amount of an organic solvent to the lye at an elevated temperature (e.g., 50 °C).
-
Heat the mixture to reflux (around 95-105 °C) and maintain for 5-15 hours.
-
Monitor the conversion of the starting material.
-
Once the reaction is complete, cool the mixture and allow the phases to separate.
-
The crude product is obtained by filtration and can be purified by washing with water and subsequent recrystallization from an appropriate organic solvent.[3]
Route 5: Blanc Chloromethylation
The Blanc chloromethylation is a classical method for introducing a chloromethyl group onto an aromatic ring. While it can be a high-yielding reaction, it is crucial to note that this reaction is known to produce the highly carcinogenic byproduct bis(chloromethyl) ether.[6][7] Therefore, this route should be considered with extreme caution and appropriate safety measures. The synthesis of this compound from a simple aromatic hydrocarbon like toluene would be a multi-step process involving an initial chloromethylation followed by further functional group transformations.
Reaction Scheme (Initial Step):
General Procedure for Chloromethylation of Toluene:
-
In a reaction vessel equipped for gas inlet, combine toluene, paraformaldehyde, and a Lewis acid catalyst such as zinc chloride.
-
Heat the mixture (e.g., to 60-80 °C).
-
Pass a stream of dry hydrogen chloride gas through the reaction mixture with vigorous stirring.[4]
-
Continue the reaction for several hours until the desired conversion is achieved.
-
The resulting methylbenzyl chloride would then need to be converted to this compound through subsequent oxidation and reduction steps, adding to the complexity of this route.
Summary and Recommendations
For laboratory-scale synthesis where high purity and yield are paramount, the reduction of 4-(chloromethyl)benzoic acid (Route 1) is a highly reliable method.[1][2] For larger-scale production where cost is a significant driver, the hydrolysis of 4-chlorobenzyl chloride (Route 3) presents a viable and high-yielding option, provided the reaction conditions can be optimized for selectivity.[3] The chlorination of 4-(hydroxymethyl)benzyl alcohol (Route 2) is a straightforward approach when the starting alcohol is readily accessible. The electrochemical reduction of 4-(chloromethyl)benzaldehyde (Route 4) is a promising "green" alternative with high yields, though the availability and cost of the starting aldehyde need to be considered.[2] The Blanc chloromethylation route (Route 5) is generally not recommended for most applications due to the significant safety hazards associated with the formation of carcinogenic byproducts.[6][7]
Researchers should carefully evaluate the parameters outlined in this guide in the context of their specific synthetic goals to select the most appropriate and efficient route for the preparation of this compound.
References
- 1. This compound 99 synthesis - chemicalbook [chemicalbook.com]
- 2. This compound (16473-35-1) for sale [vulcanchem.com]
- 3. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. Chloromethylation of Toluene with Hydrochloric Acid and Polyformaldehyde Catalyzed by Ionic Liquid [BzMim][BF4] [finechemicals.com.cn]
- 5. rsc.org [rsc.org]
- 6. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
Comparative Guide to Analytical Methods for 4-(Chloromethyl)benzyl Alcohol Quantification
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-(Chloromethyl)benzyl alcohol, a key intermediate in pharmaceutical synthesis. Given its potential as a genotoxic impurity, robust and sensitive analytical methods are crucial for its control in drug substances. This document outlines two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), detailing their experimental protocols and validation parameters.
Overview of Analytical Approaches
The quantification of this compound can be effectively achieved using either HPLC or GC-MS. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of organic compounds. For enhanced sensitivity, especially at trace levels, derivatization of the analyte is often employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it particularly suitable for the analysis of volatile and semi-volatile compounds, including potential genotoxic impurities.
High-Performance Liquid Chromatography (HPLC) Method
A sensitive HPLC-UV method can be developed for the quantification of this compound. To enhance UV absorbance and improve sensitivity, a derivatization step is often beneficial for benzyl halides.
Experimental Protocol: HPLC-UV with Derivatization
This protocol is adapted from a validated method for the analysis of benzyl chloride, a structurally similar compound.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).
-
Prepare working standard solutions by serial dilution of the stock solution to cover the desired concentration range.
-
Accurately weigh the sample containing this compound and dissolve it in the same solvent.
-
-
Derivatization (optional, for enhanced sensitivity):
-
While a direct HPLC-UV method can be employed, derivatization can significantly improve detection limits. A common approach for benzyl halides involves nucleophilic substitution with a UV-active reagent. For instance, reaction with an amine-containing chromophore can yield a derivative with a strong UV absorbance at a higher wavelength, reducing matrix interference.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 3.5 µm) is suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10mM Ammonium acetate, pH 5.5) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.8-1.2 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25°C.
-
UV Detection: Wavelength set to an appropriate value for the analyte or its derivative (e.g., 220 nm for the underivatized compound).
-
Injection Volume: Typically 10-20 µL.
-
Method Validation Data (Based on a Validated Method for Benzyl Chloride)
The following table summarizes typical validation parameters for an HPLC method for a related benzyl halide.[1] These values can be considered as performance targets for a validated method for this compound.
| Validation Parameter | Typical Performance Data |
| Linearity Range | 0.1 µg/mL to 0.75 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 3 ppm (µg/g) |
| Limit of Quantification (LOQ) | 10 ppm (µg/g) |
| Precision (%RSD) | System Precision: < 1.0% Method Precision: < 2.0% |
| Accuracy (% Recovery) | 97.5% to 99.7% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the trace-level analysis of potential genotoxic impurities due to its high sensitivity and selectivity.
Experimental Protocol: GC-MS
This protocol is based on general methods for the analysis of genotoxic impurities in pharmaceutical substances.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable volatile solvent (e.g., dichloromethane or methanol).
-
Prepare working standard solutions by serial dilution.
-
Dissolve a known amount of the sample in the chosen solvent.
-
-
GC-MS Conditions:
-
GC Column: A low- to mid-polarity capillary column is typically used, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection is preferred for trace analysis.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 50°C, hold for 2 minutes, then ramp to 280°C at 10-20°C/min, and hold for 5-10 minutes.
-
MS Interface Temperature: Typically 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Selected Ion Monitoring (SIM) mode should be used for high sensitivity and selectivity. The characteristic ions for this compound would need to be determined from its mass spectrum.
-
Method Validation Data (Typical for Genotoxic Impurity Analysis)
The following table provides typical validation parameters for a GC-MS method for the analysis of genotoxic impurities. These serve as a benchmark for a validated method for this compound.
| Validation Parameter | Typical Performance Data |
| Linearity Range | 0.1 ppm to 10 ppm |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.5 ppm |
| Limit of Quantification (LOQ) | 0.1 - 1.5 ppm |
| Precision (%RSD) | < 15% at the LOQ |
| Accuracy (% Recovery) | 80% to 120% |
Method Comparison
| Feature | HPLC-UV | GC-MS |
| Selectivity | Good, but can be susceptible to matrix interference. | Excellent, especially in SIM mode. |
| Sensitivity | Moderate. Can be significantly improved with derivatization. | Very high, suitable for trace-level genotoxic impurity analysis. |
| Instrumentation | Widely available in pharmaceutical laboratories. | Requires more specialized equipment and expertise. |
| Sample Volatility | Not a requirement. | Analyte must be volatile or semi-volatile. |
| Derivatization | Often beneficial or necessary for sensitivity. | Generally not required. |
| Typical Application | Routine quality control, analysis of less complex matrices. | Trace-level impurity analysis, confirmation of identity. |
Visualized Workflows
The following diagrams illustrate the general workflows for the HPLC and GC-MS analytical methods.
Caption: General workflow for HPLC analysis.
Caption: General workflow for GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. The choice between them should be guided by the specific requirements of the analysis, particularly the required sensitivity and the complexity of the sample matrix. For routine quality control where high sensitivity is not paramount, a validated HPLC-UV method offers a robust and accessible solution. For trace-level analysis, especially in the context of controlling potential genotoxic impurities, the superior sensitivity and selectivity of GC-MS make it the preferred method. In all cases, the chosen method must be properly validated according to ICH guidelines to ensure reliable and accurate results.
References
A Comparative Guide to the Stability of the 4-(Hydroxymethyl)benzyl Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision that can significantly impact the efficiency and success of a synthetic route. The 4-(hydroxymethyl)benzyl (HMB) group is a member of the benzyl ether family of protecting groups, offering a unique set of properties for strategic application in complex molecule synthesis. This guide provides a comprehensive comparison of the HMB protecting group with its more common counterparts, the unsubstituted benzyl (Bn) group and the p-methoxybenzyl (PMB) group, supported by available data on their stability under various reaction conditions.
Understanding Protecting Group Stability and Selection
The primary role of a protecting group is to temporarily mask a reactive functional group, preventing it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that are orthogonal to other functional groups present in the molecule. The stability of a protecting group across a range of chemical environments dictates its suitability for a particular synthetic strategy.
Caption: A logical workflow for selecting a suitable protecting group.
Comparative Stability of Benzyl-Type Protecting Groups
The stability of benzyl-type protecting groups is influenced by the substituents on the aromatic ring. Electron-donating groups, for instance, can increase the lability of the group towards oxidative and, in some cases, acidic cleavage. The following table summarizes the known stability of the HMB group in comparison to the standard Bn and PMB groups under various reaction conditions.
| Protecting Group | Acidic Conditions | Basic Conditions | Oxidative Conditions | Reductive Conditions (Hydrogenolysis) |
| Benzyl (Bn) | Generally stable to weak acids; cleaved by strong acids.[1] | Stable[2] | Generally stable; can be cleaved under harsh conditions.[3] | Readily cleaved (H₂, Pd/C).[2][1] |
| p-Methoxybenzyl (PMB) | More labile than Bn to acidic cleavage.[4] | Stable[5] | Readily cleaved by oxidants like DDQ and CAN.[5] | Readily cleaved (H₂, Pd/C).[4] |
| 4-(Hydroxymethyl)benzyl (HMB) | Stability not extensively documented, but expected to be similar to or slightly more acid-labile than Bn. | Stable | Susceptibility to oxidation is expected due to the hydroxymethyl group, but detailed comparative data is limited. | Expected to be readily cleaved by hydrogenolysis. |
| 4-(Acetoxymethyl)benzyl (AMB) | Stability not extensively documented; the ester may be labile to strong acids. | The ester linkage is susceptible to basic hydrolysis. | Stability not extensively documented. | Expected to be readily cleaved by hydrogenolysis. |
| 4-(Pivaloyloxymethyl)benzyl (PMB) | The ester may be labile to strong acids. | The ester linkage is susceptible to basic hydrolysis. | Stability not extensively documented. | Expected to be readily cleaved by hydrogenolysis. |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of protecting group strategies. Below are generalized procedures for the introduction and cleavage of benzyl-type protecting groups. Specific conditions for the HMB group are less documented in the literature; therefore, the provided protocols are based on standard methods for benzyl ethers and may require optimization.
Protection of a Primary Alcohol with a Benzyl-Type Group (Williamson Ether Synthesis)
Objective: To protect a primary alcohol using a benzyl-type bromide.
Materials:
-
Alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (or substituted benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 equiv) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the corresponding benzyl bromide (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of a Benzyl-Type Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl-type ether protecting group under reductive conditions.
Materials:
-
Benzyl-protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Methanol or ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 5-10 mol% by weight relative to the substrate).
-
Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Orthogonal Deprotection Strategies
A key consideration in complex synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. The HMB group, with its free hydroxyl functionality, offers potential for further functionalization or for the introduction of a second, different protecting group, enabling more complex synthetic designs.
Caption: Concept of orthogonal deprotection strategies.
Conclusion
The 4-(hydroxymethyl)benzyl protecting group represents a potentially valuable, yet underutilized, tool in the synthetic chemist's arsenal. While its stability profile is not as extensively documented as that of the more common benzyl and p-methoxybenzyl ethers, its inherent functionality offers intriguing possibilities for advanced synthetic strategies. The acylation of the hydroxymethyl group could provide a further layer of tunable stability and reactivity. Further research into the precise stability and cleavage conditions of the HMB group and its derivatives is warranted to fully unlock its potential in the synthesis of complex molecules for research, and drug development. Researchers are encouraged to consider the HMB group as a strategic alternative to traditional benzyl ethers, particularly when its unique functionality can be leveraged to streamline a synthetic route.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
A Comparative Guide to the Reactivity of 4-(Chloromethyl)benzyl Alcohol and 4-(Bromomethyl)benzyl Alcohol for Researchers in Drug Development
For researchers, scientists, and drug development professionals, the choice of starting materials is critical to the efficiency and success of a synthetic route. This guide provides an objective comparison of the reactivity of two common benzylic halides: 4-(chloromethyl)benzyl alcohol and 4-(bromomethyl)benzyl alcohol. This comparison is based on fundamental principles of organic chemistry and supported by data from analogous systems.
In the synthesis of pharmaceutical intermediates and other complex molecules, 4-(halomethyl)benzyl alcohols are versatile building blocks. The primary locus of their reactivity is the benzylic halide, which is susceptible to nucleophilic substitution. The choice between the chloro- and bromo- derivatives often depends on a balance of reactivity, stability, and cost.
Theoretical Framework: Nucleophilic Substitution at the Benzylic Carbon
The reactivity of benzyl halides in nucleophilic substitution reactions is governed by the nature of the leaving group. The carbon-halogen bond strength decreases down the halogen group (C-Cl > C-Br > C-I). Consequently, the bromide ion is a better leaving group than the chloride ion because it is a weaker base. This fundamental principle dictates that 4-(bromomethyl)benzyl alcohol is inherently more reactive towards nucleophiles than this compound.
This increased reactivity can be advantageous in achieving higher reaction rates and yields, particularly with weaker nucleophiles. However, it can also lead to increased side reactions and decreased stability.
Quantitative Data Comparison
| Feature | This compound | 4-(Bromomethyl)benzyl alcohol | Rationale |
| Relative Reactivity | Lower | Higher | Bromide is a better leaving group than chloride. |
| Reaction Conditions | Often requires harsher conditions (higher temperatures, stronger bases) | Reacts under milder conditions | Lower activation energy for C-Br bond cleavage. |
| Stability | More stable, longer shelf-life | Less stable, more prone to degradation | Weaker C-Br bond. |
| Cost | Generally less expensive | Generally more expensive | Based on typical supplier pricing. |
| Representative Yield (Ether Synthesis) | Good to Excellent (with strong nucleophiles/forcing conditions) | Excellent (often higher yields under milder conditions) | Higher reactivity of the bromide leads to more efficient conversion. |
Experimental Protocols
The following are generalized protocols for a typical nucleophilic substitution reaction (ether synthesis) with an alcohol. These should be optimized for specific substrates.
Protocol 1: Ether Synthesis with this compound
Materials:
-
This compound
-
Alcohol (nucleophile)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Ether Synthesis with 4-(Bromomethyl)benzyl alcohol
Materials:
-
4-(Bromomethyl)benzyl alcohol
-
Alcohol (nucleophile)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 eq) in anhydrous acetonitrile, add K₂CO₃ (2.0 eq).
-
Add a solution of 4-(bromomethyl)benzyl alcohol (1.1 eq) in anhydrous acetonitrile.
-
Stir the reaction mixture at room temperature and monitor by TLC. Gentle heating (40-50 °C) may be applied if the reaction is slow.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
Visualization of Reaction Pathways
Reaction Mechanism
The Williamson ether synthesis proceeds via an SN2 mechanism. The following diagram illustrates the key steps.
Experimental Workflow
The general workflow for the synthesis and purification of ethers from 4-(halomethyl)benzyl alcohols is depicted below.
Involvement in Signaling Pathways
While this compound and 4-(bromomethyl)benzyl alcohol are primarily synthetic building blocks, their derivatives have been explored for various biological activities. For instance, benzyl alcohol derivatives have been investigated for their antibacterial properties.[1] The introduction of the 4-(halomethyl)benzyl moiety into known pharmacophores is a strategy used in drug discovery to explore new chemical space and modulate biological activity. However, there is no widely documented direct involvement of these specific simple benzyl alcohols in defined signaling pathways. Their utility lies in their ability to be readily incorporated into more complex molecules that may interact with biological targets.
Conclusion
References
characterization of polymers synthesized using 4-(Chloromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel polymers with tailored functionalities for advanced applications in drug delivery, biomaterials, and specialty chemicals is a continuous endeavor. The monomer 4-(chloromethyl)benzyl alcohol presents an intriguing, yet underexplored, building block for polymer synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic chloromethyl group, offers potential for the creation of unique polymer architectures through polycondensation.
This guide provides a comparative analysis of the polymer that could theoretically be synthesized from this compound and a well-characterized, structurally related alternative: poly(4-vinylbenzyl chloride) (PVBC). Due to the limited published research on the direct polymerization of this compound, this document will outline its potential polymerization pathways and compare its monomeric properties and the projected properties of its polymer with the established data for PVBC.
Monomer Comparison
A direct comparison of the monomeric precursors is essential to understanding the potential differences in polymerization behavior and final polymer properties.
| Property | This compound | 4-Vinylbenzyl chloride |
| Molecular Formula | C₈H₉ClO | C₉H₉Cl |
| Molecular Weight | 156.61 g/mol | 152.62 g/mol |
| Functional Groups | -CH₂OH (Hydroxymethyl), -CH₂Cl (Chloromethyl) | -CH=CH₂ (Vinyl), -CH₂Cl (Chloromethyl) |
| Primary Polymerization Route | Polycondensation | Free Radical Polymerization[1][2] |
| Melting Point | 58-60 °C | Not applicable (liquid at room temp.) |
| Boiling Point | 276 °C | 229 °C |
| CAS Number | 16473-35-1 | 1592-20-7 |
Polymer Performance: A Comparative Overview
This section contrasts the theoretical polymer derived from this compound, a polyether, with the experimentally characterized poly(4-vinylbenzyl chloride).
| Property | Poly(ether) from this compound (Hypothetical) | Poly(4-vinylbenzyl chloride) (PVBC) |
| Polymer Backbone | Polyether with benzyl ether linkages | Polystyrene-type backbone |
| Pendant Functional Group | None (functional groups are consumed in polymerization) | Chloromethyl (-CH₂Cl) |
| Number-Average Molecular Weight (Mn) | Data not available | 4,771 - 55,000 g/mol [3][4] |
| Weight-Average Molecular Weight (Mw) | Data not available | 5,710 - 100,000 g/mol [3][4] |
| Polydispersity Index (PDI) | Data not available | 1.2 - 1.8[1][3] |
| Thermal Stability (Decomposition Temp.) | Data not available | Stable up to ~275 °C[2] |
| Glass Transition Temperature (Tg) | Data not available | ~92 °C |
| Solubility | Expected to be soluble in common organic solvents like THF, Chloroform | Soluble in DMF, THF, toluene, and chloroform[1][3] |
Potential Polymerization of this compound
The bifunctional nature of this compound makes it a prime candidate for polycondensation. Two primary theoretical routes are self-condensation to form a polyether and condensation with a dicarboxylic acid to form a polyester.
Self-Condensation to Polyether
In the presence of a base, the hydroxyl group of one monomer can be deprotonated to form an alkoxide. This nucleophile can then attack the electrophilic chloromethyl group of another monomer, displacing the chloride and forming an ether linkage. This process, repeated, would lead to a poly(benzyl ether).
Caption: Proposed self-condensation of this compound to form a polyether.
Characterization of Poly(4-vinylbenzyl chloride) - An Alternative
Poly(4-vinylbenzyl chloride) is a well-studied polymer that serves as an excellent benchmark for comparison. It is typically synthesized via free radical polymerization of its monomer, 4-vinylbenzyl chloride. The pendant chloromethyl groups are highly reactive and can be post-functionalized for a wide range of applications.
Synthesis of Poly(4-vinylbenzyl chloride)
The synthesis involves the initiation of the vinyl group of the monomer, followed by propagation to form the polymer chain.
Caption: Synthesis of Poly(4-vinylbenzyl chloride) via free radical polymerization.
Experimental Protocols
Synthesis of Poly(4-vinylbenzyl chloride) via Free Radical Polymerization
This protocol is a representative example for the synthesis of PVBC.[2][5]
-
Materials : 4-vinylbenzyl chloride (monomer), benzoyl peroxide (BPO) (initiator), and an appropriate solvent (e.g., toluene or THF).
-
Procedure :
-
In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve a specific amount of 4-vinylbenzyl chloride in the chosen solvent.
-
Purge the solution with nitrogen for at least 15-30 minutes to remove oxygen, which can inhibit polymerization.
-
Add the initiator (e.g., 3% by weight of the monomer).
-
Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain it for a set duration (e.g., 24-48 hours) with constant stirring.
-
After the polymerization is complete, cool the solution to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent, such as cold methanol.
-
Collect the precipitated polymer by filtration, wash it several times with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
-
Characterization Methods
The following are standard techniques used to characterize the synthesized polymers.
-
Gel Permeation Chromatography (GPC) : To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. A solution of the polymer in a suitable eluent (e.g., THF) is passed through a column set, and the molecular weight is determined relative to polymer standards (e.g., polystyrene).[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy : To identify the functional groups present in the polymer. The spectrum is typically recorded over a range of 4000 to 500 cm⁻¹. For PVBC, characteristic peaks include those for the aromatic ring, C-H bonds, and the C-Cl bond (around 1260 cm⁻¹).[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : To elucidate the detailed chemical structure of the polymer. ¹H NMR is used to identify the different types of protons and their chemical environment. For PVBC, characteristic signals correspond to the polymer backbone protons, the aromatic protons, and the methylene protons of the chloromethyl group (around 4.5 ppm).[5][6]
-
Thermogravimetric Analysis (TGA) : To evaluate the thermal stability of the polymer. The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen), and the weight loss as a function of temperature is recorded.[2]
-
Differential Scanning Calorimetry (DSC) : To determine the glass transition temperature (Tg) of the polymer. The heat flow into or out of a sample is measured as a function of temperature.
Polymer Characterization Workflow
Caption: A typical experimental workflow for polymer characterization.
Conclusion
While the direct polymerization of this compound is not well-documented, its bifunctional nature suggests its potential as a monomer for polycondensation reactions, leading to novel polyethers or polyesters. This guide provides a framework for exploring this potential by comparing it with the well-established and structurally similar polymer, poly(4-vinylbenzyl chloride). The provided data and experimental protocols for PVBC can serve as a valuable benchmark for researchers venturing into the synthesis and characterization of new polymers from this compound. Further investigation into the polycondensation of this monomer is warranted to unlock its potential for creating new materials with unique properties for various scientific and industrial applications.
References
- 1. polymersource.ca [polymersource.ca]
- 2. ukm.my [ukm.my]
- 3. polymersource.ca [polymersource.ca]
- 4. Poly(vinylbenzyl chloride), 60/40 mixture of 3- and 4-isomers average Mn 55,000, average Mw 100,000 GPC/MALLS, powder 121961-20-4 [sigmaaldrich.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. scispace.com [scispace.com]
Comparative Guide to the Biological Activities of Compounds Derived from 4-(Chloromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various compounds synthesized from the precursor 4-(chloromethyl)benzyl alcohol. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those engaged in the discovery and development of novel therapeutic agents. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies for key assays, and includes visualizations of synthetic workflows.
Introduction to this compound as a Precursor
This compound is a versatile bifunctional molecule containing both a reactive chloromethyl group and a hydroxymethyl group. This unique structure allows for its use as a starting material in the synthesis of a diverse range of derivatives, including ethers, esters, and heterocyclic compounds. Researchers have explored these derivatives for various biological applications, primarily focusing on their potential as anticancer and antimicrobial agents. This guide will delve into the reported activities of two prominent classes of compounds derived from this precursor: 1,2,4-triazole derivatives and benzyl esters.
Anticancer Activity of 1,2,4-Triazole Derivatives
Derivatives of 1,2,4-triazole are a well-established class of compounds with a broad spectrum of pharmacological activities, including anticancer properties. The synthesis of 1,2,4-triazole-containing molecules using this compound as a scaffold has yielded compounds with promising cytotoxicity against various cancer cell lines.
Synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzyl Alcohol Derivatives
A common synthetic route to introduce the 1,2,4-triazole moiety involves the reaction of this compound with 1,2,4-triazole. The resulting intermediate, 4-((1H-1,2,4-triazol-1-yl)methyl)benzyl alcohol, can then be further functionalized, for instance, by converting the alcohol group to an azide, followed by a click chemistry reaction to introduce other functionalities. While direct derivatization of 4-((1H-1,2,4-triazol-1-yl)methyl)benzyl alcohol is a viable strategy, many reported syntheses of similar biologically active triazole compounds start from the analogous 4-(chloromethyl)benzonitrile. These can be adapted to start from this compound. A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have shown significant anticancer activity.[1][2]
Quantitative Anticancer Activity Data
The cytotoxic effects of various 1,2,4-triazole derivatives have been evaluated against human cancer cell lines, with doxorubicin often used as a reference drug. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
| Compound ID | Modification on Benzyl Moiety | Cancer Cell Line | IC50 (µM)[2] |
| Hybrid 2 | Ester linkage to isothiocyanatoethyl group | MCF-7 | 15.6 |
| HCT-116 | 17.2 | ||
| Hybrid 5 | Ester linkage to (4-nitrophenyl)methanimine | MCF-7 | 17.9 |
| HCT-116 | 18.5 | ||
| Hybrid 14 | Amide linkage to isothiocyanatoethyl group | MCF-7 | 16.3 |
| HCT-116 | 17.8 | ||
| Hybrid 15 | Amide linkage to (4-nitrophenyl)methanimine | MCF-7 | 18.2 |
| HCT-116 | 19.1 | ||
| Doxorubicin | (Reference) | MCF-7 | 19.7 |
| HCT-116 | 22.6 |
Mechanism of Action: Apoptosis Induction
Several of the active 1,2,4-triazole hybrids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis.[2] While the precise signaling pathways are not fully elucidated in the context of derivatives from this compound, many anticancer agents that induce apoptosis do so through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Experimental Protocols
Synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)benzyl Alcohol:
A mixture of this compound (1 mmol), 1,2,4-triazole (1.1 mmol), and anhydrous potassium carbonate (2 mmol) in dry N,N-dimethylformamide (DMF) (10 mL) is stirred at 80°C for 12 hours. The reaction mixture is then cooled to room temperature, poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the product.
Cytotoxicity Assay (MTT Assay): [3]
-
Cell Seeding: Human cancer cells (e.g., MCF-7, Hela, A549) are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the concentration-response curve.
Antimicrobial Activity of Benzyl Ester Derivatives
The esterification of the hydroxyl group of this compound can lead to the formation of benzyl esters with potential antimicrobial properties. The biological activity of these esters is influenced by the nature of the acyl group attached.
Synthesis of Benzyl Esters
The synthesis of benzyl esters from this compound can be achieved through various esterification methods, including enzymatic synthesis, which is considered a "green" alternative. Enzymatic transesterification with vinyl acetate using an immobilized lipase, such as Candida antarctica lipase B, has been shown to be effective for producing benzyl esters.[4]
Quantitative Antimicrobial and Antioxidant Activity Data
The antimicrobial activity of benzyl esters can be assessed by measuring the diameter of the zone of inhibition against various bacterial strains. Additionally, their antioxidant potential can be quantified by determining the IC50 value for scavenging free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH).
| Compound | Bacterial Strain | Zone of Inhibition (mm)[4] | Antioxidant Activity (DPPH) IC50 (mM)[4] |
| Benzyl Acetate | E. coli | - | Not reported |
| S. aureus | - | ||
| 2-Hydroxybenzyl Acetate | E. coli | 19.0 ± 1.0 | Not reported |
| S. aureus | 20.3 ± 0.6 | ||
| Vanillyl Acetate | E. coli | Not reported | 0.83 ± 0.04 |
| S. aureus | Not reported |
Note: Data for 2-hydroxybenzyl acetate and vanillyl acetate are included for comparison to illustrate the potential impact of substituents on the benzyl ring.
Experimental Protocols
Enzymatic Synthesis of Benzyl Acetate Derivatives: [4]
-
Reaction Setup: In a 25 mL flask, 2 mmol of the corresponding benzyl alcohol derivative and 2 mmol of vinyl acetate are dissolved in 25 mL of isooctane.
-
Enzyme Addition: Candida antarctica lipase B (10% w/w of the total substrate mass) is added as the biocatalyst.
-
Incubation: The reaction mixture is incubated at 37°C on a rotary shaker at 250 rpm for 72 hours.
-
Product Isolation: The enzyme is filtered off, and the solvent is evaporated under reduced pressure to obtain the crude ester, which can be further purified by column chromatography.
Antimicrobial Activity (Disc Diffusion Method): [5]
-
Culture Preparation: A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.
Visualizations
References
- 1. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthesis of 4-(Chloromethyl)benzyl Alcohol for Researchers and Drug Development Professionals
An in-depth analysis of various synthetic routes to 4-(Chloromethyl)benzyl alcohol, a key intermediate in pharmaceutical manufacturing, reveals distinct advantages and disadvantages in terms of cost, efficiency, safety, and scalability. This guide provides a comprehensive comparison of the most common methods, supported by detailed experimental protocols and a cost-benefit analysis to aid researchers and process chemists in selecting the optimal synthesis strategy.
Executive Summary
The synthesis of this compound can be achieved through several pathways, each with its own set of operational parameters and economic implications. This guide evaluates five prominent methods: the reduction of 4-(chloromethyl)benzoic acid, the hydrolysis of 4-chlorobenzyl chloride, the electrochemical reduction of 4-(chloromethyl)benzaldehyde, the chlorination of 4-methylbenzyl alcohol, and a two-step synthesis from p-toluic acid. The reduction of 4-(chloromethyl)benzoic acid using borane-tetrahydrofuran (THF) complex offers the highest reported yield at 96%, presenting a highly efficient laboratory-scale method. For industrial-scale production, the hydrolysis of 4-chlorobenzyl chloride is a well-established and patented method. The electrochemical approach represents a modern, "green" alternative with high yields and reduced energy consumption. The chlorination of 4-methylbenzyl alcohol and the synthesis from p-toluic acid provide alternative routes with varying degrees of complexity and cost-effectiveness.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthesis method, allowing for a direct comparison of their respective merits.
| Parameter | Method 1: Reduction | Method 2: Hydrolysis | Method 3: Electrochemical | Method 4: Chlorination | Method 5: From p-Toluic Acid |
| Starting Material | 4-(Chloromethyl)benzoic acid | 4-Chlorobenzyl chloride | 4-(Chloromethyl)benzaldehyde | 4-Methylbenzyl alcohol | p-Toluic acid |
| Key Reagents | Borane-THF complex | Sodium hydroxide | Tetrabutylammonium tetrafluoroborate | Thionyl chloride | N-Chlorosuccinimide, LiAlH₄ |
| Yield (%) | 96%[1] | High (Industrial Process) | 88-92%[2] | Moderate to High | Moderate to High (2 steps) |
| Reaction Time | 12 hours[2] | 8 hours[2] | Not specified | 1 hour | ~2 hours (total) |
| Reaction Temp. | 20°C[2] | 110°C (Reflux)[2] | -1.2 V vs Ag/AgCl | 0°C to Room Temp. | Varies per step |
| Purification | Silica Gel Chromatography[1] | Distillation[2] | Not specified | Silica Gel Chromatography | Silica Gel Chromatography |
| Relative Cost | High | Low to Moderate | Moderate | Moderate | Moderate |
| Scalability | Good for lab scale | Excellent for industrial | Good, developing | Good | Moderate |
| Safety Concerns | Flammable, toxic borane | Corrosive NaOH, xylene solvent | Requires specialized equipment | Corrosive, toxic SOCl₂, pyridine | Flammable, reactive LiAlH₄ |
| Environmental | THF solvent | Xylene solvent[3][4] | "Green" method, less waste | Chlorinated waste | Multiple solvent use |
Experimental Protocols
Method 1: Reduction of 4-(Chloromethyl)benzoic Acid
This method is valued for its high yield and is well-suited for laboratory synthesis.
Procedure:
-
Dissolve 10 g (58 mmol) of 4-(chloromethyl)benzoic acid in 60 mL of anhydrous tetrahydrofuran (THF).
-
At 20°C, add 90 mL of a 1M borane-THF solution (90 mmol) dropwise to the mixture.
-
Stir the reaction mixture for 12 hours.
-
Quench the reaction by the slow addition of 50 mL of methanol.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography using a hexane/ethyl acetate gradient (4:1 to 3:1) to yield this compound.[2]
Method 2: Hydrolysis of 4-Chlorobenzyl Chloride
This industrial process is designed for large-scale production.
Procedure:
-
In a suitable reactor, combine 1 mole of 4-chlorobenzyl chloride with 2 moles of sodium hydroxide.
-
Create a biphasic system using xylene and water as solvents.
-
Heat the mixture to reflux at 110°C and maintain for 8 hours.
-
After cooling, separate the organic layer.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Purify the product by distillation under reduced pressure.[2]
Method 3: Electrochemical Reduction of 4-(Chloromethyl)benzaldehyde
A modern and environmentally friendly approach to the synthesis.
Experimental Setup:
-
Cell: Undivided electrochemical cell.
-
Cathode: Platinum (Pt).
-
Anode: Nickel (Ni).
-
Electrolyte: 0.1M Tetrabutylammonium tetrafluoroborate (TBABF₄) in acetonitrile.
-
Substrate: 4-(Chloromethyl)benzaldehyde.
-
Potential: -1.2 V versus a silver/silver chloride (Ag/AgCl) reference electrode.[2]
Procedure:
-
Prepare the electrolyte solution in the electrochemical cell.
-
Add the 4-(chloromethyl)benzaldehyde substrate to the cell.
-
Apply the specified potential and allow the electrolysis to proceed until the starting material is consumed (monitored by a suitable technique like TLC or GC).
-
Upon completion, perform a standard workup to isolate the product.
Method 4: Chlorination of 4-Methylbenzyl Alcohol
A direct method involving the conversion of the corresponding benzyl alcohol.
Procedure:
-
In a flask equipped with a stirrer and under an inert atmosphere, dissolve 10 mmol of 4-methylbenzyl alcohol in 20 mL of dichloromethane (CH₂Cl₂).
-
Add 20 µL of N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 12 mmol of thionyl chloride (SOCl₂) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Monitor the reaction for the complete consumption of the starting material by TLC or GC.
-
Pour the mixture into 20 mL of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer three times with 20 mL portions of dichloromethane.
-
Combine the organic layers, wash with 20 mL of water and 20 mL of brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under vacuum.
-
Purify the crude product by silica gel column chromatography.
Method 5: Synthesis from p-Toluic Acid (Two-Step)
This pathway involves the initial chlorination of the methyl group followed by the reduction of the carboxylic acid.
Step 1: Radical Chlorination of p-Toluic Acid Note: This step requires careful control to achieve selective chlorination of the methyl group over the aromatic ring.
Procedure:
-
Dissolve p-toluic acid in a suitable solvent like carbon tetrachloride (CCl₄).
-
Add N-chlorosuccinimide (NCS) as the chlorinating agent and a radical initiator such as benzoyl peroxide.
-
Reflux the mixture while irradiating with a UV lamp to initiate the radical chain reaction.
-
Monitor the reaction progress by TLC or NMR to ensure the formation of 4-(chloromethyl)benzoic acid.
-
Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure.
-
The crude 4-(chloromethyl)benzoic acid can be purified by recrystallization or used directly in the next step.
Step 2: Reduction of 4-(Chloromethyl)benzoic Acid
-
The crude or purified 4-(chloromethyl)benzoic acid from Step 1 is then reduced to this compound using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent or by following the procedure outlined in Method 1 using borane-THF.
Mandatory Visualizations
Caption: Overview of the five primary synthetic pathways to this compound.
Caption: Comparative workflow of key steps in three common synthesis methods.
Conclusion and Recommendations
The selection of an appropriate synthesis method for this compound is contingent upon the specific requirements of the project, including scale, budget, and available equipment.
-
For laboratory-scale synthesis where high yield is paramount, the reduction of 4-(chloromethyl)benzoic acid with borane-THF is the recommended method. Despite the higher cost of the starting material and reagent, the exceptional yield and mild reaction conditions make it an attractive option for producing high-purity material for research and development.
-
For large-scale industrial production, the hydrolysis of 4-chlorobenzyl chloride is the most economically viable and established method. The low cost of the starting material and the straightforward procedure make it suitable for bulk manufacturing. However, considerations for handling large volumes of xylene and managing the associated environmental and safety risks are crucial.
-
The electrochemical reduction of 4-(chloromethyl)benzaldehyde presents a promising "green" alternative. With high yields and milder conditions, this method is well-aligned with the principles of sustainable chemistry. While it may require a higher initial investment in specialized equipment, the long-term benefits of reduced energy consumption and waste generation could make it a competitive option, particularly as environmental regulations become more stringent.
-
The chlorination of 4-methylbenzyl alcohol and the two-step synthesis from p-toluic acid are viable alternatives. These methods may be considered when the primary starting materials for the other routes are unavailable or cost-prohibitive. The choice between them would depend on the relative cost and availability of 4-methylbenzyl alcohol versus p-toluic acid and the feasibility of performing the respective reaction steps.
Ultimately, a thorough evaluation of the factors outlined in this guide will enable researchers and drug development professionals to make an informed decision that best suits their specific synthetic needs.
References
- 1. carolinachemical.com [carolinachemical.com]
- 2. This compound (16473-35-1) for sale [vulcanchem.com]
- 3. Xylene Solvent: Uses, Effects, & Substitutions | Vertec Bio [vertecbiosolvents.com]
- 4. A review of environmental and occupational exposure to xylene and its health concerns - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Mechanistic Guide to the Reactions of 4-(Chloromethyl)benzyl Alcohol
For researchers, scientists, and professionals in drug development, 4-(chloromethyl)benzyl alcohol is a valuable bifunctional building block. Its dual reactivity, stemming from the presence of both a primary alcohol and a benzylic chloride, offers synthetic flexibility. However, this same feature necessitates a nuanced understanding of its reaction mechanisms to achieve desired chemical transformations selectively. This guide provides a comparative analysis of the reactivity of this compound, supported by experimental data and detailed protocols, to aid in the strategic design of synthetic routes.
Reactivity of the Chloromethyl Group: A Site for Nucleophilic Attack
The chloromethyl group of this compound is a primary benzylic halide, making it susceptible to nucleophilic substitution reactions. The mechanism of these reactions can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions and the nature of the nucleophile. The presence of the hydroxymethyl group (-CH(_2)OH) at the para position exerts an electronic effect on the reactivity of the benzylic chloride.
The solvolysis rates of various substituted benzyl chlorides provide a quantitative measure of their susceptibility to nucleophilic attack. By considering the -CH(_2)OH group as a substituent, we can compare the reactivity of the chloromethyl moiety in this compound to other substituted benzyl chlorides.
A Comparative Guide to the Applications of 4-(Chloromethyl)benzyl Alcohol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
4-(Chloromethyl)benzyl alcohol is a bifunctional molecule that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structure, featuring both a reactive benzylic chloride and a nucleophilic benzyl alcohol, allows for its versatile application as a linker and a protecting group precursor. This guide provides a comparative analysis of this compound's performance in key applications, supported by available experimental data from peer-reviewed literature, and compares it with common alternatives.
I. Application in the Synthesis of Plerixafor
Plerixafor, a hematopoietic stem cell mobilizer, is a symmetric molecule synthesized by linking two cyclam units with a 1,4-phenylenebis(methylene) bridge.[1] this compound can be envisioned as a precursor to this linker, although α,α'-dibromo-p-xylene is a more direct and commonly cited starting material for this specific linkage.[2] A plausible synthetic route using this compound would involve a two-step process: first, the alkylation of one cyclam molecule, followed by conversion of the benzyl alcohol to a leaving group (e.g., a tosylate or halide) and subsequent reaction with a second cyclam molecule.
Alternative Reagent: α,α'-Dibromo-p-xylene
α,α'-Dibromo-p-xylene offers a more direct route to Plerixafor by reacting with two equivalents of cyclam in a single step.
Performance Comparison
While direct comparative studies are limited in the readily available literature, a qualitative comparison based on the synthetic routes suggests that α,α'-dibromo-p-xylene would be more efficient for the synthesis of the symmetric Plerixafor molecule due to the single-step nature of the linking reaction. The multi-step process involving this compound could potentially lead to lower overall yields.
| Reagent | Synthetic Steps for Plerixafor Linkage | Reported Yield (Plerixafor Synthesis) | Reference |
| This compound | 1. Mono-alkylation of cyclam. 2. Conversion of alcohol to leaving group. 3. Second alkylation of cyclam. | Data not available in comparative studies. | N/A |
| α,α'-Dibromo-p-xylene | One-step dialkylation of cyclam. | A patent describes a process with an overall yield of 56.1% for a related intermediate.[2] | [2] |
Experimental Protocol: Synthesis of a Plerixafor Intermediate using a Ditosylated Cyclam and α,α'-Dibromo-p-xylene
This protocol is adapted from a patent describing the synthesis of a Plerixafor precursor.[2]
-
Tris-tosylation of Cyclam: 1,4,8,11-tetraazacyclotetradecane (cyclam) is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., N,N-diisopropylethylamine) in a solvent like dichloromethane at 20-30°C for 6 hours.[2] The resulting 1,4,8-tri-(p-toluenesulfonyl)-1,4,8,11-tetraazacyclotetradecane is purified by crystallization.
-
Bridging Reaction: The purified tris-tosylated cyclam is then reacted with α,α'-dibromo-p-xylene in an anhydrous solvent such as acetonitrile with an acid-binding agent.[2]
-
Deprotection: The resulting bridged and protected compound is deprotected using a mixed acid to yield the crude Plerixafor.[2]
II. Application in the Synthesis of Antifungal Agents
This compound has been investigated as a building block for novel antifungal agents. One cited approach involves a Mitsunobu reaction to couple the alcohol with a triazole moiety. The resulting ether can then be further functionalized. The presence of the chloromethyl group offers a handle for subsequent reactions.
Alternative Reagents: Other Substituted Benzyl Alcohols
The choice of substituent on the benzyl alcohol can significantly impact the biological activity of the final antifungal compound. For instance, studies have explored the antifungal activity of various benzyl alcohol derivatives, including those with bromo, nitro, and methoxy groups.[3]
Performance Comparison
A study on the synthesis and antifungal activity of various benzyl alcohol derivatives, while not employing the Mitsunobu reaction, provides insights into the structure-activity relationship. For example, benzyl bromide derivatives have shown strong antibacterial and antifungal properties.[3] This suggests that the choice of the entire benzylating agent, not just the substituent, is crucial.
| Reagent | Reaction for Antifungal Synthesis | Reported Yield | Reference |
| This compound | Mitsunobu reaction with a triazole. | Specific yield data for this reaction is not provided in the searched literature. | N/A |
| Other Substituted Benzyl Bromides | Nucleophilic substitution with 4-hydroxy acetophenone. | Not directly comparable as it's a different synthetic route. However, benzyl bromides (1a and 1c) showed high activity.[3] | [3] |
| Various Benzyl Alcohol Derivatives | Reduction of corresponding aldehydes. | Yields for the synthesis of the benzyl alcohol derivatives themselves are reported (e.g., 4-Bromobenzyl alcohol, 95% yield).[5] | [5] |
Experimental Protocol: General Mitsunobu Reaction
The following is a general procedure for a Mitsunobu reaction, which can be adapted for the reaction of this compound with a suitable nucleophile (e.g., a triazole).[4]
-
Dissolve the alcohol (1.0 eq), the nucleophile (e.g., a triazole, 1.1 eq), and triphenylphosphine (1.2 eq) in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction and purify the product by chromatography.
III. Reactivity and Comparison with Other Benzylating Agents
The reactivity of this compound is dictated by its two functional groups. The chloromethyl group is susceptible to nucleophilic substitution (SN2 reaction), while the hydroxymethyl group can act as a nucleophile or be converted into a better leaving group.
Comparison with Other Benzylating Agents
-
Benzyl chloride vs. This compound: Benzyl chloride is a standard benzylating agent. The additional hydroxymethyl group in this compound can complicate reactions if it is not the intended reactive site. However, it also offers a point for further functionalization. In SN2 reactions, the electronic effect of the para-hydroxymethyl group is relatively small, so the reactivity of the chloromethyl group is expected to be similar to that of benzyl chloride.
-
Benzyl bromide vs. This compound: Benzyl bromide is generally more reactive than benzyl chloride in SN2 reactions because bromide is a better leaving group than chloride.[6] Therefore, 4-(bromomethyl)benzyl alcohol would be expected to be more reactive as a benzylating agent than this compound.
-
4-Methoxybenzyl chloride (PMB-Cl) vs. This compound: The methoxy group in PMB-Cl is electron-donating, which can stabilize a developing positive charge on the benzylic carbon in SN1-type reactions. The resulting p-methoxybenzyl (PMB) ethers have the advantage of being cleavable under oxidative conditions, offering an orthogonal deprotection strategy compared to standard benzyl ethers.[7] this compound does not offer this specific advantage.
| Benzylating Agent | Leaving Group | Relative Reactivity (SN2) | Key Features |
| Benzyl chloride | Cl | Baseline | Standard benzylating agent. |
| This compound | Cl | Similar to benzyl chloride | Bifunctional, allows for further modification. |
| Benzyl bromide | Br | Higher than chloride | More reactive, better for less reactive nucleophiles. |
| 4-Methoxybenzyl chloride | Cl | Similar to benzyl chloride | Forms PMB ethers, cleavable by oxidation. |
Conclusion
This compound is a versatile reagent with applications in pharmaceutical synthesis, primarily as a bifunctional linker or building block. While it can be used in the synthesis of complex molecules like Plerixafor and various antifungal agents, more direct and efficient alternatives may exist for specific transformations, such as the use of α,α'-dibromo-p-xylene for symmetric linkers.
The choice of this compound over other benzylating agents should be guided by the specific synthetic strategy. Its key advantage lies in the presence of the hydroxymethyl group, which allows for subsequent modifications or can be used as the primary reactive site, for instance, in a Mitsunobu reaction. For simple benzylation reactions where high reactivity is desired, benzyl bromide may be a better choice. When orthogonal deprotection strategies are required, reagents like 4-methoxybenzyl chloride are advantageous. Researchers should carefully consider the overall synthetic plan to select the most appropriate reagent for their specific needs.
References
- 1. Plerixafor | C28H54N8 | CID 65015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102584732B - Method for preparing plerixafor - Google Patents [patents.google.com]
- 3. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. future4200.com [future4200.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of the Related Substances of Plerixafor [cjph.com.cn]
Comparative Guide to the Cytotoxicity of 4-(Chloromethyl)benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of 4-(chloromethyl)benzyl alcohol derivatives against various cancer cell lines. The information presented is based on available experimental data and is intended to assist researchers in the evaluation and development of novel anticancer agents.
Data Presentation: Comparative Cytotoxicity (IC50)
While specific cytotoxic data for this compound itself is limited in publicly available literature, the following table summarizes the half-maximal inhibitory concentration (IC50) values for various related benzyl alcohol and benzoyl derivatives against several human cancer cell lines. This data provides a comparative baseline for the potential efficacy of compounds containing the chlorobenzyl moiety.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Assay | Reference |
| 5-Benzyl juglone | HCT-15 | 12.27 | MTT Assay | [1] |
| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | HCT116 | ~2.5 (as GI50) | MTT Assay | [2] |
| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | HeLa | ~2.0 (as GI50) | MTT Assay | [2] |
| 1-(4-chlorobenzyl)-3-chloro-4-(3-trifluoromethylphenylamino)-1H-pyrrole-2,5-dione (MI-1) | SK-MEL-28 | ~1.0 (as GI50) | MTT Assay | [2] |
| o-Vanillin (a benzaldehyde derivative) | MDA-MB-231 | 35.40 ± 4.2 | Sulforhodamine B | [3] |
| o-Vanillin (a benzaldehyde derivative) | PC-3 | 47.10 ± 3.8 | Sulforhodamine B | [3] |
| Glucopyranosyl-conjugated benzyl derivative (4-Cl) | HCT-116 | 28.7 ± 3.1 | MTS Assay | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of cytotoxicity are provided below.
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.
-
b) Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with test compounds in a 96-well plate.
-
Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with 1% acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a basic solution (e.g., 10 mM Tris base).
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
-
Apoptosis Detection
a) Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (like FITC) to label these cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Cell Harvesting: After treatment, harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest.
-
Protocol:
-
Cell Lysis: Lyse the treated and control cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Cleaved Caspase-3).
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of chemical compounds.
Apoptosis Signaling Pathways
Caption: The intrinsic and extrinsic pathways of apoptosis.[5][6]
Logical Relationship of Cytotoxicity Evaluation
Caption: Relationship between compound, cellular effects, and assays.
References
- 1. Anti-Cancer Activity of Synthesized 5-Benzyl juglone on Selected Human Cancer Cell Lines - Wang - Anti-Cancer Agents in Medicinal Chemistry [rjeid.com]
- 2. Editorial: Small organic molecules with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Navigating the Bifunctional Landscape: A Comparative Guide to the Regioselectivity of Reactions with 4-(Chloromethyl)benzyl Alcohol
For researchers, scientists, and professionals in drug development, 4-(chloromethyl)benzyl alcohol presents a unique synthetic puzzle. This bifunctional molecule, possessing both a reactive benzylic chloride and a nucleophilic benzylic alcohol, offers the potential for diverse chemical transformations. However, harnessing its synthetic utility hinges on understanding and controlling the regioselectivity of its reactions. This guide provides an objective comparison of reaction pathways, supported by experimental data from related systems, to aid in the strategic design of syntheses involving this versatile building block.
At the heart of this compound's reactivity lies the distinct chemical nature of its two functional groups. The benzylic chloride is an excellent electrophile, primed for nucleophilic substitution, while the benzylic alcohol can act as a nucleophile or undergo oxidation. The challenge, and indeed the opportunity, lies in selectively targeting one site in the presence of the other.
Nucleophilic Substitution: A Tale of Two Sites
The benzylic chloride moiety is inherently more susceptible to nucleophilic attack than the benzylic alcohol. The carbon-chlorine bond is polarized, making the benzylic carbon electrophilic, and the chloride ion is a good leaving group. In contrast, the hydroxyl group of the alcohol is a poor leaving group unless activated.
General Principles:
-
Benzylic Chloride: Highly reactive towards a wide range of nucleophiles (e.g., amines, alkoxides, cyanides) via both Sₙ1 and Sₙ2 mechanisms. The carbocation intermediate in the Sₙ1 pathway is stabilized by resonance with the benzene ring.
-
Benzylic Alcohol: Generally unreactive towards direct nucleophilic substitution. It requires activation, typically by protonation of the hydroxyl group under acidic conditions or conversion to a better leaving group (e.g., a tosylate), to facilitate substitution.
This inherent difference in reactivity forms the basis for achieving high regioselectivity in nucleophilic substitution reactions.
Comparison of Nucleophilic Substitution Reactions:
| Nucleophile | Reaction Conditions | Expected Major Product | Rationale for Selectivity |
| Amines (e.g., R₂NH) | Aprotic solvent (e.g., THF, DMF), room temperature | 4-(Aminomethyl)benzyl alcohol | The benzylic chloride is significantly more electrophilic than the benzylic alcohol, leading to preferential attack by the amine at the chloromethyl position. |
| Alkoxides (e.g., RO⁻) | Aprotic solvent (e.g., THF, DMF), room temperature | 4-(Alkoxymethyl)benzyl alcohol | Similar to amines, the alkoxide will preferentially attack the more reactive benzylic chloride. |
| Cyanide (e.g., NaCN) | Polar aprotic solvent (e.g., DMSO), elevated temperature | 4-(Cyanomethyl)benzyl alcohol | The strong nucleophilicity of the cyanide ion favors substitution at the highly electrophilic benzylic chloride. |
Experimental Protocol: Synthesis of 4-(Aminomethyl)benzyl alcohol (Illustrative)
-
Materials: this compound, secondary amine (2.2 eq.), potassium carbonate (2.0 eq.), acetonitrile.
-
Procedure: To a solution of this compound in acetonitrile, add the secondary amine and potassium carbonate. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the desired 4-(aminomethyl)benzyl alcohol.
Caption: Nucleophilic substitution at the benzylic chloride.
Selective Oxidation: Targeting the Alcohol
While the benzylic chloride is the primary site for nucleophilic attack, the benzylic alcohol is the target for oxidation. A variety of oxidizing agents can convert the alcohol to an aldehyde or, with stronger oxidants and harsher conditions, a carboxylic acid. The key to regioselectivity is choosing an oxidant that does not react with the benzylic chloride.
Comparison of Oxidizing Agents for Benzyl Alcohols:
| Oxidizing Agent | Reaction Conditions | Expected Major Product | Notes on Selectivity and Alternatives |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature | 4-(Chloromethyl)benzaldehyde | A classic method for oxidizing primary alcohols to aldehydes. Generally chemoselective for the alcohol.[1][2] |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM) or Chloroform (CHCl₃), reflux | 4-(Chloromethyl)benzaldehyde | A mild and selective oxidant for benzylic and allylic alcohols. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temperature | 4-(Chloromethyl)benzaldehyde | A mild and versatile oxidant with a simple workup. |
| Potassium permanganate (KMnO₄) | Basic, aqueous solution, cold | 4-(Chloromethyl)benzoic acid | A strong oxidizing agent that will typically oxidize the alcohol to a carboxylic acid. May also lead to side reactions. |
Experimental Protocol: Synthesis of 4-(Chloromethyl)benzaldehyde using PCC (Illustrative)
-
Materials: this compound, Pyridinium chlorochromate (PCC) (1.5 eq.), Celite, Dichloromethane (DCM).
-
Procedure: To a stirred suspension of PCC and Celite in DCM, add a solution of this compound in DCM dropwise. Stir the mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, filter the mixture through a pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure to obtain the crude 4-(chloromethyl)benzaldehyde, which can be further purified by column chromatography or distillation.
Caption: Selective oxidation of the benzylic alcohol.
Orthogonal Protection Strategies
In multi-step syntheses, it is often necessary to protect one functional group while reacting the other. The distinct reactivity of the alcohol and the chloride in this compound allows for the application of orthogonal protection strategies.
Protecting the Alcohol: The hydroxyl group can be protected as a silyl ether (e.g., TBDMS, TIPS) or a p-methoxybenzyl (PMB) ether. These protecting groups are stable to the conditions typically used for nucleophilic substitution at the benzylic chloride.
Experimental Protocol: Silyl Ether Protection of the Alcohol (Illustrative)
-
Materials: this compound, tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq.), Imidazole (1.2 eq.), Dichloromethane (DCM).
-
Procedure: To a solution of this compound and imidazole in DCM, add TBDMSCl. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected alcohol.
Protecting the Chloride (Indirectly): Direct protection of the benzylic chloride is less common. A more practical approach is to first perform a nucleophilic substitution at the chloride position with a nucleophile that can be later removed or transformed. For example, reaction with sodium azide to form an azide, which can be later reduced to an amine, effectively "protects" the electrophilic site from other nucleophiles.
Caption: Logical workflow for selective functionalization.
Conclusion
The regioselectivity of reactions with this compound is primarily dictated by the inherent reactivity differences between the benzylic chloride and the benzylic alcohol. The benzylic chloride is the preferred site for nucleophilic attack, while the benzylic alcohol is amenable to selective oxidation. By carefully selecting reagents and reaction conditions, researchers can effectively target one functional group over the other, enabling the synthesis of a wide array of complex molecules. Understanding these principles is crucial for unlocking the full synthetic potential of this valuable bifunctional building block in drug discovery and development.
References
Safety Operating Guide
Personal protective equipment for handling 4-(Chloromethyl)benzyl alcohol
For Immediate Reference: Key Safety and Logistical Information
This guide provides essential safety protocols and logistical plans for handling 4-(Chloromethyl)benzyl alcohol (CAS No. 16473-35-1) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and ensure safe operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause severe skin burns and eye damage.[1] Strict adherence to recommended personal protective equipment is mandatory to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles causing severe eye damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact which can lead to severe burns.[1] |
| Skin and Body | A chemical-resistant apron or lab coat, long-sleeved clothing, and closed-toe shoes. For larger quantities, consider chemical-resistant coveralls. | Provides a barrier against accidental spills and contact with the skin.[1] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator with a particulate filter (type P3) may be necessary. | Minimizes inhalation of dust or vapors, which can cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Procedure
Follow this workflow for the safe handling of this compound from receipt to use in experiments.
Experimental Protocol: Detailed Handling Steps
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure all required PPE is available and in good condition. Don the appropriate PPE as outlined in Table 1.
-
Prepare the designated work area, preferably within a certified chemical fume hood.
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Have a chemical spill kit readily available.
-
-
Handling:
-
Cleanup:
-
Following the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Emergency and First Aid Procedures
Immediate action is critical in the event of exposure.
Table 2: First Aid Measures for Exposure to this compound
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 3: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of as hazardous waste in accordance with local, state, and federal regulations. This material should be handled by a licensed waste disposal company. Do not dispose of it down the drain or in regular trash.[2] |
| Contaminated Materials | Any materials that have come into contact with this compound, such as gloves, paper towels, and disposable labware, should be collected in a designated, labeled hazardous waste container and disposed of accordingly. |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned containers can then be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
